1-Phenazinecarboxylic acid
Description
Phenazine-1-carboxylic acid has been reported in Pseudomonas fluorescens, Streptomyces diastaticus, and other organisms with data available.
from Streptomyces cinnamonensis; RN given refers to parent cpd; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
phenazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCSKOVQDXEQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1144-02-1 (hydrochloride salt) | |
| Record name | 1-Phenazinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30180026 | |
| Record name | 1-Phenazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2538-68-3 | |
| Record name | 1-Phenazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2538-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenazinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenazinecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenazine-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Phenazinecarboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenazinecarboxylic acid (PCA) is a naturally occurring heterocyclic compound produced by a variety of bacteria, most notably of the Pseudomonas and Streptomyces genera.[1][2][3] It belongs to the phenazine family of nitrogen-containing pigments and serves as a key precursor in the biosynthesis of other more complex phenazine derivatives.[4][5] PCA exhibits a broad spectrum of biological activities, including potent antifungal, antibacterial, and anticancer properties, which has garnered significant interest in the agricultural and pharmaceutical industries. In China, PCA has been registered and commercialized as a biofungicide under the name "Shenzimycin" for the control of various crop diseases. This guide provides an in-depth overview of the discovery, history, biosynthesis, mechanisms of action, and experimental protocols related to this compound.
Discovery and History
Over 50 naturally occurring phenazine compounds have been identified, with PCA being a central molecule in their biosynthesis. Early studies utilizing radiolabeled precursors established a strong connection between the biosynthesis of phenazine compounds and the shikimic acid pathway. It is believed that phenazine-1,6-dicarboxylic acid is the initial phenazine formed, from which other derivatives, including PCA, are derived.
PCA has been isolated from various microbial sources, including Pseudomonas aeruginosa, Pseudomonas fluorescens, Pseudomonas chlororaphis, and Streptomyces cinnamonensis. Its discovery as a potent antimicrobial agent has led to extensive research into its potential applications. Notably, its effectiveness against a wide range of plant pathogens resulted in its registration as a commercial biofungicide in China in 2011.
Biosynthesis of this compound
The biosynthesis of this compound originates from the shikimic acid pathway, a crucial metabolic route for the synthesis of aromatic compounds in microorganisms. The core genetic locus responsible for PCA synthesis is the phz operon, which contains a conserved set of genes (phzABCDEFG).
The key steps in the biosynthesis are as follows:
-
Shikimic Acid Pathway: The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to eventually form chorismate.
-
Conversion of Chorismate: A series of enzymatic reactions encoded by the phz genes convert chorismate into the phenazine core structure.
-
Formation of PCA Precursor: Trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) is a key, stable intermediate in the pathway leading to PCA.
-
Final Assembly: The final steps involve the dimerization and modification of DHHA-derived molecules to form the tricyclic phenazine ring of PCA.
The production of PCA can be significantly enhanced through genetic engineering techniques, such as overexpressing key pathway genes or knocking out negative regulators.
Mechanism of Action
The primary mechanism of action for this compound's biological activities is attributed to its ability to generate reactive oxygen species (ROS). As a redox-active compound, PCA can participate in electron transfer reactions, leading to the production of superoxide radicals and hydrogen peroxide. This oxidative stress can induce cellular damage and trigger programmed cell death (apoptosis) in target organisms.
In cancer cells, PCA has been shown to induce apoptosis through the generation of ROS and subsequent disruption of the mitochondrial membrane potential. In fungi, the accumulation of intracellular ROS disrupts cellular processes and leads to mycelial damage. Against bacteria, PCA can cause complete cell lysis, releasing fragmented cytoplasm into the surrounding environment.
Quantitative Data
The biological activity of this compound has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HePG2 | Liver Cancer | 45.5 | |
| PACA | Pancreatic Cancer | >100 (74% inhibition at 100 µg/mL) | |
| PC3 | Prostate Cancer | >100 (50% inhibition at 100 µg/mL) | |
| MCF7 | Breast Cancer | >100 (50% inhibition at 100 µg/mL) | |
| DU145 | Prostate Cancer | Time and dose-dependent inhibition (10-100 µM) |
Table 2: Antimicrobial Activity of this compound
| Pathogen | Type | Activity | Concentration | Reference |
| Vibrio anguillarum | Gram-negative Bacteria | MIC | 50 µg/mL | |
| Vibrio anguillarum | Gram-negative Bacteria | IC50 | 39.02 µg/mL | |
| Gram-positive Bacteria | Inhibition Zone | 16-28 mm | ||
| Gram-negative Bacteria | Inhibition Zone | 13-36 mm | ||
| Aspergillus niger | Fungus | Inhibition Zone | 16 mm | |
| Candida albicans | Fungus | Inhibition Zone | 17 mm | |
| Phellinus noxius | Fungus | Complete Inhibition | >40 µg/mL |
Table 3: Production of this compound in Engineered Pseudomonas chlororaphis
| Strain | Modification | PCA Yield (mg/L) | Reference |
| Lzh-T5 (Wild Type) | - | 230 | |
| Engineered Strain | Restoration of phzF, knockout of phzO and negative regulators, enhancement of shikimate pathway, fed-batch fermentation | 10,653 |
Experimental Protocols
Isolation and Purification of this compound from Bacterial Culture
This protocol describes a general method for the isolation and purification of PCA from a liquid culture of a producing bacterial strain, such as Pseudomonas aeruginosa.
-
Cultivation: Inoculate the PCA-producing bacterial strain in a suitable liquid medium (e.g., King's B medium) and incubate with shaking for an appropriate period (e.g., 72 hours) to allow for the production of secondary metabolites.
-
Cell Removal: Centrifuge the culture broth to pellet the bacterial cells. Collect the cell-free supernatant.
-
Acidification and Extraction: Acidify the supernatant to a low pH (e.g., pH 2.0) with a suitable acid (e.g., hydrochloric acid). This protonates the carboxylic acid group of PCA, making it less water-soluble. Extract the acidified supernatant with an organic solvent such as ethyl acetate or chloroform. Repeat the extraction multiple times to ensure complete recovery.
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude PCA extract.
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of solvent and load it onto a silica gel column. Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate) to separate PCA from other metabolites.
-
High-Performance Liquid Chromatography (HPLC): For further purification, subject the PCA-containing fractions from the column chromatography to preparative HPLC. Use a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like trifluoroacetic acid).
-
-
Characterization: Confirm the identity and purity of the isolated PCA using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Vis spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of PCA on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight in a suitable growth medium.
-
Compound Treatment: Prepare a series of dilutions of PCA in the growth medium. Remove the old medium from the cells and add the medium containing different concentrations of PCA. Include a vehicle control (medium with the solvent used to dissolve PCA) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of PCA relative to the vehicle control. Plot the percentage of viability against the PCA concentration to determine the IC50 value (the concentration of PCA that inhibits 50% of cell growth).
Conclusion
This compound is a versatile natural product with a rich history and significant potential in various scientific and industrial fields. Its broad-spectrum biological activities, coupled with a well-understood biosynthetic pathway and mechanism of action, make it an attractive lead compound for the development of new pharmaceuticals and agrochemicals. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic and practical applications of this remarkable molecule.
References
- 1. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives [mdpi.com]
- 3. phenazine-1-carboxylic acid - Wikidata [wikidata.org]
- 4. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
An In-depth Technical Guide to 1-Phenazinecarboxylic Acid: Natural Sources, Biosynthesis, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Phenazinecarboxylic acid (PCA), a potent antimicrobial secondary metabolite. It delves into its natural producers, quantitative yields, detailed experimental protocols for its study, and the intricate signaling pathways governing its biosynthesis and mechanism of action.
Natural Sources and Producers of this compound
This compound is a well-known bioactive compound produced by a variety of soil and marine-dwelling bacteria, primarily belonging to the genera Pseudomonas and Streptomyces. Several species within these genera have been identified as prolific producers, often exhibiting antagonistic properties against pathogenic fungi and other bacteria. More recently, Paenibacillus polymyxa has also been identified as a producer. These microorganisms are frequently isolated from the rhizosphere of plants, where PCA is thought to play a crucial role in microbial competition and plant health.
Below is a summary of notable PCA-producing bacterial strains and their reported yields.
| Producing Organism | Strain | Natural Habitat / Source | PCA Yield (mg/L) | Genotype | Reference(s) |
| Pseudomonas chlororaphis | Lzh-T5 | Rhizosphere of tomatoes | 230 | Wild-type | [1] |
| Pseudomonas chlororaphis | LDPCA-6 | - | 10,653 | Genetically Engineered | [1] |
| Pseudomonas aeruginosa | M18MSU1 | - | 4,771.2 | Genetically Engineered | |
| Pseudomonas putida | Isolate no. 103 | Plant material | 40 | Wild-type | |
| Pseudomonas putida | Isolate no. 102 | Plant material | 35.8 | Wild-type | |
| Pseudomonas chlororaphis | GP72 | - | Not specified | Wild-type | [2][3] |
| Paenibacillus polymyxa | S3 | Seed endophyte of rice | Confirmed production | Wild-type |
Biosynthesis of this compound
The biosynthesis of PCA originates from the shikimate pathway, a central metabolic route for the synthesis of aromatic compounds in bacteria and plants. The core phenazine structure is formed from two molecules of chorismic acid. The key enzymatic steps are orchestrated by the phz gene cluster, with phzABCDEFG being the conserved operon responsible for the conversion of chorismic acid to PCA.
The enzymatic cascade proceeds as follows:
-
PhzE catalyzes the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC).
-
PhzD then converts ADIC to (5S,6S)-6-amino-5-hydroxy-1,3-cyclohexadiene-1-carboxylic acid (DHHA).
-
PhzF isomerizes DHHA.
-
The subsequent condensation of two molecules of the isomerized product to form the tricyclic phenazine core is thought to be catalyzed by PhzB .
-
The final steps of aromatization to yield PCA are catalyzed by PhzA and PhzG .[4]
Biosynthetic pathway of this compound from chorismic acid.
Regulation of PCA Biosynthesis by Quorum Sensing in Pseudomonas aeruginosa
The production of PCA in Pseudomonas aeruginosa is tightly regulated by a complex and hierarchical quorum-sensing (QS) system. This cell-to-cell communication network allows the bacteria to coordinate gene expression in a population density-dependent manner. Three main interconnected QS systems are involved: las, rhl, and pqs.
-
The las system , initiated by the autoinducer 3-oxo-C12-HSL and its receptor LasR, sits at the top of the hierarchy.
-
The rhl system , controlled by C4-HSL and its receptor RhlR, is positively regulated by the las system.
-
The pqs system utilizes the Pseudomonas quinolone signal (PQS) and is also integrated into this regulatory network.
These QS systems converge to regulate the expression of the phz operons. Both the las and rhl systems are known to directly or indirectly activate the transcription of the phz genes. The phz1 promoter, for instance, contains a las box, which is a binding site for the LasR transcriptional regulator.
Quorum sensing regulation of phenazine biosynthesis in Pseudomonas aeruginosa.
Mechanism of Antifungal Action
PCA exhibits broad-spectrum antifungal activity through a multi-pronged mechanism that disrupts cellular homeostasis in pathogenic fungi. A primary mode of action involves the generation of reactive oxygen species (ROS). As a redox-active molecule, PCA can participate in electron transfer reactions, leading to the production of superoxide radicals and hydrogen peroxide. This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.
Furthermore, PCA has been shown to directly inhibit key enzymes in fungal metabolism. One such target is isocitrate lyase (ICL) , a critical enzyme in the glyoxylate cycle. The glyoxylate cycle is essential for fungi to utilize two-carbon compounds for growth, particularly during pathogenesis. By inhibiting ICL, PCA disrupts the central carbon metabolism of the fungus, hindering its ability to thrive and cause disease.
Mechanism of antifungal action of this compound.
Experimental Protocols
Extraction and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of PCA from bacterial cultures.
Materials:
-
Bacterial culture broth
-
Ethyl acetate or Chloroform
-
6 M HCl
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system for column chromatography (e.g., n-hexane and ethyl acetate mixtures)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Cultivation: Grow the PCA-producing bacterial strain in a suitable liquid medium (e.g., King's B medium) under optimal conditions for PCA production (typically for 48-72 hours with shaking).
-
Acidification and Extraction: Acidify the culture supernatant to approximately pH 2.0 with 6 M HCl. Extract the acidified supernatant with an equal volume of ethyl acetate or chloroform. Repeat the extraction process three times to ensure complete recovery.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of the initial elution solvent and load it onto a silica gel column pre-equilibrated with the same solvent (e.g., n-hexane).
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing PCA.
-
Final Purification: The pooled fractions can be further purified by recrystallization or preparative HPLC if necessary.
Workflow for the extraction and purification of this compound.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of PCA.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and a phosphate buffer is commonly used. A typical mobile phase could be methanol:5 mM phosphate buffer (pH 5.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm or 254 nm.
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure PCA in methanol. Create a series of standard solutions of known concentrations by diluting the stock solution.
-
Sample Preparation: Dissolve the purified PCA extract or a known amount of the crude extract in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Inject the prepared samples.
-
Quantification: Determine the concentration of PCA in the samples by comparing their peak areas to the calibration curve.
References
- 1. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 1-Phenazinecarboxylic Acid Biosynthesis Pathway in Pseudomonas
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 1-phenazinecarboxylic acid (PCA), a key precursor to a diverse array of phenazine secondary metabolites produced by bacteria of the genus Pseudomonas. Phenazines are redox-active compounds with significant antimicrobial, signaling, and virulence functions, making their biosynthetic pathway a target of interest for agricultural, clinical, and biotechnological applications.
The Core Biosynthetic Pathway
The biosynthesis of PCA in Pseudomonas originates from the shikimate pathway, utilizing chorismic acid as a precursor. The conversion of chorismic acid to PCA is catalyzed by a suite of enzymes encoded by the highly conserved phz operon.[1][2][3] In many Pseudomonas species, including the opportunistic pathogen Pseudomonas aeruginosa, two nearly identical operons, designated phz1 (phzA1-G1) and phz2 (phzA2-G2), are present in the genome.[4][5] These operons are responsible for the production of PCA, which can then be further modified by other enzymes to generate a variety of phenazine derivatives.
The core pathway involves the following key enzymatic steps:
-
PhzE : An anthranilate synthase that converts chorismate to 2-amino-4-deoxychorismate (ADIC).
-
PhzD : An isochorismatase that converts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).
-
PhzF : An isomerase that converts DHHA to a reactive ketone intermediate.
-
PhzB/PhzA : Homologous proteins that catalyze the condensation of two molecules of the ketone intermediate to form the tricyclic phenazine scaffold.
-
PhzG : A flavin-dependent oxidase that is thought to catalyze the final aromatization step to yield PCA.
The phzC gene product is a type II 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which funnels precursors from primary metabolism into the shikimate pathway, thereby increasing the pool of chorismic acid available for phenazine biosynthesis.
Mandatory Visualization 1: this compound Biosynthesis Pathway
Caption: The enzymatic cascade for the biosynthesis of this compound (PCA) from chorismic acid.
Regulation of PCA Biosynthesis
The production of PCA is tightly regulated, primarily through a complex network of quorum sensing (QS) systems. In P. aeruginosa, three interconnected QS systems, las, rhl, and pqs, play crucial roles in controlling the expression of the phz operons. The expression of the two phz operons is differential and can be influenced by environmental conditions. For instance, in liquid cultures of P. aeruginosa PA14, phz1 is expressed at higher levels than phz2, though phz2 contributes more to the total PCA production. Conversely, in biofilms, phz2 expression is dominant.
The las system, through the transcriptional regulator LasR, and the rhl system, via RhlR, are known to positively regulate phz1 expression. The pqs system, which utilizes the Pseudomonas quinolone signal (PQS), also plays a significant role in inducing the expression of both phz operons, with a particularly critical role in the induction of phz2.
Mandatory Visualization 2: Regulatory Network of PCA Biosynthesis
Caption: The quorum sensing regulatory network controlling the expression of the phz1 and phz2 operons.
Quantitative Data
The production of PCA can vary significantly between different Pseudomonas species and strains, and can be dramatically enhanced through genetic engineering.
| Strain/Condition | PCA Production (mg/L) | Reference |
| Pseudomonas chlororaphis Lzh-T5 (wild-type) | 230 | |
| P. chlororaphis LDPCA-1 (phzO knockout) | 4,863 | |
| P. chlororaphis LDPCA-6 (engineered) with fed-batch fermentation | 10,653.1 | |
| Pseudomonas aeruginosa PAO1 Δphz1 | Variable, similar to or more than Δphz2 | |
| Pseudomonas aeruginosa PAO1 Δphz2 | Variable, similar to or less than Δphz1 | |
| Pseudomonas chlororaphis H5ΔfleQΔrelA (optimized fermentation) | 9,580 |
Experimental Protocols
Quantification of this compound by HPLC
This protocol outlines a general method for the extraction and quantification of PCA from bacterial cultures using High-Performance Liquid Chromatography (HPLC).
4.1.1. Sample Preparation
-
Centrifuge a sample of the bacterial culture to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant to approximately pH 2.0 using an appropriate acid (e.g., 6 M HCl).
-
Extract the phenazines from the acidified supernatant by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Separate the organic and aqueous phases by centrifugation.
-
Carefully collect the upper organic phase containing the phenazines.
-
Repeat the extraction from the aqueous phase to ensure complete recovery.
-
Pool the organic extracts and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of mobile phase or methanol for HPLC analysis.
4.1.2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., Agilent Technologies, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A mixture of methanol and a buffer, such as 5 mM phosphate buffer (pH 5.0), in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 248 nm.
-
Quantification: Generate a standard curve using known concentrations of pure PCA to quantify the amount in the samples.
Mandatory Visualization 3: HPLC Analysis Workflow
Caption: A generalized workflow for the extraction and quantification of PCA from bacterial cultures using HPLC.
Construction of Gene Knockout Mutants in Pseudomonas
Allelic exchange is a common method for generating unmarked gene deletions in Pseudomonas. This protocol provides a general outline based on the use of a suicide vector containing sacB for counter-selection.
4.2.1. Construction of the Deletion Vector
-
Design primers to amplify the upstream and downstream flanking regions (homologous arms) of the target gene to be deleted.
-
Amplify the upstream and downstream homologous arms from the genomic DNA of the wild-type Pseudomonas strain using PCR.
-
Clone the amplified upstream and downstream fragments into a suicide vector (e.g., pT18mobsacB) in the correct orientation. This can be achieved through restriction enzyme cloning or seamless cloning methods like Gibson assembly.
-
Transform the resulting plasmid into a suitable E. coli strain for propagation and verification.
-
Verify the correct construction of the deletion vector by restriction digestion and DNA sequencing.
4.2.2. Allelic Exchange in Pseudomonas
-
Transfer the suicide vector from the E. coli donor to the recipient Pseudomonas strain via conjugation (biparental or triparental mating).
-
Select for single-crossover integrants on a selective medium containing an antibiotic for which the suicide vector carries a resistance marker.
-
Isolate single-crossover colonies and verify the integration of the plasmid into the chromosome by PCR.
-
To select for double-crossover events (excision of the plasmid), culture the single-crossover integrants in a medium without antibiotics and then plate them on a medium containing sucrose. The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the plasmid will grow.
-
Screen the sucrose-resistant colonies by PCR to identify those that have undergone the desired allelic exchange, resulting in the deletion of the target gene.
-
Confirm the gene deletion by PCR and DNA sequencing.
Conclusion
The this compound biosynthesis pathway in Pseudomonas is a well-conserved and intricately regulated process that is crucial for the ecological success and pathogenic potential of these bacteria. A thorough understanding of this pathway, from the core enzymatic reactions to the complex regulatory networks, is essential for harnessing the biotechnological potential of phenazines and for developing novel strategies to control phenazine-producing pathogens. The experimental protocols provided in this guide offer a starting point for researchers to investigate this fascinating biosynthetic pathway further. Future work is needed to fully characterize the kinetics and mechanisms of the individual Phz enzymes to enable more precise metabolic engineering and drug design efforts.
References
- 1. In vivo and in vitro Reconstitution of Biosynthesis of N-Prenylated Phenazines Revealing Diverse Phenazine-Modifying Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of the phenazine biosynthetic protein PhzF from Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro Reconstitution of Biosynthesis of N‐Prenylated Phenazines Revealing Diverse Phenazine‐Modifying Enzymes | Semantic Scholar [semanticscholar.org]
- 5. pnas.org [pnas.org]
The Biological Activity of 1-Phenazinecarboxylic Acid: A Technical Guide for Researchers
Abstract
1-Phenazinecarboxylic acid (PCA) is a redox-active secondary metabolite produced by a variety of bacteria, most notably from the Pseudomonas and Streptomyces genera.[1][2] Initially recognized for its potent antimicrobial properties, which have led to its commercial use as a biofungicide, the scope of PCA's biological activities is now understood to be far broader.[3][4] This technical guide provides an in-depth overview of the multifaceted biological activities of PCA, including its antifungal, antibacterial, anticancer, and immunomodulatory effects. We delve into the molecular mechanisms underpinning these activities, which frequently involve the induction of reactive oxygen species (ROS), disruption of cellular membranes, and modulation of key signaling pathways.[5] Furthermore, this guide details PCA's role in bacterial ecology, such as its involvement in iron acquisition, biofilm formation, and its regulation via quorum sensing systems. Quantitative data from key studies are summarized in tabular format, and detailed protocols for foundational experiments are provided to facilitate further research. Visual diagrams of key pathways and workflows are included to offer a clear, mechanistic understanding of PCA's diverse functions.
Antimicrobial Activity
PCA exhibits a broad spectrum of antimicrobial activity, which is a cornerstone of its application in agricultural biocontrol. Its efficacy stems from multiple mechanisms of action that disrupt essential cellular processes in target organisms.
Antifungal Properties
PCA is a potent antifungal agent effective against a wide range of plant pathogenic fungi. Its activity is significant against devastating pathogens such as Valsa mali, Pestalotiopsis kenyana, Botrytis cinerea, and Rhizoctonia solani.
Mechanisms of Action: The antifungal action of PCA is multifactorial:
-
Enzyme Inhibition: PCA has been shown to target and inhibit isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle, which is crucial for fungal pathogens to utilize non-glucose carbon sources during infection.
-
Membrane Disruption: It directly damages fungal cell membranes, leading to a loss of integrity. This is often observed as malformed mycelial development.
-
Oxidative Stress: PCA induces the production of reactive oxygen species (ROS) within fungal cells. This leads to oxidative stress, which in turn causes a reduction in mitochondrial membrane potential and subsequent cellular damage.
-
Altered Lipid Balance: Lipidomics analysis has revealed that PCA can alter the lipid balance at the cell membrane of fungi like V. mali.
Table 1: Antifungal Activity of this compound (PCA)
| Fungal Species | Activity Metric | Value | Reference |
|---|---|---|---|
| Pestalotiopsis kenyana | EC₅₀ | ~2.32 µg/mL | |
| Pestalotiopsis kenyana | In vivo effect (14 µg/mL) | 57% inhibition | |
| Botrytis cinerea | MIC | 25 µg/mL | |
| Rhizoctonia solani | EC₅₀ | 7.88 mg/L | |
| Fusarium graminearum | EC₅₀ | 127.28 mg/L |
| Phellinus noxius | Complete Inhibition | >40 µg/mL | |
Antibacterial Properties
PCA is also effective against various bacteria, with pronounced activity against Gram-positive strains. Its efficacy has been demonstrated against pathogens like Acidovorax citrulli, the causative agent of bacterial fruit blotch in cucurbits.
Mechanisms of Action:
-
ROS Accumulation: Similar to its antifungal mechanism, PCA increases the accumulation of ROS in bacterial cells, such as Xanthomonas oryzae pv. oryzae (Xoo) and A. citrulli. This leads to oxidative stress and subsequent cell damage.
-
Enzyme Modulation: In A. citrulli, PCA treatment not only increases ROS but also upregulates the activity of catalase (CAT), an enzyme involved in protecting the cell against oxidative stress, suggesting a complex bacterial response.
-
RNA Polymerase Inhibition: For some Gram-positive bacteria, modeling studies suggest that PCA amides may inhibit DNA-dependent RNA polymerase by forming a stable complex at the substrate binding site, thereby blocking transcription.
Table 2: Antibacterial Activity of this compound (PCA)
| Bacterial Species | Activity Metric | Value | Reference |
|---|---|---|---|
| Acidovorax citrulli | Inhibition Zone | 32.5 ± 1.8 mm |
| Acidovorax citrulli | EC₅₀ (liquid culture) | 19.81 µg/mL | |
Anticancer Activity
Recent research has illuminated the potential of PCA as an anticancer agent. Studies have shown its ability to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines, most notably in human prostate cancer.
Mechanism of Action in Prostate Cancer: PCA's antitumor activity in human prostate cancer cells (DU145 line) is mediated by the generation of ROS and the subsequent activation of a mitochondrial-related apoptotic pathway.
-
ROS Generation: PCA treatment increases intracellular ROS levels.
-
JNK Signaling: The elevated ROS triggers the pro-apoptotic JNK signaling pathway.
-
Mitochondrial Depolarization: Phosphorylated JNK stimulates the depolarization of the mitochondrial membrane potential (ΔΨm).
-
Bcl-2 Family Regulation: This process involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.
-
Apoptosome Formation & Caspase Activation: The loss of mitochondrial integrity leads to the release of cytochrome c and apoptosis-inducing factor (AIF), ultimately inducing both caspase-dependent and caspase-independent cell death.
References
- 1. This compound | C13H8N2O2 | CID 95069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Fungicidal Action of 1-Phenazinecarboxylic Acid: A Deep Dive into its Core Mechanisms
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenazinecarboxylic acid (PCA), a naturally occurring phenazine derivative produced by various bacteria, has emerged as a potent broad-spectrum antifungal agent with significant potential in agriculture and medicine.[1][2][3][4][5] Its efficacy against a wide range of phytopathogenic fungi has prompted extensive research into its mechanism of action. This technical guide synthesizes the current understanding of how PCA exerts its fungicidal effects, detailing the molecular and cellular targets, the physiological responses of fungi to PCA exposure, and the experimental methodologies used to elucidate these mechanisms. The information is presented to provide a comprehensive resource for researchers and professionals involved in the development of novel antifungal therapies.
Core Antifungal Mechanisms of this compound
The antifungal activity of this compound is not attributed to a single mode of action but rather a multifaceted attack on fungal physiology. The primary mechanisms can be categorized as follows:
-
Disruption of Cellular Integrity: PCA induces significant morphological and structural damage to fungal cells. Treatment with PCA leads to deformed and shriveled hyphae, as observed through scanning electron microscopy. Furthermore, it compromises the integrity of the cell membrane, a critical barrier for maintaining cellular homeostasis.
-
Induction of Oxidative Stress: A key element of PCA's fungicidal activity is its ability to induce the generation of reactive oxygen species (ROS) within fungal cells. This surge in ROS leads to a state of oxidative stress, causing widespread damage to cellular components such as lipids, proteins, and nucleic acids.
-
Mitochondrial Dysfunction: The mitochondria are a primary target of PCA. The compound disrupts mitochondrial function by reducing the mitochondrial membrane potential. This impairment of the electron transport chain not only contributes to the overproduction of ROS but also cripples the cell's energy metabolism, ultimately leading to cell death.
-
Enzymatic Inhibition and Metabolic Disruption: PCA has been shown to directly inhibit key enzymes essential for fungal metabolism. A notable target is isocitrate lyase (ICL), a critical enzyme in the glyoxylate cycle, which is vital for fungi to utilize two-carbon compounds for growth, particularly during pathogenesis. Transcriptomic and metabolomic analyses have further revealed that PCA significantly alters major metabolic pathways, including those for carbohydrates, amino acids, and lipids.
Quantitative Data on Antifungal Activity
The efficacy of PCA has been quantified against various fungal species. The following table summarizes key inhibitory concentrations from published studies.
| Fungal Species | Inhibition Metric | Concentration (µg/mL) | Reference |
| Pestalotiopsis kenyana | EC50 | ~2.32 | |
| Botrytis cinerea | MIC | 25 | |
| ED50 | 3.12 | ||
| ED80 | 12.5 | ||
| Phellinus noxius | Complete Inhibition | >40 | |
| Vibrio anguillarum | MIC | 50 | |
| IC50 | 39.02 | ||
| Rhizoctonia solani | MIC | 32 | |
| Penicillium expansum | MIC | 16 | |
| Aspergillus flavus | MIC | 64 | |
| Candida albicans | MIC | 8 | |
| Trichophyton rubrum | MIC | 4 |
Signaling Pathways and Molecular Interactions
The cellular and molecular responses to PCA involve complex signaling cascades. The induction of ROS, for instance, triggers a cascade of events that ultimately lead to programmed cell death. The inhibition of specific enzymes like isocitrate lyase disrupts metabolic pathways that are crucial for fungal survival and virulence.
Caption: Overview of the multifaceted mechanism of action of this compound in fungi.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to investigate the mechanism of action of PCA.
Determination of Antifungal Activity (MIC, EC50)
-
Fungal Strains and Culture: The target fungal strain is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at an optimal temperature (e.g., 25-28°C) for a specified period to obtain fresh mycelia or spores.
-
Preparation of PCA Solutions: A stock solution of PCA is prepared in a suitable solvent (e.g., DMSO or ethanol) and then serially diluted to obtain a range of test concentrations.
-
Broth Microdilution Method (for MIC):
-
A 96-well microtiter plate is used. Each well is filled with a specific volume of fungal spore suspension or mycelial fragments in a liquid medium (e.g., Potato Dextrose Broth - PDB).
-
The serially diluted PCA solutions are added to the wells. A positive control (fungicide) and a negative control (solvent only) are included.
-
The plate is incubated under optimal conditions for 48-96 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of PCA that completely inhibits visible fungal growth.
-
-
Agar Dilution Method (for EC50):
-
Molten agar medium is cooled to approximately 45-50°C.
-
Different concentrations of PCA are added to the agar, which is then poured into Petri dishes.
-
A mycelial plug of a specific diameter (e.g., 5 mm) from an actively growing fungal culture is placed at the center of each plate.
-
Plates are incubated, and the colony diameter is measured at regular intervals.
-
The percentage of growth inhibition is calculated relative to the control. The EC50 (Effective Concentration 50%) is the concentration of PCA that causes a 50% reduction in mycelial growth and is determined by probit analysis.
-
Assessment of Morphological Changes (SEM)
-
Sample Preparation: Fungal mycelia are grown on agar plates with and without a sub-lethal concentration of PCA.
-
Fixation: Small blocks of agar containing the mycelia are cut out and fixed in a solution of 2.5% glutaraldehyde in phosphate buffer (pH 7.2) for several hours at 4°C.
-
Post-fixation and Dehydration: The samples are washed with phosphate buffer and post-fixed in 1% osmium tetroxide. Subsequently, they are dehydrated through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 80%, 90%, and 100%).
-
Drying and Coating: The samples are subjected to critical point drying. The dried specimens are then mounted on stubs and sputter-coated with a thin layer of gold-palladium.
-
Imaging: The coated samples are observed under a Scanning Electron Microscope (SEM) to visualize the surface morphology of the hyphae.
Measurement of Reactive Oxygen Species (ROS)
-
Staining: Fungal mycelia or protoplasts are treated with PCA for a specified time. They are then incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.
-
Microscopy: The stained cells are observed under a fluorescence microscope. The intensity of fluorescence is indicative of the level of intracellular ROS.
-
Fluorometry: For a quantitative assessment, the fluorescence intensity of a cell suspension can be measured using a fluorometer.
Analysis of Mitochondrial Membrane Potential (MMP)
-
Staining: PCA-treated fungal cells are stained with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner, such as JC-1 or Rhodamine 123.
-
JC-1 Staining: In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.
-
Flow Cytometry or Fluorescence Microscopy: The change in fluorescence from red to green is quantified using flow cytometry or visualized using fluorescence microscopy, indicating a decrease in MMP.
Transcriptomic Analysis (RNA-Seq)
-
RNA Extraction: Total RNA is extracted from fungal mycelia treated with PCA and from untreated controls using a suitable RNA extraction kit. The quality and quantity of the extracted RNA are assessed.
-
Library Preparation and Sequencing: mRNA is enriched and fragmented. cDNA libraries are then constructed and sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then mapped to the fungal reference genome.
-
Differential Gene Expression Analysis: The expression levels of genes in the PCA-treated and control groups are compared to identify differentially expressed genes (DEGs). A threshold for fold change and statistical significance (p-value or FDR) is applied.
-
Functional Annotation and Enrichment Analysis: The DEGs are functionally annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological processes and metabolic pathways affected by PCA treatment.
Caption: A generalized experimental workflow for investigating the antifungal mechanism of PCA.
Conclusion and Future Directions
This compound is a promising natural antifungal agent that employs a multi-pronged approach to inhibit fungal growth and viability. Its ability to disrupt cellular integrity, induce oxidative stress, impair mitochondrial function, and interfere with crucial metabolic pathways makes it a robust candidate for the development of new fungicides. Future research should focus on elucidating the precise molecular interactions between PCA and its targets, exploring potential synergistic effects with other antifungal compounds, and investigating its efficacy and safety in diverse agricultural and clinical settings. A deeper understanding of the fungal resistance mechanisms to PCA will also be critical for its long-term sustainable use.
References
- 1. Phenazine-1-carboxylic Acid Has a Broad-Spectrum Antifungal Effect by Targeting Isocitrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenazine-1-carboxylic acid is a more important contributor to biocontrol Fusarium oxysporum than pyrrolnitrin in Pseudomonas fluorescens strain Psd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of 1-Phenazinecarboxylic Acid in Bacterial Virulence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenazinecarboxylic acid (PCA) is a precursor to a diverse array of phenazine compounds produced by various bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa. Far from being a mere metabolic byproduct, PCA is a critical determinant of bacterial virulence, playing a multifaceted role in host-pathogen interactions, microbial competition, and the establishment of chronic infections. This technical guide provides an in-depth examination of the biosynthesis, regulation, and mechanisms of action of PCA in bacterial virulence. It summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development.
Introduction
Phenazines are a class of nitrogen-containing heterocyclic compounds that are synthesized by a variety of bacterial species. Among these, this compound (PCA) holds a central position as the biosynthetic precursor for many other phenazine derivatives.[1][2] Initially recognized for their antimicrobial properties, it is now evident that phenazines, and PCA in particular, are key players in the intricate arsenal of bacterial virulence factors.[3][4] In Pseudomonas aeruginosa, a notorious pathogen in clinical settings, PCA contributes significantly to its pathogenicity through various mechanisms, including the promotion of biofilm formation, generation of reactive oxygen species (ROS) in host cells, and modulation of host immune responses.[5] Understanding the precise roles of PCA in bacterial virulence is paramount for the development of novel therapeutic strategies to combat infections caused by phenazine-producing pathogens.
Biosynthesis of this compound
The biosynthesis of PCA originates from the shikimic acid pathway, a central metabolic route for the production of aromatic compounds in bacteria. The core biosynthetic pathway involves a series of enzymatic reactions encoded by a conserved gene cluster, typically designated as the phz operon. In P. aeruginosa, two nearly identical operons, phz1 and phz2, are responsible for the synthesis of PCA.
The key steps in the biosynthesis of PCA are as follows:
-
Chorismic Acid as a Precursor: The pathway begins with chorismic acid, a key intermediate of the shikimate pathway.
-
Conversion to Dihydroxy-phenazine-1-carboxylate (DHHA): A series of enzymes encoded by the phz operon (PhzA-G) catalyze the conversion of chorismic acid to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).
-
Dimerization and Cyclization: Two molecules of a DHHA-related intermediate are then condensed and cyclized to form the tricyclic phenazine core structure.
-
Final Modification to PCA: Subsequent enzymatic modifications lead to the final product, this compound.
From PCA, a variety of other phenazine derivatives can be synthesized through the action of modifying enzymes. For instance, in P. aeruginosa, PhzM and PhzS convert PCA to pyocyanin (PYO), while PhzH converts it to phenazine-1-carboxamide (PCN).
Regulation of PCA Production
The production of PCA is tightly regulated by a complex network of signaling systems, ensuring its synthesis is coordinated with bacterial population density and environmental cues. This intricate regulation underscores the importance of PCA in bacterial physiology and virulence.
Quorum Sensing
In P. aeruginosa, the expression of the phz operons is largely controlled by quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner. Three interconnected QS systems, las, rhl, and pqs, play a role in regulating phenazine biosynthesis. The phz1 operon is primarily regulated by the rhl system, while the phz2 operon is influenced by the pqs system. This differential regulation allows for fine-tuned control of PCA production under various conditions, such as during biofilm formation versus planktonic growth.
Two-Component Systems
Two-component signal transduction systems (TCSs) are another critical layer of regulation for phenazine biosynthesis. In Pseudomonas chlororaphis, the GacS/GacA system is a global regulator that positively controls the production of a range of secondary metabolites, including phenazines. The RpeA/RpeB TCS also modulates phenazine synthesis, with RpeA acting as a negative regulator. These systems integrate various environmental signals to modulate the expression of the phz genes.
Role of PCA in Bacterial Virulence
PCA contributes to bacterial virulence through several distinct mechanisms:
Biofilm Formation and Iron Acquisition
Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics and host immune defenses. PCA plays a crucial role in the development of P. aeruginosa biofilms, particularly under iron-limiting conditions. PCA can reduce ferric iron (Fe(III)) to the more soluble ferrous iron (Fe(II)), making it more bioavailable for the bacteria. This process is dependent on the Fe(II) uptake protein, FeoB. By facilitating iron acquisition, PCA enables biofilm formation even in the absence of siderophores, the primary iron-chelating molecules produced by many bacteria.
Antimicrobial Activity
PCA exhibits broad-spectrum antimicrobial activity against a range of competing microorganisms, including fungi and other bacteria. This allows phenazine-producing bacteria to outcompete other microbes in their ecological niche, such as the rhizosphere or in the context of a polymicrobial infection. The antimicrobial action of PCA is often attributed to the generation of reactive oxygen species (ROS), which can damage cellular components of susceptible organisms.
Modulation of Host Cell Function
PCA can directly impact host cells, contributing to the pathology of infections. It has been shown to induce the expression of pro-inflammatory molecules in human airway epithelial cells, such as interleukin-8 (IL-8) and intercellular adhesion molecule-1 (ICAM-1). This effect is, at least in part, dependent on the generation of oxidants. Furthermore, PCA can induce the expression of multidrug resistance efflux pumps in other bacteria, such as the Tet38 efflux pump in Staphylococcus aureus, leading to increased resistance to antibiotics like tetracycline.
Quantitative Data on PCA Production and Activity
The following tables summarize key quantitative data related to PCA production and its biological activities, extracted from various studies.
Table 1: PCA Production in Different Bacterial Strains and Conditions
| Bacterial Strain | Growth Condition | PCA Concentration | Reference |
| Pseudomonas chlororaphis Lzh-T5 | Wild-type | 230 mg/L | |
| P. chlororaphis Lzh-T5 (engineered) | Fed-batch fermentation | 10,653 mg/L | |
| Pseudomonas sp. M18G (gacA mutant) | Batch culture | 1987 mg/L | |
| Pseudomonas sp. M18G (gacA mutant) | Fed-batch culture | 2597 mg/L | |
| Pseudomonas chlororaphis GP72 | 84-hour growth cycle | Dynamic production monitored |
Table 2: Antimicrobial Activity of PCA
| Target Organism | Assay | PCA Concentration (MIC/IC50) | Reference |
| Vibrio anguillarum C312 | MIC | 50 µg/mL | |
| Vibrio anguillarum C312 | IC50 | 39.02 µg/mL | |
| Acidovorax citrulli | EC50 | 16-32 µg/mL (range tested) | |
| Gram-positive bacteria | Inhibition zone | 16-28 mm | |
| Gram-negative bacteria | Inhibition zone | 13-36 mm | |
| Aspergillus niger | Inhibition zone | 16 mm | |
| Candida albicans | Inhibition zone | 17 mm |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of PCA.
Extraction and Quantification of PCA
A common method for the extraction and quantification of PCA from bacterial cultures involves the following steps:
-
Solvent Extraction: The bacterial culture supernatant is acidified and extracted with an organic solvent, typically ethyl acetate.
-
Evaporation and Re-suspension: The organic phase is evaporated to dryness, and the residue is re-suspended in a suitable solvent, such as methanol.
-
Chromatographic Analysis: The extracted PCA is quantified using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column. Detection is typically performed using a UV detector at a wavelength of 254 nm or 365 nm. Alternatively, Capillary Zone Electrophoresis (CZE) can be used for rapid quantification.
Construction of Gene Deletion Mutants
To study the function of genes involved in PCA biosynthesis and regulation, gene deletion mutants are often constructed using techniques such as:
-
Site-Directed Mutagenesis: A common method is sacB-based site-specific mutagenesis, which allows for the creation of unmarked deletions.
-
Homologous Recombination: This involves introducing a suicide vector containing homologous regions flanking the target gene, along with a selectable marker. Double crossover events lead to the replacement of the wild-type gene with the mutated version.
Biofilm Formation Assay
The effect of PCA on biofilm formation can be assessed using various methods, including:
-
Crystal Violet Staining: Bacteria are grown in microtiter plates. After a period of incubation, non-adherent cells are washed away, and the remaining biofilm is stained with crystal violet. The amount of biofilm is then quantified by solubilizing the dye and measuring its absorbance.
-
Confocal Laser Scanning Microscopy (CLSM): Bacteria expressing a fluorescent protein (e.g., GFP or YFP) are grown in flow cells or on glass coverslips. The architecture and thickness of the biofilm can then be visualized and quantified using CLSM.
PCA as a Target for Drug Development
Given its significant role in bacterial virulence, the PCA biosynthesis pathway and its regulatory networks represent promising targets for the development of novel anti-virulence agents. Inhibiting PCA production could potentially:
-
Reduce biofilm formation, thereby increasing the efficacy of conventional antibiotics.
-
Attenuate the pro-inflammatory response in the host.
-
Decrease the competitive advantage of pathogenic bacteria in polymicrobial infections.
Derivatives of PCA are also being explored for their therapeutic potential, including their use as antimicrobial and anticancer agents.
Conclusion
This compound is a key secondary metabolite that plays a central and multifaceted role in the virulence of various bacterial pathogens. Its involvement in biofilm formation, antimicrobial activity, and modulation of host responses highlights its importance in the establishment and progression of infections. A thorough understanding of the biosynthesis, regulation, and mechanisms of action of PCA is crucial for the development of innovative strategies to combat bacterial diseases. This technical guide provides a comprehensive overview of the current knowledge on PCA, serving as a valuable resource for researchers and professionals dedicated to addressing the challenges posed by bacterial pathogens.
References
- 1. Frontiers | Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N [frontiersin.org]
- 2. Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
- 5. Phenazine-1-carboxylic acid promotes bacterial biofilm development via ferrous iron acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Phenazinecarboxylic Acid: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenazinecarboxylic acid (PCA) is a naturally occurring, heterocyclic organic compound and a member of the phenazine family of secondary metabolites.[1][2] Produced by a variety of bacteria, including species of Pseudomonas and Streptomyces, PCA is a well-documented antimicrobial agent.[1][3][4] Its broad-spectrum biological activities, which also include antifungal, anticancer, and immunomodulatory effects, have established it as a significant molecule in the fields of agricultural biotechnology and pharmaceutical research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound.
Chemical Structure and Identification
This compound is an aromatic carboxylic acid characterized by a phenazine core substituted with a carboxyl group at the C-1 position. The phenazine core is a linear tricyclic system composed of two benzene rings fused to a pyrazine ring.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | phenazine-1-carboxylic acid | |
| CAS Number | 2538-68-3 | |
| Chemical Formula | C₁₃H₈N₂O₂ | |
| SMILES | C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O | |
| InChI | InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17) | |
| InChIKey | JGCSKOVQDXEQHI-UHFFFAOYSA-N |
Physicochemical and Spectral Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. It typically appears as a brown to orange-brown or yellow-orange solid.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 224.21 g/mol | |
| Exact Mass | 224.058577502 Da | |
| Melting Point | 212 - 214 °C, 238-239 °C, 242 °C, 242-244 °C | |
| Boiling Point (Predicted) | 494.6 ± 10.0 °C at 760 mmHg | |
| Density (Predicted) | 1.431 ± 0.06 g/cm³ | |
| pKa (Predicted) | 2.15 ± 0.30 | |
| Solubility | Slightly soluble in water. Soluble in DMSO (5 mg/mL with sonication). Slightly soluble in chloroform and methanol (with heating). | |
| Appearance | Brown to Orange-Brown Solid, Yellow-orange solid |
Table 3: Spectral Data for this compound
| Spectral Data | Key Features | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 15.58 (s, 1H, COOH), 8.97 (dd, J = 7.2, 1.2 Hz, 1H, H-2), 8.53 (dd, J = 8.8, 1.2 Hz, 1H, H-4), 8.34 (dd, J = 8.0, 1.6 Hz, 1H, H-8), 8.28 (dd, J = 8.0, 1.6 Hz, 1H, H-3), 8.05–7.95 (m, 3H, H-6, H-7, H-9) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165.4, 144.4, 144.1, 139.9, 138.6, 137.5, 135.8, 134.9, 133.3, 133.1, 132.1, 127.6, 125.6 | |
| Mass Spectrometry (ESI-MS) | m/z 224.85 [M+H]⁺ | |
| Infrared (IR) | 1616.06 cm⁻¹ (C=O stretching), 1436 cm⁻¹ (C=N stretching), 1421 cm⁻¹ (C=C aromatic stretching) | |
| UV-Vis | λmax at 258 nm and 362 nm |
Synthesis and Experimental Protocols
Several synthetic routes for this compound and its derivatives have been developed. A common approach involves the Jourdan-Ullmann coupling followed by a reductive ring closure.
Experimental Protocol: Synthesis of this compound
A representative synthesis involves the reaction of aniline with 2-bromo-3-nitrobenzoic acid.
-
Jourdan-Ullmann Coupling: Aniline (2.5 g, 26.8 mmol), 2-bromo-3-nitrobenzoic acid (6.3 g, 26.6 mmol), CuI (1.3 g, 6.8 mmol), and triethylamine (12.5 mL, 90.0 mmol) are combined in glycol (50.0 mL).
-
The reaction mixture is heated at 95 °C for 3 hours.
-
Reductive Ring Closure: Following the coupling reaction, sodium borohydride is utilized in a reductive ring closure step to form the phenazine ring system.
-
Purification: The resulting phenazine-1-carboxylic acid is cooled, and the pH is adjusted to 3 with dilute hydrochloric acid to precipitate a green solid. This solid is then recrystallized from a 1:1 mixture of acetonitrile and ethanol to yield yellow-green crystals of PCA.
Biological Activities and Mechanisms of Action
This compound exhibits a diverse range of biological activities, making it a compound of significant interest for various applications.
Antimicrobial and Antifungal Activity
PCA is a potent antimicrobial agent with activity against a broad spectrum of bacterial and fungal pathogens. It is known to be effective against both Gram-positive and Gram-negative bacteria. Its antifungal properties are particularly notable, with demonstrated efficacy against various plant pathogenic fungi. The proposed mechanism of action against microbes involves the generation of reactive oxygen species (ROS), which leads to cellular damage and eventual cell death.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including prostate (DU145), liver (HePG2), pancreatic (PACA), and breast (MCF7) cancer cells. The primary mechanism of its anticancer action is the induction of apoptosis through the generation of intracellular ROS. This leads to mitochondrial membrane depolarization and triggers the apoptotic cascade.
Immunomodulatory Effects
This compound has also demonstrated immunomodulatory properties. It can upregulate the expression of interleukin-8 (IL-8) and intercellular adhesion molecule 1 (ICAM-1), while inhibiting the release of RANTES (regulated on activation, normal T cell expressed and secreted) and monocyte chemoattractant protein-1 (MCP-1). Furthermore, it has shown anti-inflammatory effects by reducing nitric oxide (NO) production and suppressing the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide-stimulated macrophages.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of this compound against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cells (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound (e.g., 10-100 µM) for specified time periods (e.g., 24 and 48 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.
Conclusion
This compound is a versatile natural product with a well-defined chemical structure and a broad range of biological activities. Its antimicrobial, antifungal, anticancer, and immunomodulatory properties make it a valuable lead compound for the development of new therapeutic agents and agrochemicals. This guide provides a foundational understanding of its key characteristics to support further research and development efforts in these areas. The detailed protocols and compiled data serve as a practical resource for scientists and researchers working with this promising molecule.
References
- 1. This compound | C13H8N2O2 | CID 95069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. P. aeruginosa Metabolome Database: phenazine-1-carboxylic acid (PAMDB100085) [pseudomonas.umaryland.edu]
- 3. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenazine-1-carboxylic acid | 2538-68-3 [chemicalbook.com]
An In-depth Technical Guide to 1-Phenazinecarboxylic Acid Derivatives and Their Functions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-phenazinecarboxylic acid (PCA) derivatives, a promising class of heterocyclic compounds with diverse biological activities. This document details their synthesis, mechanisms of action, and functional roles, with a focus on their potential as antimicrobial and anticancer agents.
Introduction to this compound (PCA)
This compound (PCA) is a naturally occurring phenazine compound produced by various bacteria, most notably from the genus Pseudomonas. Phenazines are nitrogen-containing heterocyclic compounds that are known for their redox activity and broad-spectrum biological effects. PCA itself serves as a precursor for the biosynthesis of other phenazine derivatives and exhibits intrinsic antimicrobial and immunomodulatory properties. The phenazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets, making it a valuable starting point for the development of novel therapeutics.[1]
Synthesis of this compound and Its Derivatives
The synthesis of the PCA core structure and its subsequent derivatization are key steps in exploring the therapeutic potential of this compound class.
General Synthesis of the Phenazine-1-carboxylic Acid Scaffold
A common and effective method for synthesizing the PCA scaffold is through a Jourdan-Ullmann coupling followed by a reductive ring closure.[1] This approach allows for the preparation of a variety of substituted PCA analogues.
Experimental Protocol: Synthesis of PCA via Jourdan-Ullmann Coupling and Reductive Ring Closure [1][2]
-
Jourdan-Ullmann Coupling:
-
Aniline (1.0 eq), 2-bromo-3-nitrobenzoic acid (1.0 eq), copper(I) iodide (0.25 eq), and triethylamine (3.4 eq) are combined in ethylene glycol.
-
The reaction mixture is heated at 95°C for 3 hours.
-
Upon cooling, the mixture is poured into a 0.2 M sodium hydroxide solution.
-
The aqueous solution is washed with an organic solvent (e.g., ethyl acetate) to remove impurities.
-
The aqueous layer is then acidified with dilute hydrochloric acid to a pH of 3 to precipitate the 3-nitro-2-(phenylamino)benzoic acid intermediate.
-
The precipitate is collected by filtration and can be used in the next step without further purification.
-
-
Reductive Ring Closure:
-
The 3-nitro-2-(phenylamino)benzoic acid intermediate (1.0 eq) is dissolved in a 2 M sodium hydroxide solution.
-
Sodium borohydride (NaBH4) (8.1 eq) is added portion-wise to the solution.
-
The reaction mixture is refluxed for 4 hours.
-
After cooling, the solution is acidified with dilute hydrochloric acid to a pH of 3 to precipitate the phenazine-1-carboxylic acid.
-
The solid product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent system (e.g., acetonitrile/ethanol) to yield pure PCA.[2]
-
Derivatization of this compound
The carboxyl group at the 1-position of PCA is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of esters, amides, and other derivatives.
Experimental Protocol: Synthesis of Phenazine-1-carboxamides
-
Activation of the Carboxylic Acid:
-
Phenazine-1-carboxylic acid (1.0 eq) is refluxed in an excess of thionyl chloride (SOCl2) for 4-6 hours to form the acyl chloride intermediate.
-
Excess thionyl chloride is removed by distillation under reduced pressure.
-
-
Amidation:
-
The resulting acyl chloride is dissolved in an anhydrous aprotic solvent, such as dichloromethane (CH2Cl2).
-
The solution is cooled in an ice bath.
-
The desired amine (1.0 eq) and a base, such as triethylamine (4.0 eq), are added dropwise to the solution.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction mixture is washed sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure phenazine-1-carboxamide derivative.
-
Biological Functions and Mechanisms of Action
This compound and its derivatives exhibit a wide array of biological activities, with their antimicrobial and anticancer properties being the most extensively studied.
Antimicrobial Activity
PCA derivatives have demonstrated potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.
One of the proposed mechanisms for the antibacterial action of some PCA amides is the inhibition of RNA synthesis. It is suggested that these derivatives form a stable complex with DNA-dependent RNA polymerase at the substrate-binding site, thereby blocking transcription.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
The PCA derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate.
-
The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of PCA and its derivatives against various cancer cell lines. A primary mechanism underlying this activity is the induction of apoptosis.
PCA has been shown to induce apoptosis in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS). This elevation in ROS triggers oxidative stress and activates downstream signaling pathways that lead to programmed cell death.
The key steps in the ROS-mediated apoptotic pathway induced by PCA are:
-
Increased ROS Production: PCA treatment leads to a significant increase in intracellular ROS levels.
-
Activation of JNK Signaling: The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway.
-
Mitochondrial Membrane Depolarization: Phosphorylated JNK promotes the depolarization of the mitochondrial membrane.
-
Regulation of Bcl-2 Family Proteins: JNK activation leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.
-
Release of Pro-apoptotic Factors: The change in the Bax/Bcl-2 ratio and mitochondrial membrane depolarization result in the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm.
-
Caspase Activation and Apoptosis: Cytochrome c initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the execution of apoptosis. AIF translocates to the nucleus and induces DNA fragmentation in a caspase-independent manner.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Cancer cells are seeded into a 96-well plate at a predetermined optimal density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the PCA derivative for a specific duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
-
Quantitative Data on PCA Derivatives
The biological activity of PCA derivatives is highly dependent on their chemical structure. The following tables summarize the reported in vitro activities of selected PCA derivatives.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| PCA | Parent Compound | DU145 (Prostate) | 19.5 (24h), 12.5 (48h) | |
| PCA | Parent Compound | HePG2 (Liver) | 45.5 µg/mL | |
| Compound 3d | Acylhydrazone | HeLa (Cervical) | - | |
| Compound 3d | Acylhydrazone | A549 (Lung) | - |
Note: Specific IC50 values for some compounds were not explicitly provided in the source material but were noted for their significant activity.
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound ID | Derivative Type | Pathogen | MIC (µg/mL) | EC50 (mg/L) | Reference |
| PCA | Parent Compound | Vibrio anguillarum | 50 | - | |
| Compound 6 | Amide | Rhizoctonia solani | - | 4.35 | |
| Compound 3b | Ester | Fusarium graminearum | - | 8.30 | |
| PCA | Parent Compound | Rhizoctonia solani | - | 7.88 | |
| PCA | Parent Compound | Fusarium graminearum | - | 127.28 |
Visualizing Key Processes
To better understand the complex processes involved in the study of PCA derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Experimental workflow for the development of PCA derivatives.
References
- 1. The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain [frontiersin.org]
The Genetic Blueprint of 1-Phenazinecarboxylic Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the genetic underpinnings of 1-Phenazinecarboxylic acid (PCA) biosynthesis, a foundational molecule for a diverse class of bioactive phenazine compounds. Phenazines, produced by a variety of bacteria including Pseudomonas, Streptomyces, and Burkholderia species, exhibit broad-spectrum antimicrobial activity, making them attractive candidates for drug development and agricultural applications.[1][2] This document provides a comprehensive overview of the core biosynthetic pathways, regulatory networks, and experimental methodologies crucial for understanding and engineering PCA production.
Core Biosynthetic Pathway: The phz Gene Cluster
The biosynthesis of PCA originates from the shikimic acid pathway, a central metabolic route for the production of aromatic compounds in bacteria.[1][3] The conversion of chorismic acid, a key intermediate of the shikimate pathway, to PCA is orchestrated by a conserved seven-gene operon, designated phzABCDEFG.[1] In some bacteria, like Pseudomonas aeruginosa, two nearly identical and functionally redundant phz operons (phz1 and phz2) exist, which are subject to differential regulation.
The functions of the proteins encoded by the core phz gene cluster have been elucidated through genetic and biochemical studies:
-
PhzA/B: These two highly homologous proteins are thought to form a complex that stabilizes the PCA-synthesizing enzymes.
-
PhzC: This enzyme is a type II 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which channels precursors from the shikimate pathway towards phenazine biosynthesis.
-
PhzD: Homologous to isochorismatase, PhzD is involved in the initial conversion of chorismic acid. It cleaves 2-amino-2-desoxyisochorismic acid (ADIC) to produce trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).
-
PhzE: This enzyme catalyzes the conversion of chorismate to ADIC, a key branch point from anthranilate biosynthesis.
-
PhzF: An isomerase that acts on DHHA, a critical step leading to the formation of the phenazine ring structure.
-
PhzG: Similar to pyridoxamine-5'-phosphate oxidases, PhzG likely provides a necessary cofactor for the biosynthetic enzymes.
The final product of this core pathway, PCA, can then be further modified by other enzymes to generate a diverse array of phenazine derivatives, such as pyocyanin, 2-hydroxyphenazine, and phenazine-1-carboxamide.
Regulation of PCA Production: A Multi-layered Network
The expression of the phz operon is tightly controlled by a complex regulatory network, ensuring that phenazine production is coordinated with cell density, environmental cues, and the physiological state of the cell. Key regulatory systems include:
-
Quorum Sensing (QS): In many pseudomonads, phenazine biosynthesis is regulated by N-acyl-homoserine lactone (AHL)-mediated quorum sensing. The PhzI/PhzR system, where PhzI synthesizes the AHL signal and PhzR is the transcriptional regulator that binds the signal, directly activates the phz operon. In P. aeruginosa, the las, rhl, and pqs quorum sensing systems are all involved in controlling the expression of the two phz operons.
-
Two-Component Systems (TCS): The GacS/GacA two-component system is a global regulator that positively influences phenazine production, often by controlling the expression of small non-coding RNAs that alleviate translational repression of the phz genes. Another TCS, RpeA/RpeB, has been identified as a negative regulator of phenazine biosynthesis.
-
Other Regulators: The stationary phase sigma factor RpoS has been shown to differentially regulate the phz1 and phz2 operons in P. aeruginosa, negatively regulating phz1 and positively controlling phz2.
Quantitative Data on PCA Production
Genetic manipulation of PCA-producing strains has demonstrated significant potential for yield improvement. The following tables summarize representative data from studies on Pseudomonas chlororaphis and Pseudomonas aeruginosa.
Table 1: PCA Production in Genetically Engineered P. chlororaphis Lzh-T5
| Strain Designation | Genetic Modification(s) | PCA Yield (mg/L) | Fold Increase (vs. Wild Type) |
| Lzh-T5 (Wild Type) | None | 230 | 1.0 |
| LDA-4-phzF | Restoration of phzF in a DHHA-accumulating strain | Not reported for PCA | - |
| LDPCA-1 | LDA-4-phzF with phzO knockout | Not specified, PCA accumulation achieved | - |
| LDPCA-6 | LDPCA-1 with knockout of negative regulators and enhancement of shikimate pathway | 6562.3 | ~28.5 |
| LDPCA-6 (Fed-batch) | Fed-batch fermentation of LDPCA-6 | 10,653 | ~46.3 |
Table 2: PCA Production in Genetically Engineered P. aeruginosa
| Strain Designation | Genetic Modification(s) | PCA Yield (mg/L) | Fold Increase (vs. Wild Type) |
| M18 (Wild Type) | None | ~477 | 1.0 |
| M18MSU1 | Non-scar triple deletion (5'-UTR of phz1, phzM, phzS) | 4771.2 | ~10.0 |
Key Experimental Protocols
Understanding and engineering PCA production relies on a set of core molecular biology and analytical chemistry techniques.
Genetic Manipulation: Gene Knockout and Insertion
A common method for gene deletion and insertion in Pseudomonas is through homologous recombination using a suicide vector, such as pK18mobSacB.
Protocol Outline:
-
Construct Design: Amplify upstream and downstream flanking regions of the target gene via PCR. For gene insertion, the gene of interest is cloned between these flanking regions.
-
Vector Ligation: Ligate the amplified fragment(s) into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB, which confers sucrose sensitivity).
-
Bacterial Conjugation: Transfer the recombinant plasmid from a donor E. coli strain (e.g., S17-1) to the target Pseudomonas strain via biparental or triparental mating.
-
Selection of Single Crossovers: Select for transconjugants on media containing an antibiotic to which the recipient is resistant and the antibiotic for which the vector carries resistance. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
Selection of Double Crossovers: Culture the single-crossover mutants in medium without antibiotics and then plate on medium containing sucrose. Cells that have undergone a second crossover event, excising the vector backbone and the target gene, will survive.
-
Verification: Confirm the desired gene knockout or insertion via PCR and DNA sequencing.
Quantification of PCA
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying PCA from bacterial cultures.
Protocol Outline:
-
Sample Preparation: Centrifuge the bacterial culture to pellet the cells.
-
Extraction: Acidify the supernatant with an acid (e.g., HCl) to protonate the PCA. Extract the PCA into an organic solvent such as ethyl acetate.
-
Solvent Evaporation: Evaporate the ethyl acetate phase to dryness.
-
Resuspension: Redissolve the dried extract in a suitable solvent, such as acetonitrile or methanol.
-
HPLC Analysis:
-
Column: Use a reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., with formic acid) is common.
-
Detection: Monitor the absorbance at a wavelength where PCA absorbs strongly, typically around 254 nm or 367 nm.
-
Quantification: Compare the peak area of the sample to a standard curve generated with pure PCA.
-
Capillary Zone Electrophoresis (CZE) offers a rapid alternative for PCA quantification.
Conclusion
The genetic framework for this compound production is well-established, revolving around the conserved phz operon and a sophisticated network of regulators. This knowledge has enabled significant metabolic engineering successes, dramatically increasing PCA yields. For researchers in drug discovery and agricultural biotechnology, a deep understanding of these genetic and regulatory systems is paramount for harnessing the full potential of phenazines. Future work will likely focus on fine-tuning regulatory controls, optimizing precursor pathways, and exploring the vast, untapped diversity of phenazine gene clusters in nature.
References
The Cytotoxic Effects of 1-Phenazinecarboxylic Acid on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenazinecarboxylic acid (PCA), a naturally occurring phenazine derivative, has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the mechanisms underlying PCA-induced cancer cell death, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. The primary mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS), which subsequently triggers the JNK signaling cascade and the mitochondrial-dependent apoptotic pathway. This guide serves as a comprehensive resource for researchers and professionals in the field of oncology and drug development, offering insights into the therapeutic potential of PCA.
Introduction
Phenazine compounds are a class of nitrogen-containing heterocyclic molecules produced by various bacteria, renowned for their broad-spectrum biological activities. Among them, this compound (PCA) has emerged as a molecule of interest in cancer research due to its demonstrated ability to inhibit the proliferation of cancer cells. This document details the cytotoxic properties of PCA, focusing on its molecular mechanisms of action, providing quantifiable efficacy data, and outlining the methodologies used to ascertain these effects.
Mechanism of Action: Induction of Apoptosis via Oxidative Stress
The primary mechanism by which this compound exerts its cytotoxic effects on cancer cells is through the induction of programmed cell death, or apoptosis.[1][2] This process is initiated by the generation of intracellular Reactive Oxygen Species (ROS).[1][2]
Role of Reactive Oxygen Species (ROS)
PCA treatment leads to a significant increase in intracellular ROS levels.[1] While the precise upstream mechanism of PCA-induced ROS generation is still under investigation, it is hypothesized to involve the disruption of the mitochondrial electron transport chain or the activation of cellular oxidases. This surge in ROS creates a state of oxidative stress within the cancer cells, triggering downstream signaling cascades that lead to apoptosis.
JNK Signaling Pathway
The elevated ROS levels act as a signaling molecule, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK, a member of the mitogen-activated protein kinase (MAPK) family, plays a crucial role in mediating cellular responses to stress. Phosphorylation and activation of JNK are key events in the initiation of the apoptotic cascade in response to PCA.
Mitochondrial-Dependent Apoptotic Pathway
The activated JNK pathway subsequently engages the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by:
-
Modulation of Bcl-2 Family Proteins: PCA treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, favoring apoptosis.
-
Mitochondrial Membrane Depolarization: The altered balance of Bcl-2 family proteins results in the loss of mitochondrial membrane potential (ΔΨm).
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c from the intermembrane space into the cytosol.
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving various cellular substrates.
The signaling cascade from ROS generation to caspase activation is depicted in the following diagram:
References
The Immunomodulatory Landscape of 1-Phenazinecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenazinecarboxylic acid (PCA), a naturally occurring phenazine derivative produced by various bacteria, has garnered significant attention for its broad-spectrum antimicrobial and anticancer properties. Emerging evidence now illuminates its potent immunomodulatory effects, positioning it as a molecule of interest for therapeutic development in inflammatory and immune-mediated diseases. This technical guide provides an in-depth analysis of the current understanding of PCA's interactions with the immune system, detailing its impact on immune cell function, underlying signaling pathways, and key experimental findings. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex biological processes.
Introduction
This compound (PCA) is a secondary metabolite synthesized by several bacterial species, most notably from the genus Pseudomonas. Initially recognized for its role in microbial antagonism, the biological activities of PCA are now understood to extend to the modulation of host immune responses. Its ability to influence the production of key inflammatory mediators and regulate immune cell function underscores its potential as a lead compound for novel immunomodulatory therapies. This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the existing knowledge on the immunomodulatory effects of PCA.
Immunomodulatory Effects on Immune Cells and Mediators
PCA exerts a multifaceted influence on various components of the innate and adaptive immune systems. Its effects are context-dependent, varying with the cell type and the inflammatory milieu.
Effects on Cytokine and Chemokine Production
PCA has been shown to differentially regulate the expression of several key cytokines and chemokines involved in inflammation and immune cell trafficking. In human airway epithelial cells, PCA upregulates the expression of interleukin-8 (IL-8) and intercellular adhesion molecule-1 (ICAM-1)[1]. IL-8 is a potent neutrophil chemoattractant, while ICAM-1 is an adhesion molecule crucial for leukocyte extravasation. Conversely, PCA has been reported to inhibit the release of RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) and monocyte chemoattractant protein-1 (MCP-1), which are involved in the recruitment of T cells, eosinophils, basophils, and monocytes[1].
Anti-inflammatory Properties
A significant aspect of PCA's immunomodulatory activity is its anti-inflammatory potential. Studies have demonstrated that PCA can potently inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) expression[2].
Table 1: Effect of this compound on Nitric Oxide Production
| Cell Line | Stimulant | PCA Concentration (µg/mL) | % Inhibition of NO Production | Reference |
| RAW 264.7 | LPS | 100 | 82.54 | [2] |
Role of Reactive Oxygen Species (ROS)
The immunomodulatory effects of PCA are intricately linked to the generation of reactive oxygen species (ROS). PCA has been shown to increase intracellular oxidant formation, and the use of antioxidants can inhibit PCA-induced increases in IL-8 and ICAM-1, suggesting that oxidants are key mediators of these effects[1]. This ROS-dependent mechanism appears to be a central theme in the biological activities of PCA.
Signaling Pathways Modulated by this compound
The immunomodulatory actions of PCA are orchestrated through the modulation of specific intracellular signaling cascades. The generation of ROS by PCA serves as a critical upstream event that triggers downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
The MAPK family of proteins, including p38, JNK, and ERK, are crucial regulators of inflammatory responses. While direct evidence specifically detailing PCA's activation of these pathways in an immunological context is still emerging, the established link between ROS and MAPK activation suggests a likely involvement. ROS can act as second messengers to activate MAPK cascades, which in turn regulate the expression of various immunomodulatory genes.
Caption: Proposed MAPK signaling pathway activated by PCA.
NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammation and immunity. Its activation is often triggered by ROS. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Given PCA's ability to induce ROS, it is highly probable that it modulates NF-κB signaling to exert its immunomodulatory effects.
Caption: Postulated NF-κB signaling pathway influenced by PCA.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of PCA.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is adapted from studies investigating the anti-inflammatory effects of various compounds on LPS-stimulated macrophages.
Objective: To quantify the inhibitory effect of PCA on nitric oxide production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (PCA)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: After incubation, remove the medium and replace it with fresh medium containing various concentrations of PCA. Pre-treat the cells with PCA for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Caption: Workflow for the Nitric Oxide Production Assay.
Western Blot Analysis for MAPK Activation
This protocol provides a general framework for assessing the phosphorylation status of MAPK proteins (p38, JNK, ERK) in response to PCA treatment.
Objective: To determine if PCA induces the phosphorylation of p38, JNK, and ERK in immune cells.
Materials:
-
Immune cell line of interest (e.g., RAW 264.7, A549)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-p38, total-p38, phospho-JNK, total-JNK, phospho-ERK, total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with PCA at desired concentrations for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Future Directions and Conclusion
The study of the immunomodulatory effects of this compound is a rapidly evolving field. While current research has laid a strong foundation, several areas warrant further investigation. Elucidating the precise molecular targets of PCA within immune cells will be crucial for a complete understanding of its mechanism of action. Further studies are needed to explore its effects on a broader range of immune cell subsets, including T helper cell differentiation (Th1, Th2, Th17) and macrophage polarization (M1 vs. M2). In vivo studies in relevant animal models of inflammatory diseases will be essential to validate the therapeutic potential of PCA.
References
1-Phenazinecarboxylic acid role in biofilm formation
An In-depth Technical Guide on the Role of 1-Phenazinecarboxylic Acid in Biofilm Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces. This mode of growth provides bacteria with enhanced protection against environmental stresses, host immune responses, and antimicrobial agents, making biofilm-associated infections a significant challenge in clinical and industrial settings. Pseudomonas aeruginosa, a versatile opportunistic pathogen, is a model organism for studying biofilm formation. Its ability to form robust biofilms is intricately linked to a variety of cell-to-cell communication systems, known as quorum sensing (QS), which regulate the production of numerous virulence factors and secondary metabolites.
Among these metabolites, phenazines are a class of redox-active pigments that play multifaceted roles in the physiology and pathogenicity of P. aeruginosa. This compound (PCA) is the precursor molecule for the synthesis of all other phenazine derivatives in this bacterium.[1] This guide provides a comprehensive overview of the pivotal role of PCA in biofilm development, detailing its biosynthesis, regulation, and the molecular mechanisms by which it influences the biofilm matrix and cellular behavior.
Biosynthesis of this compound (PCA)
The synthesis of PCA in P. aeruginosa originates from the shikimate pathway, utilizing chorismic acid as a precursor. The core enzymatic machinery for PCA production is encoded by two nearly identical seven-gene operons: phzA1B1C1D1E1F1G1 (phz1) and phzA2B2C2D2E2F2G2 (phz2).[2][3] These operons encode the enzymes that catalyze the conversion of chorismic acid into PCA.[2][4] Although highly homologous, these two operons are differentially regulated and contribute differently to phenazine production depending on the environmental context, such as in planktonic cultures versus biofilms. Once synthesized, PCA can be further modified by other enzymes (PhzM, PhzS, PhzH) to produce a variety of phenazine derivatives, including pyocyanin (PYO), 1-hydroxyphenazine (1-OHPHZ), and phenazine-1-carboxamide (PCN).
Quorum Sensing Regulation of PCA Production
The production of PCA is tightly controlled by the intricate quorum sensing (QS) network of P. aeruginosa. This network allows the bacteria to coordinate gene expression in a cell-density-dependent manner. Three primary, interlinked QS systems are involved: las, rhl, and pqs.
-
Las system: The LasI/LasR system is at the top of the hierarchy and positively regulates the rhl and pqs systems.
-
Rhl system: The RhlI/RhlR system is crucial for the expression of the phz operons.
-
PQS system: The Pseudomonas quinolone signal (PQS) system also modulates phenazine production, with PQS being more important than the las system in this regulation.
All three QS systems converge to differentially regulate the phz1 and phz2 operons, adding a high level of complexity to the control of PCA biosynthesis. This complex regulation ensures that PCA is produced at specific stages of growth and infection, including during biofilm formation.
Core Mechanisms of PCA in Biofilm Formation
PCA promotes biofilm development through at least two distinct, yet interconnected, mechanisms: facilitating iron acquisition and mediating the release of extracellular DNA (eDNA).
Ferrous Iron Acquisition
Iron is an essential nutrient for bacterial growth and a critical signal for the transition from a planktonic (free-swimming) to a sessile (biofilm) lifestyle. While ferric iron (Fe(III)) is abundant in the environment, its low solubility limits its bioavailability. P. aeruginosa typically acquires Fe(III) using high-affinity siderophores. However, PCA provides an alternative, siderophore-independent mechanism for iron acquisition.
PCA is a redox-active molecule that can reduce Fe(III) to the more soluble ferrous iron (Fe(II)). This Fe(II) can then be taken up by the bacterium through transporters like FeoB. This process is particularly important under conditions of iron limitation or when siderophore-mediated uptake is inhibited, for instance, by host iron-sequestering proteins like conalbumin. By increasing the bioavailability of iron, PCA directly promotes the formation of robust, structured biofilms.
Extracellular DNA (eDNA) Release
Extracellular DNA is a critical structural component of the P. aeruginosa biofilm matrix, contributing to cell-to-cell adhesion and the overall stability of the biofilm architecture. Phenazines, through their electrochemical activity, can facilitate the release of eDNA into the extracellular environment. This process is bridged by the generation of hydrogen peroxide (H₂O₂). Phenazines accept electrons from intracellular donors (like NADH) and transfer them to molecular oxygen, resulting in the formation of reactive oxygen species (ROS), including H₂O₂. The generated H₂O₂ can cause oxidative damage to the bacterial cell membrane, leading to controlled cell lysis and the release of chromosomal DNA, which then becomes incorporated into the biofilm matrix as eDNA.
Quantitative Data Summary
The effects of PCA on biofilm formation have been quantified in several studies. The tables below summarize key findings.
Table 1: Effect of PCA on P. aeruginosa Biofilm Formation Under Iron Limitation
| Strain | Condition | Average Biofilm Biomass (μm³/μm²) | Average Biofilm Thickness (μm) | Citation |
| Wild Type (PA14) | 1% TSB Medium | 15.2 ± 2.1 | 18.5 ± 2.5 | |
| Δphz (phenazine-null) | 1% TSB Medium | 5.8 ± 1.5 | 7.1 ± 1.8 | |
| Wild Type (PA14) | + 40 µg/ml Conalbumin (Fe-chelator) | 1.1 ± 0.3 | 1.5 ± 0.4 | |
| Wild Type (PA14) | + Conalbumin + 10 µM PCA | 12.5 ± 1.9 | 15.3 ± 2.2 |
Data are representative values extracted and synthesized from published studies for comparative purposes.
Table 2: Effect of Phenazines on eDNA Release
| Strain / Condition | eDNA Concentration (μg/ml) | Citation |
| P. chlororaphis 30-84ZN (phenazine-null) | 13.4 ± 3.9 | |
| 30-84ZN + 20 µg/ml PCA | 39.15 ± 4.1 | |
| 30-84ZN + 20 µg/ml 2-OH-PCA | 51.1 ± 8.8 | |
| P. aeruginosa PA14 Wild Type | ~350 | |
| P. aeruginosa PA14 Δphz (phenazine-null) | ~150 |
Data are representative values extracted and synthesized from published studies for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of PCA in biofilm formation.
Biofilm Cultivation and Quantification in Flow Cells
This method allows for the growth of biofilms under continuous nutrient flow, mimicking natural environments, and direct visualization via microscopy.
Protocol:
-
System Assembly: Assemble flow cell chambers (e.g., from Ibidi or as custom-built systems) and connect to a media reservoir and a peristaltic pump via silicone tubing. Sterilize the entire system.
-
Inoculation: Grow an overnight culture of the P. aeruginosa strain of interest in a suitable medium (e.g., Luria-Bertani broth). Dilute the culture to a specific OD₆₀₀ (e.g., 0.05) in the biofilm growth medium (e.g., 1% Tryptone Soya Broth - TSB).
-
Attachment: Inject the diluted bacterial suspension into the flow cell. Stop the flow for 1-2 hours to allow for initial bacterial attachment to the glass surface.
-
Biofilm Growth: Start the flow of fresh medium at a constant, low rate (e.g., 3-4 ml/h) at a controlled temperature (e.g., 22°C or 37°C). Grow the biofilm for a specified duration (e.g., 4-6 days). For experiments involving iron chelation or PCA supplementation, add the respective compounds to the growth medium.
-
Staining and Imaging: For visualization, stain the biofilm with fluorescent dyes. For live/dead staining, use a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red). For matrix visualization, dyes like Thioflavin T or Congo Red can be used.
-
Confocal Microscopy: Acquire three-dimensional image stacks (z-stacks) of the biofilm using a Confocal Laser Scanning Microscope (CLSM).
-
Image Analysis: Quantify biofilm structural parameters (e.g., biomass, average thickness, roughness) from the 3D image stacks using specialized software such as COMSTAT or ImageJ.
Quantification of eDNA in Biofilm Supernatants
This protocol details the extraction and measurement of eDNA released by bacterial cultures.
Protocol:
-
Culture Growth: Grow bacterial strains in a liquid medium (e.g., LB or TSB) in static cultures (e.g., in flasks or multi-well plates) for a defined period (e.g., 24-72 hours) to allow for biofilm formation and eDNA release.
-
Sample Collection: Carefully collect the cell-free supernatant from the cultures by centrifugation (e.g., 5,000 x g for 10 minutes) to pellet the bacterial cells.
-
DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit (e.g., QIAamp DNA Mini Kit) or by standard phenol-chloroform extraction followed by ethanol precipitation.
-
Quantification: Measure the concentration of the extracted eDNA using a fluorometric method (e.g., Qubit or PicoGreen assay), which is specific for double-stranded DNA and more sensitive than absorbance-based methods. Express the result as µg of eDNA per ml of culture supernatant.
Ferrous Iron [Fe(II)] Detection Assay
This assay is used to demonstrate the ability of PCA to reduce Fe(III) to Fe(II).
Protocol:
-
Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl) containing a source of Fe(III) (e.g., FeCl₃ or the iron-binding protein conalbumin).
-
PCA Addition: Add a known concentration of purified PCA to the reaction mixture. Include a control reaction without PCA.
-
Incubation: Incubate the reaction at room temperature for a specified time to allow for the reduction of Fe(III).
-
Fe(II) Detection: Add a Fe(II)-specific chelator that forms a colored complex, such as ferrozine.
-
Spectrophotometry: Measure the absorbance of the colored complex at its maximum wavelength (e.g., 562 nm for the ferrozine-Fe(II) complex).
-
Quantification: Calculate the concentration of Fe(II) generated by comparing the absorbance to a standard curve prepared with known concentrations of Fe(II) (e.g., using ferrous ammonium sulfate).
Conclusion and Implications for Drug Development
This compound is not merely a precursor metabolite but a key signaling and functional molecule that actively promotes P. aeruginosa biofilm formation. Through its dual roles in enhancing iron bioavailability and stimulating the release of the structural component eDNA, PCA is central to the development of mature, robust biofilm communities. The intricate regulation of its synthesis by the quorum sensing network underscores its importance in the coordinated lifestyle of this pathogen.
For drug development professionals, understanding the role of PCA opens several therapeutic avenues for combating P. aeruginosa biofilms:
-
Inhibition of PCA Biosynthesis: Targeting the enzymes of the phz operons could prevent PCA production, thereby crippling the bacterium's ability to acquire iron and structure its biofilm matrix under certain conditions.
-
Quenching PCA Activity: Developing molecules that can sequester PCA or inhibit its redox activity could neutralize its downstream effects without needing to enter the bacterial cell.
-
Targeting Downstream Pathways: Inhibiting the FeoB ferrous iron transporter or developing strategies to degrade the eDNA in the matrix could counteract the pro-biofilm effects of PCA.
A deeper investigation into the specific contributions of the phz1 and phz2 operons in different infection environments could lead to more targeted anti-biofilm strategies. Ultimately, dismantling the metabolic and signaling pathways governed by PCA represents a promising approach to undermine the formidable defense of P. aeruginosa biofilms.
References
Methodological & Application
Synthesis of 1-Phenazinecarboxylic Acid from Aniline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazine-1-carboxylic acid (PCA) and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] This privileged scaffold is a focal point in medicinal chemistry and drug discovery.[5] This document provides a detailed protocol for the chemical synthesis of 1-phenazinecarboxylic acid starting from aniline, based on the Jourdan-Ullmann coupling reaction followed by a reductive ring closure. This method offers a robust and versatile route for accessing PCA and its analogs for further investigation and development.
Introduction
Phenazine-1-carboxylic acid is a naturally occurring compound produced by various bacteria, notably of the Pseudomonas genus, and is known for its role in microbial competition. The phenazine core is a key pharmacophore, and synthetic access to this scaffold is crucial for the development of new therapeutic agents. The synthesis route detailed herein involves a two-step process commencing with the copper-catalyzed Jourdan-Ullmann C-N coupling of a substituted aniline with 2-bromo-3-nitrobenzoic acid. The resulting N-aryl anthranilic acid intermediate then undergoes a reductive cyclization using sodium borohydride to yield the desired this compound. This approach is amenable to the generation of a diverse library of PCA analogs by varying the aniline starting material.
Experimental Workflow
The overall synthetic strategy is a two-step process as illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-((phenyl)amino)-3-nitrobenzoic acid (Jourdan-Ullmann Coupling)
This procedure outlines the copper-catalyzed cross-coupling of aniline and 2-bromo-3-nitrobenzoic acid.
Materials:
-
Aniline
-
2-bromo-3-nitrobenzoic acid
-
Copper(I) iodide (CuI)
-
Triethylamine
-
Ethylene glycol
-
0.2 M Sodium hydroxide (NaOH) solution
-
Dilute hydrochloric acid (HCl)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a 100 mL three-neck round-bottom flask, add aniline (2.5 g, 26.8 mmol), 2-bromo-3-nitrobenzoic acid (6.3 g, 26.6 mmol), CuI (1.3 g, 6.8 mmol), and triethylamine (12.5 mL, 90.0 mmol).
-
Add ethylene glycol (50.0 mL) to the flask.
-
Heat the reaction mixture at 95 °C for 3 hours with constant stirring.
-
After cooling to room temperature, pour the reaction mixture into 300 mL of a 0.2 M NaOH solution.
-
The resulting solution can be decolorized with silica gel and filtered.
-
Acidify the filtrate with dilute HCl to a pH of 3 to precipitate the product.
-
The resulting solid, 3-nitro-2-(phenylamino)benzoic acid, can be collected by filtration and is typically used in the next step without further purification.
Step 2: Synthesis of this compound (Reductive Ring Closure)
This procedure describes the reductive cyclization of the intermediate to form the phenazine core.
Materials:
-
3-nitro-2-(phenylamino)benzoic acid (from Step 1)
-
Sodium borohydride (NaBH₄)
-
2 M Sodium hydroxide (NaOH) solution
-
Dilute hydrochloric acid (HCl)
-
Acetonitrile
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve 3-nitro-2-(phenylamino)benzoic acid (4.0 g, 15.5 mmol) in 450 mL of a 2 M NaOH solution in a round-bottom flask.
-
Add sodium borohydride (4.8 g, 126.0 mmol) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, a solution of the sodium salt of phenazine-1-carboxylic acid is obtained.
-
Acidify the solution with dilute HCl to a pH of 3 to precipitate the crude product.
-
Collect the solid by filtration.
-
Recrystallize the solid from a mixture of acetonitrile and ethanol (1:1) to yield pure, yellow-green crystalline this compound.
Data Presentation
The following tables summarize representative yields and analytical data for intermediates and final products based on reported syntheses.
Table 1: Reaction Yields for Substituted 2-((phenyl)amino)-3-nitrobenzoic acids.
| Aniline Derivative | Product | Yield (%) | Melting Point (°C) |
| 4-Fluoroaniline | 2-((4-fluorophenyl)amino)-3-nitrobenzoic acid | 94 | 184-185 |
| 2,4-Dichloroaniline | 2-((2,4-dichlorophenyl)amino)-3-nitrobenzoic acid | 99 | 211-212 |
Table 2: Reaction Yields and Analytical Data for Substituted 1-Phenazinecarboxylic acids.
| Product | Yield (%) | Melting Point (°C) | HRMS (M+H)⁺ Calculated | HRMS (M+H)⁺ Found |
| 7-Fluorophenazine-1-carboxylic acid | 39 | >250 | 243.0564 | 243.0564 |
| 6,8-Dichlorophenazine-1-carboxylic acid | - | >250 | 292.9879 | 292.9881 |
| Phenazine-1,7-dicarboxylic acid | 84 | >250 | 269.0557 | 269.0551 |
| 7,8-Dimethylphenazine-1-carboxylic acid | - | 249 (dec.) | 253.0972 | 253.0972 |
| 8,9-Dimethylphenazine-1-carboxylic acid | 47 | 240 (dec.) | 253.0972 | 253.0971 |
Note: Yields can vary depending on the specific aniline used and purification methods.
Applications in Drug Discovery
Phenazine-1-carboxylic acid and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. They have been investigated for their potential as:
-
Antibacterial agents: Effective against a variety of Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis.
-
Antifungal agents: Show activity against pathogenic fungi such as Rhizoctonia solani.
-
Anticancer agents: Some derivatives have demonstrated general and selective anticancer activity.
-
Biocontrol agents: PCA produced by Pseudomonas species can protect plants from soil-borne fungal pathogens.
The synthetic route described allows for the creation of diverse PCA libraries, which can be screened for novel biological activities, making it a valuable tool in drug discovery and development.
Signaling Pathways and Logical Relationships
The biological activity of phenazines can be attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) which can be toxic to cells. This mechanism is often central to their antimicrobial and anticancer effects.
Caption: Mechanism of action for phenazine-induced cytotoxicity.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. [New amides of phenazine-1-carboxylic acid: antimicrobial activity and structure-activity relationship] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenazine-1-carboxylic acid derivatives: design, synthesis and biological evaluation against Rhizoctonia solani Kuhn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
Application Notes and Protocols for the Extraction of 1-Phenazinecarboxylic Acid from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of 1-Phenazinecarboxylic acid (PCA), a bioactive compound with significant interest in the pharmaceutical and agricultural industries. PCA is a secondary metabolite produced by various bacteria, most notably of the Pseudomonas genus.
Introduction
This compound (PCA) is a heterocyclic nitrogen-containing compound that exhibits a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties. Its production by non-pathogenic, plant-growth-promoting rhizobacteria also makes it a promising biocontrol agent in agriculture. The effective isolation and purification of PCA from bacterial cultures are critical steps for its characterization, bioactivity screening, and potential commercialization. This document outlines the established methodologies for PCA extraction and purification, presents quantitative data on its production, and details the biosynthetic pathway.
Data Presentation: Quantitative Yield of this compound
The production of PCA can vary significantly depending on the bacterial strain, culture conditions, and fermentation method. Genetic engineering has also been employed to dramatically increase yields.
| Bacterial Strain | Culture Conditions/Genetic Modification | PCA Yield (mg/L) | Reference |
| Pseudomonas chlororaphis Lzh-T5 (Wild-Type) | Shake flask culture | 230 | [1] |
| Pseudomonas chlororaphis LDPCA-1 | Knockout of phzO gene in a DHHA-accumulating strain | 4,863 | [1] |
| Engineered P. chlororaphis LDPCA-6 | Overexpression of ppsA and tktA genes | 7,963.4 | [2] |
| Engineered P. chlororaphis LDPCA-6 | Fed-batch fermentation | 10,653.1 | [2] |
| Pseudomonas aeruginosa M18MSU1 (mutant) | Optimized medium with soybean meal, corn steep liquor, and ethanol | 4,771.2 | [3] |
| Pseudomonas sp. M18G (gacA inactivated) | Batch culture with two-stage agitation and aeration | 1,987 | |
| Pseudomonas sp. M18G (gacA inactivated) | DO-stat fed-batch culture with glucose feeding | 2,597 | |
| Pseudomonas putida Isolate 103 | YM media | 40 µg/ml (40) | |
| Pseudomonas putida Isolate 102 | YM media | 35.8 µg/ml (35.8) |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of PCA
This protocol describes a general method for extracting PCA from a bacterial fermentation broth using solvent extraction followed by preliminary purification.
Materials:
-
Bacterial culture broth
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate or Chloroform
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel (for column chromatography)
-
Glass column for chromatography
-
Solvent systems for column chromatography (e.g., n-hexane/ethyl acetate gradients)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing solvent for TLC (e.g., ethyl acetate:chloroform, 5:5 v/v)
-
UV lamp (254 nm)
Procedure:
-
Harvesting and Acidification:
-
Centrifuge the bacterial culture at 8,000 rpm for 10 minutes to pellet the cells.
-
Collect the cell-free supernatant.
-
Acidify the supernatant to a pH of 2.0 by adding 6 M HCl. This protonates the carboxylic acid group of PCA, making it more soluble in organic solvents.
-
-
Solvent Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate or chloroform and shake vigorously for 2-3 minutes. Allow the layers to separate.
-
Collect the organic layer (top layer for ethyl acetate, bottom layer for chloroform).
-
Repeat the extraction process two more times with fresh organic solvent to ensure complete recovery of PCA.
-
Pool all the organic extracts.
-
-
Drying and Concentration:
-
Dry the pooled organic extract by adding anhydrous sodium sulfate and swirling until the solution is clear.
-
Decant or filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature below 35°C.
-
-
Silica Gel Column Chromatography (Optional, for further purification):
-
Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial elution solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using TLC.
-
-
Thin Layer Chromatography (TLC) Analysis:
-
Spot the collected fractions (and the crude extract as a reference) onto a TLC plate.
-
Develop the plate in a chamber containing a suitable solvent system (e.g., ethyl acetate:chloroform, 5:5 v/v).
-
Visualize the separated spots under a UV lamp at 254 nm. PCA will appear as a distinct spot.
-
Pool the fractions containing pure PCA based on the TLC results.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification and Quantification of PCA
This protocol details the use of reversed-phase HPLC for the final purification and quantification of PCA.
Materials:
-
Partially purified PCA extract (from Protocol 1)
-
HPLC grade methanol (MeOH)
-
HPLC grade acetonitrile (ACN)
-
Phosphate buffer (e.g., 5 mmol/L, pH 5.0)
-
Ammonium acetate
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Syringe filters (0.22 µm)
-
PCA standard for quantification
Procedure:
-
Sample Preparation:
-
Dissolve the dried PCA extract in a known volume of the mobile phase or methanol.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Mobile Phase: A common mobile phase is a mixture of methanol and a phosphate buffer (e.g., 60:40, v/v). Another option is acetonitrile and 5 mM ammonium acetate (60:40, v/v).
-
Flow Rate: Typically set at 0.7-1.0 mL/min.
-
Column: A reversed-phase C18 column is commonly used.
-
Detection Wavelength: PCA shows strong absorbance at approximately 248-254 nm and 370 nm.
-
Injection Volume: Typically 10-20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of PCA of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine the peak area corresponding to PCA.
-
Calculate the concentration of PCA in the sample using the calibration curve.
-
Mandatory Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of PCA originates from the shikimate pathway, a central metabolic route for the synthesis of aromatic compounds in bacteria and plants. The key precursor is chorismate.
Caption: Biosynthesis of this compound from primary metabolites.
Experimental Workflow for PCA Extraction and Purification
This workflow diagram illustrates the sequential steps involved in the isolation of pure PCA from a bacterial culture.
Caption: Workflow for the extraction and purification of PCA from bacterial culture.
References
- 1. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]
- 2. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenazine-1-carboxylic acid production in a chromosomally non-scar triple-deleted mutant Pseudomonas aeruginosa using statistical experimental designs to optimize yield - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1-Phenazinecarboxylic Acid using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-Phenazinecarboxylic acid (PCA) utilizing silica gel column chromatography. The following procedures are designed to facilitate the isolation of PCA from crude reaction mixtures or natural product extracts, yielding a product of high purity suitable for further research and development applications.
Introduction
This compound (PCA) is a heterocyclic compound with a phenazine core structure, known for its broad-spectrum antibiotic and antifungal activities. As a secondary metabolite produced by various bacteria, including Pseudomonas and Streptomyces species, PCA is a subject of interest in drug discovery and agricultural biotechnology. Effective purification is crucial to obtain PCA of sufficient purity for biological assays and further chemical modification. Column chromatography is a fundamental and widely used technique for the purification of organic compounds. This protocol outlines a robust method for the purification of PCA using silica gel as the stationary phase.
Principles of Separation
The purification of this compound by silica gel column chromatography is based on the principle of adsorption chromatography. Silica gel, a polar stationary phase, interacts with the components of the mixture to be separated. The separation is achieved by eluting the column with a mobile phase of appropriate polarity.
Due to the presence of a carboxylic acid group, PCA is a polar molecule. However, its phenazine core is largely nonpolar. The polarity of PCA can be modulated by the pH of the mobile phase. In an acidic mobile phase, the carboxylic acid group is protonated, reducing the overall polarity of the molecule and its interaction with the silica gel, thus allowing it to elute from the column. Conversely, in a neutral or basic mobile phase, the carboxylate form is more polar and will be more strongly retained on the silica gel. To achieve a good separation and prevent peak tailing, which is common with carboxylic acids on silica, the mobile phase is often acidified.
Experimental Protocol
This protocol details the necessary steps for the purification of PCA using silica gel column chromatography, including column packing, sample loading, elution, and fraction analysis.
Materials and Reagents
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Crude this compound
-
Solvents for mobile phase (e.g., Chloroform, Methanol, Ethyl Acetate, Hexane, Acetic Acid)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
Column Preparation (Slurry Packing Method)
-
Column Selection : Choose a glass column with an appropriate diameter and length based on the amount of crude material to be purified. A general guideline is a 20:1 to 100:1 ratio of silica gel to crude product by weight for effective separation.
-
Plugging the Column : Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.
-
Adding a Sand Layer : Add a thin layer (approximately 0.5-1 cm) of sand over the cotton plug to create a flat base for the silica gel.
-
Preparing the Slurry : In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase solvent or solvent system until a homogeneous slurry is formed.
-
Packing the Column : Carefully pour the silica gel slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and to ensure even packing of the silica gel.
-
Equilibration : Once the silica gel has settled, open the stopcock and allow the excess solvent to drain until it is just above the level of the silica gel. Do not let the column run dry. Add more of the initial mobile phase to wash the sides of the column and allow it to drain again to the top of the silica bed. The column is now equilibrated and ready for sample loading.
Sample Loading
-
Dissolving the Sample : Dissolve the crude PCA in a minimal amount of a suitable solvent. A common choice is the mobile phase or a slightly more polar solvent to ensure complete dissolution.
-
Wet Loading : Carefully add the dissolved sample solution to the top of the silica gel bed using a pipette.
-
Dry Loading (Recommended for samples with poor solubility) : Dissolve the crude product in a suitable solvent and add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Evaporate the solvent to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.
-
Adding a Protective Layer : After loading the sample, add a thin layer of sand on top of the sample layer to prevent disturbance during the addition of the mobile phase.
Elution and Fraction Collection
-
Elution : Carefully add the mobile phase to the top of the column. Open the stopcock and begin collecting the eluent in fractions.
-
Gradient Elution : Start with a less polar mobile phase and gradually increase the polarity to elute the compounds from the column. For PCA, a gradient of increasing methanol in chloroform or ethyl acetate in hexane, with a small percentage of acetic acid, is often effective. A suggested starting point is a mixture of chloroform with a low percentage of methanol (e.g., 1-2%), with the methanol percentage gradually increased. The addition of 0.5-1% acetic acid to the mobile phase can help to suppress the ionization of the carboxylic acid and improve the separation.
-
Fraction Collection : Collect the eluting solvent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.
Analysis of Fractions
-
Thin Layer Chromatography (TLC) : Monitor the composition of the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (often the same as or similar to the column's mobile phase).
-
Visualization : Visualize the spots on the TLC plate under a UV lamp. PCA is a colored compound, which can also aid in visual tracking on the column.
-
Pooling and Evaporation : Combine the fractions that contain the pure PCA, as determined by TLC. Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the column chromatography purification of this compound. These values are indicative and may require optimization based on the specific crude mixture.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Standard grade silica is suitable for gravity chromatography; finer mesh is for flash chromatography. |
| Silica Gel to Crude Product Ratio | 30:1 to 100:1 (w/w) | Higher ratios are used for difficult separations. |
| Mobile Phase (Eluent) | Gradient of Methanol in Chloroform or Ethyl Acetate in Hexane | Start with a low polarity mixture and gradually increase the concentration of the more polar solvent. |
| Mobile Phase Modifier | 0.5 - 1% Acetic Acid or Formic Acid | Added to suppress ionization of the carboxylic acid group and reduce peak tailing.[1] |
| Elution Profile | Gradient Elution | e.g., Start with 100% Chloroform, gradually increase to 5% Methanol in Chloroform. |
| Typical Recovery | 70-90% | Dependent on the purity of the crude product and optimization of the chromatographic conditions. |
| Expected Purity | >95% | Purity should be assessed by analytical methods such as HPLC or NMR. |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the purification of this compound using column chromatography.
Caption: Workflow for PCA purification by column chromatography.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | Ionization of the carboxylic acid group. | Add a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase to keep the carboxylic acid protonated.[1] |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase composition by testing different solvent ratios using TLC. Start with a less polar eluent and gradually increase the polarity. |
| Compound Stuck on Column | Mobile phase is not polar enough. | Increase the polarity of the mobile phase significantly (e.g., higher percentage of methanol). |
| Cracked Silica Bed | Column ran dry. | Ensure the solvent level never drops below the top of the silica gel. If a crack appears, the column may need to be repacked. |
| Low Recovery | Compound is highly retained or spread across too many fractions. | Use a steeper solvent gradient. Collect smaller fractions to better isolate the product. |
By following this detailed protocol and considering the troubleshooting guidelines, researchers can effectively purify this compound for their scientific endeavors.
References
Application Note: Quantification of 1-Phenazinecarboxylic Acid by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenazinecarboxylic acid (PCA) is a secondary metabolite produced by various bacteria, notably from the Pseudomonas genus, and exhibits broad-spectrum antibiotic and biocontrol properties.[1] Accurate quantification of PCA is crucial for research in microbiology, drug discovery, agricultural science, and for quality control in biotechnological production. This application note provides a detailed protocol for the quantification of PCA from bacterial cultures using reversed-phase high-performance liquid chromatography (HPLC).
Experimental Workflow
The overall experimental workflow for the quantification of this compound from bacterial culture is depicted below.
Caption: Experimental workflow for PCA quantification.
Sample Preparation from Bacterial Culture
This protocol describes the extraction of PCA from a liquid bacterial culture.
Materials:
-
Bacterial culture broth
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Methanol or mobile phase
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
-
pH meter or pH indicator strips
-
Vortex mixer
Protocol:
-
Cell Separation: Centrifuge the bacterial culture to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted PCA.[1]
-
Acidification: Acidify the supernatant to a pH of 2.0 using HCl. This step protonates the carboxylic acid group of PCA, making it more soluble in organic solvents.[1]
-
Liquid-Liquid Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 1-2 minutes.[1] Allow the layers to separate.
-
Collect the upper organic phase (ethyl acetate).
-
Repeat the extraction process twice more with fresh ethyl acetate to ensure exhaustive recovery of PCA.[1]
-
-
Drying: Pool the collected organic phases and evaporate to dryness using a rotary evaporator or vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase or methanol. Vortex thoroughly to ensure complete dissolution. The sample is now ready for HPLC analysis.
HPLC Method Protocol
This section details the instrumental parameters for the quantification of PCA.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A reversed-phase C18 column is commonly used for the separation.
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase | Methanol: 5 mmol/L Phosphate Buffer (pH 5.0) (60:40, v/v) | Methanol: 5mM NH4Ac (pH 5.0) (57:43, v/v) |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | - |
| Column | Reversed-phase C18 (e.g., Agilent Technologies, 5 µm, 4.6 x 250 mm) | Reversed-phase C18 |
| Detection | UV at 248 nm | UV at 248 nm |
| Injection Volume | 10-20 µL (typical) | 3 µL |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) | Ambient |
Method Validation Parameters
Method validation is essential to ensure the reliability of the quantitative data. The following table summarizes key validation parameters based on published data for phenazine analysis. While some of the specific values below are from a Capillary Zone Electrophoresis (CZE) method, they provide a strong reference for the expected performance of a well-validated HPLC method.
| Parameter | Result |
| Linearity Range | 10 to 250 µg/mL |
| Correlation Coefficient (r) | > 0.999 |
| Limit of Detection (LOD) | 0.38 µg/mL |
| Limit of Quantification (LOQ) | 1.28 µg/mL |
| Recovery | 97.53% |
| Precision (RSD) | 1.5% |
Data Analysis and Quantification
Calibration Curve:
-
Prepare a series of standard solutions of pure PCA in the mobile phase or methanol at different known concentrations (e.g., within the linear range of 10-250 µg/mL).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
Quantification of PCA in Samples:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the PCA peak based on its retention time compared to the standard.
-
Integrate the peak area of the PCA peak in the sample chromatogram.
-
Calculate the concentration of PCA in the sample using the equation from the calibration curve.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition or pH. | Adjust the mobile phase composition (e.g., change the organic solvent ratio or pH), or try a different stationary phase. |
| Peak Tailing | Sample not fully dissolved; column contamination. | Ensure the sample is fully dissolved in the mobile phase. Check for and clean any column contamination. |
| Variable Retention Times | Inconsistent temperature; mobile phase degradation. | Use a column oven for temperature control. Prepare fresh mobile phase daily. |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound using HPLC. The described methods for sample preparation, chromatographic separation, and data analysis, along with the provided validation parameters, offer a robust framework for researchers in various scientific disciplines. Adherence to these protocols will enable the accurate and reproducible quantification of PCA, facilitating further research and development in related fields.
References
Application Notes and Protocols for 1-Phenazinecarboxylic Acid as an Antifungal Agent in Agriculture
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenazinecarboxylic acid (PCA) is a naturally occurring heterocyclic compound produced by various soil bacteria, most notably Pseudomonas spp. It exhibits broad-spectrum antifungal activity against a wide range of plant pathogenic fungi, making it a promising candidate for development as a biofungicide in sustainable agriculture. This document provides a comprehensive overview of PCA, including its mechanism of action, quantitative efficacy data, and detailed protocols for its evaluation and application.
Introduction
Phenazine-1-carboxylic acid (PCA) is a secondary metabolite that plays a crucial role in the ecological competence and biocontrol activity of many plant-associated bacteria. Its high efficacy, low toxicity to non-target organisms, and environmental friendliness make it an attractive alternative to synthetic fungicides. PCA has been shown to be effective against numerous devastating fungal pathogens that impact major crops worldwide.
Mechanism of Antifungal Action
The primary antifungal mechanism of PCA revolves around the induction of oxidative stress in fungal cells through the generation of reactive oxygen species (ROS). This overproduction of ROS leads to a cascade of detrimental effects, ultimately resulting in cell death.
Key Mechanisms:
-
Reactive Oxygen Species (ROS) Generation: PCA can undergo redox cycling, leading to the production of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This overwhelms the fungal cell's antioxidant defense system.
-
Mitochondrial Dysfunction: The accumulation of ROS disrupts the mitochondrial membrane potential, impairing the function of the electron transport chain and ATP synthesis.
-
Cell Membrane Damage: Oxidative stress leads to lipid peroxidation, which damages the fungal cell membrane, increases its permeability, and causes leakage of essential cellular components.
-
Inhibition of Key Enzymes: PCA has been shown to target and inhibit essential enzymes in fungal metabolic pathways, such as isocitrate lyase, which is crucial for the glyoxylate cycle.
-
Morphological Deformations: Treatment with PCA causes significant morphological changes in fungal hyphae, including swelling, distortion, and reduced branching.
Signaling Pathway of PCA-Induced Fungal Cell Death
The following diagram illustrates the proposed signaling cascade initiated by PCA in a fungal cell.
Application Note: Protocol for Testing the Antibacterial Activity of 1-Phenazinecarboxylic Acid
Introduction 1-Phenazinecarboxylic acid (PCA) is a heterocyclic, nitrogen-containing secondary metabolite produced by various bacteria, notably from the Pseudomonas genus.[1][2] Phenazine compounds are recognized for their broad-spectrum antibiotic properties against a wide range of bacterial and fungal pathogens.[3][4] The antibacterial efficacy of PCA is primarily attributed to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS), which leads to cellular damage and eventual cell death.[5] This document provides detailed protocols for evaluating the antibacterial activity of PCA, from initial screening to quantitative assessment and investigation of its mechanism of action, designed for researchers in microbiology and drug development.
Preliminary Screening of Antibacterial Activity
Protocol 1: Agar Well Diffusion Assay
This method is used for the initial qualitative screening of PCA's antibacterial activity. It relies on the diffusion of the compound from a well through a solidified agar medium inoculated with a target bacterium, resulting in a zone of growth inhibition.
Materials:
-
This compound (PCA)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile nutrient broth
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Positive control (e.g., Ciprofloxacin, 10 µg)
-
Negative control (solvent, e.g., DMSO)
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select isolated colonies of the test bacterium and suspend them in sterile nutrient broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of an MHA plate to ensure a uniform bacterial lawn. Rotate the plate by 60 degrees between each swabbing to ensure even distribution.
-
Well Preparation: Allow the plates to dry for about 5-15 minutes. Using a sterile 6 mm cork borer, punch uniform wells into the agar.
-
Sample Loading: Pipette a fixed volume (e.g., 100 µL) of the PCA solution (dissolved in a suitable solvent to a known concentration) into a designated well. Similarly, add the positive control and negative control (solvent only) to separate wells on the same plate.
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). The experiment should be performed in triplicate for reproducibility.
Data Presentation:
Table 1: Zone of Inhibition for this compound (PCA)
| Test Organism | PCA (Concentration) | Zone of Inhibition (mm) | Positive Control (Ciprofloxacin) | Negative Control (DMSO) |
|---|---|---|---|---|
| S. aureus (Gram-positive) | 100 µg/mL | 25 ± 1.5 | 30 ± 1.0 | 6 (no inhibition) |
| E. coli (Gram-negative) | 100 µg/mL | 18 ± 1.2 | 28 ± 1.3 | 6 (no inhibition) |
| P. aeruginosa | 100 µg/mL | 22 ± 1.8 | 26 ± 1.1 | 6 (no inhibition) |
Note: Data are representative examples. Results are typically presented as mean ± standard deviation.
Quantitative Assessment of Antibacterial Activity
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standard technique for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Sterile 96-well microtiter plates (round-bottom preferred)
-
PCA stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (prepared as in Protocol 1, then diluted)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Incubator
Procedure:
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the PCA stock solution (at 2x the highest desired concentration) to the first column of wells. Mix thoroughly by pipetting up and down. Transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to the 10th column. Discard 100 µL from column 10. Column 11 will serve as the growth control (no PCA), and column 12 as the sterility control (no bacteria).
-
Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 100 µL of this final inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of PCA at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. It is determined as a subsequent step to the MIC assay.
Procedure:
-
Sub-culturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC plate.
-
Plating: Spot the aliquot onto a fresh, antibiotic-free MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in no bacterial growth on the subculture plate, corresponding to a ≥99.9% reduction in the initial inoculum.
Data Presentation:
Table 2: MIC and MBC Values for this compound (PCA)
| Test Organism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| S. aureus | 16 | 32 |
| E. coli | 32 | 64 |
| V. anguillarum | 50 | >64 |
Assessment of Bacterial Viability
Protocol 4: MTT Assay for Bacterial Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Bacterial cultures treated with various concentrations of PCA (from an experiment similar to the MIC setup)
-
96-well plate
-
Plate reader
Procedure:
-
Bacterial Treatment: Expose bacteria to serial dilutions of PCA in a 96-well plate as described in the MIC protocol and incubate for a defined period (e.g., 4-6 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. The optimal incubation time may vary between bacterial species.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Incubate the plate in the dark at room temperature for 2-4 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control (growth control).
Data Presentation:
Table 3: Effect of PCA on Bacterial Viability (MTT Assay)
| PCA Concentration (µg/mL) | Absorbance at 570 nm (Mean ± SD) | % Viability |
|---|---|---|
| 0 (Control) | 0.850 ± 0.04 | 100% |
| 8 | 0.620 ± 0.03 | 72.9% |
| 16 (MIC) | 0.210 ± 0.02 | 24.7% |
| 32 (MBC) | 0.055 ± 0.01 | 6.5% |
| 64 | 0.051 ± 0.01 | 6.0% |
Investigation of Mechanism of Action
Protocol 5: Reactive Oxygen Species (ROS) Accumulation Assay
Studies suggest PCA exerts its antibacterial effect by inducing the production of ROS. This can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
DCFH-DA probe
-
Bacterial culture
-
PCA solution
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Grow the test bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of ~1.0.
-
Probe Loading: Add DCFH-DA to the cell suspension to a final concentration of 10 µM. Incubate in the dark at 37°C for 30 minutes to allow the probe to diffuse into the cells.
-
Washing: Centrifuge the cells to remove excess probe, and wash three times with PBS. Resuspend the cells in fresh broth or buffer.
-
Treatment: Dispense the cell suspension into a black, clear-bottom 96-well plate. Add PCA at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include an untreated control and a positive control (e.g., H₂O₂).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. Record measurements at regular intervals for 1-2 hours.
Data Presentation:
Table 4: ROS Production in Bacteria Treated with PCA
| Treatment | Fluorescence Intensity (Arbitrary Units) at 60 min |
|---|---|
| Untreated Control | 150 ± 25 |
| PCA (16 µg/mL) | 1850 ± 120 |
| PCA (32 µg/mL) | 3200 ± 210 |
| Positive Control (H₂O₂) | 4500 ± 300 |
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the antibacterial activity of this compound (PCA).
Proposed Mechanism of Action Pathway
References
- 1. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
- 2. Phenazine 1- carboxylic acid (PCA) produced by Pseudomonas aeroginosa MUT.3: a study on its stability and antibacterial activity under various environmental conditions - Nova Biologica Reperta [nbr.khu.ac.ir]
- 3. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli [mdpi.com]
1-Phenazinecarboxylic Acid: A Promising Scaffold for Drug Discovery
Application Notes and Protocols for Researchers
Introduction
1-Phenazinecarboxylic acid (PCA), a naturally occurring heterocyclic compound produced by various bacteria, including those from the Pseudomonas and Streptomyces genera, has emerged as a compelling lead compound in the field of drug discovery.[1][2] Its rigid, planar structure provides a unique scaffold for the development of novel therapeutic agents with a wide range of biological activities. These activities include potent antifungal, antibacterial, anticancer, and immunomodulatory properties.[3][4][5] This document provides detailed application notes on the diverse therapeutic potential of PCA and its derivatives, along with comprehensive protocols for their synthesis and biological evaluation.
Mechanism of Action
The primary mechanism of action for the anticancer effects of this compound involves the induction of apoptosis through the generation of reactive oxygen species (ROS). Elevated intracellular ROS levels trigger oxidative stress, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Phosphorylated JNK, in turn, modulates the expression of Bcl-2 family proteins, promoting an anti-apoptotic to pro-apoptotic shift. This results in the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of a caspase cascade, ultimately leading to programmed cell death.
Therapeutic Applications
Anticancer Activity
PCA and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their ability to induce apoptosis makes them attractive candidates for the development of new anticancer drugs.
Table 1: Anticancer Activity of this compound and Its Derivatives
| Compound | Cell Line | Activity | Value | Reference |
| This compound | DU145 (Prostate) | IC50 (24h) | 19.5 µM | |
| This compound | DU145 (Prostate) | IC50 (48h) | 12.5 µM | |
| This compound | A549 (Lung) | IC50 | 39.02 µg/mL | |
| Phenazine-1-carboxamide | HeLa (Cervical) | IC50 | 20 µg/mL | |
| Phenazine-1-carboxamide | MCF-7 (Breast) | IC50 | 24 µg/mL | |
| Acylhydrazone derivative 3d | HeLa (Cervical) | IC50 | Not specified | |
| Acylhydrazone derivative 3d | A549 (Lung) | IC50 | Not specified |
Antimicrobial Activity
The phenazine scaffold is a well-established pharmacophore for antimicrobial agents. PCA and its derivatives exhibit broad-spectrum activity against various fungal and bacterial pathogens.
Table 2: Antifungal Activity of this compound and Its Derivatives
| Compound | Fungal Strain | Activity | Value | Reference |
| This compound | Rhizoctonia solani | EC50 | 7.88 mg/L | |
| Derivative 6 | Rhizoctonia solani | EC50 | 4.35 mg/L | |
| This compound | Fusarium graminearum | EC50 | 127.28 mg/L | |
| Derivative 3b | Fusarium graminearum | EC50 | 8.30 mg/L | |
| This compound | Pestalotiopsis kenyana | EC50 | 2.32 µg/mL | |
| This compound | Botrytis cinerea | ED50 | 3.12 µg/mL | |
| This compound | Trichophyton rubrum | MIC | 4 mg/mL | |
| This compound | Candida albicans | MIC | 8 mg/mL | |
| This compound | Penicillium expansum | MIC | 16 µg/mL |
Table 3: Antibacterial Activity of this compound and Its Derivatives
| Compound | Bacterial Strain | Activity | Value | Reference |
| N-aryl/heteryl amide analogues | Mycobacterium tuberculosis H37Rv | MIC | 0.19-0.79 µg/mL | |
| Phenylamides of PCA | Micrococcus sp. | Growth retardation | Substantial | |
| Phenylamides of PCA | Erysipelothrix rhusiopathiae | Growth retardation | Substantial | |
| Phenylamides of PCA | Staphylococcus aureus | Growth retardation | Substantial | |
| This compound | Vibrio anguillarum C312 | MIC | 50 µg/mL |
Experimental Protocols
Synthesis of this compound Derivatives (General Protocol)
This protocol outlines a general method for the synthesis of amide derivatives of this compound, a common modification to enhance biological activity.
Caption: General workflow for the synthesis of PCA derivatives.
Materials:
-
This compound (PCA)
-
Thionyl chloride (SOCl₂) or other activating agent (e.g., oxalyl chloride)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Desired amine (R-NH₂)
-
Triethylamine (TEA) or other base
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
Activation of PCA: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCA in an excess of thionyl chloride. Reflux the mixture for 2-4 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude phenazine-1-carbonyl chloride.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine and triethylamine (1.2 equivalents) in anhydrous DCM. Slowly add the amine solution to the acyl chloride solution at 0°C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure PCA derivative.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of PCA derivatives on cancer cell lines.
References
Application Notes and Protocols for Developing 1-Phenazinecarboxylic Acid Derivatives with Enhanced Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of 1-Phenazinecarboxylic acid (PCA) derivatives with enhanced biological activity. This document includes detailed protocols for the synthesis of PCA derivatives, methods for evaluating their antimicrobial and anticancer efficacy, and an overview of their mechanisms of action.
Introduction to this compound (PCA) and its Derivatives
This compound (PCA) is a naturally occurring heterocyclic compound produced by various bacteria, notably of the Pseudomonas and Streptomyces genera. PCA and its derivatives have garnered significant attention in the fields of medicine and agriculture due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The planar phenazine core allows for intercalation into DNA, while the carboxylic acid group at position 1 provides a key site for chemical modification to modulate the compound's physicochemical properties and enhance its therapeutic potential. Structure-activity relationship (SAR) studies have shown that modifications at the carboxyl group, such as the formation of amides, esters, and acylhydrazones, can significantly impact the biological efficacy of these compounds.
Data Presentation: Biological Activities of PCA Derivatives
The following tables summarize the quantitative data on the biological activities of various PCA derivatives from published studies, providing a basis for comparison and further development.
Table 1: Anticancer Activity of PCA Derivatives (IC50 values in µM)
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | DU145 (Prostate Cancer) | Reference |
| PCA | - | - | - | 19.5 (24h), 12.5 (48h) | [1] |
| Acylhydrazone Derivatives | |||||
| 3d | - | - | - | - | [2] |
| Benzo[a]phenazine Derivatives | |||||
| 5d-2 | 1.04-2.27 | 1.04-2.27 | 1.04-2.27 | - | [3] |
| Series 5a-1 to 5a-6 | 1-10 | 1-10 | 1-10 | - | [3] |
| Series 6a-1 to 6a-6 | 1-10 | 1-10 | 1-10 | - | [3] |
Note: "-" indicates data not available in the cited sources.
Table 2: Antifungal Activity of PCA and its Derivatives (EC50 values in mg/L)
| Compound | Rhizoctonia solani | Fusarium graminearum | Pestalotiopsis kenyana | Reference |
| PCA | 7.88 | 127.28 | 2.32 (µg/mL) | |
| Amide Derivative 6 | 4.35 | - | - | |
| Acylhydrazine Derivative 3b | - | 8.30 | - | |
| Piperazine Derivative 5r | 24.6 (µM) | 73.8 (µM) | - |
Note: Units are in mg/L unless otherwise specified. "-" indicates data not available in the cited sources.
Table 3: Antibacterial Activity of PCA and its Derivatives
| Compound | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| PCA | Vibrio anguillarum | - | 50 | |
| PCA | Gram-positive bacteria | 16-28 | - | |
| PCA | Gram-negative bacteria | 13-36 | - | |
| PCA | Acidovorax citrulli | - | EC50: 19.81 | |
| Phenylamides | Micrococcus sp. | Substantial growth retardation | - | |
| Phenylamides | Erysipelothrix rhusiopathiae | Substantial growth retardation | - | |
| Phenylamides | Staphylococcus aureus | Substantial growth retardation | - |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for the synthesis of PCA derivatives and the evaluation of their biological activities.
Synthesis of this compound (PCA)
Protocol for the Synthesis of PCA:
-
Reaction Setup: In a 100 mL three-necked flask equipped with a condenser and a magnetic stirrer, combine aniline (2.5 g, 26.8 mmol), 2-bromo-3-nitrobenzoic acid (6.3 g, 26.6 mmol), CuI (1.3 g, 6.8 mmol), and triethylamine (12.5 mL, 90.0 mmol) in glycol (50.0 mL, 899.1 mmol).
-
Reaction: Heat the mixture at 95 °C for 3 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a 0.2 mol/L sodium hydroxide solution (300 mL). The resulting red solution contains 3-nitro-2-(phenylamino) benzoic acid.
-
Cyclization: To the solution of 3-nitro-2-(phenylamino) benzoic acid (4.0 g, 15.5 mmol), add NaBH4 (4.8 g, 126.0 mmol) and dissolve in 2 mol/L sodium hydroxide (450 mL). Reflux the mixture for 4 hours to obtain the sodium salt of phenazine carboxylic acid.
-
Purification: After cooling, acidify the solution to pH 3 with dilute hydrochloric acid to precipitate a green solid. Recrystallize the solid from a mixture of acetonitrile and ethanol (1:1) to yield yellow-green crystals of PCA.
-
Characterization: Confirm the structure of the synthesized PCA using ¹H NMR, ¹³C NMR, and HRMS.
General Protocol for the Synthesis of this compound Amide Derivatives
Procedure A: Primary Amide Synthesis
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (0.16 mmol) in 2.0 mL of toluene. Add thionyl chloride (57 µL, 0.79 mmol) at room temperature.
-
Reaction: Heat the mixture to 65 °C for 3 hours.
-
Removal of Excess Reagent: Concentrate the reaction mixture using a rotary evaporator to remove excess thionyl chloride.
-
Amidation: Dissolve the crude acid chloride in 2.0 mL of dichloromethane and add 0.2 mL of 30% aqueous ammonia. An immediate yellow precipitate will form.
-
Reaction Completion and Purification: Stir the reaction overnight. Filter the solid product and wash with cold dichloromethane.
Procedure B: Secondary Amide Synthesis
-
Activation of Carboxylic Acid: Follow steps 1-3 from Procedure A.
-
Amidation: Dissolve the crude acid chloride in 2.0 mL of dichloromethane. Add the desired primary or secondary amine (1.2 equivalents) and triethylamine (2 equivalents) as a base.
-
Reaction Completion: Stir the reaction at room temperature until completion (monitor by TLC).
-
Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
General Protocol for the Synthesis of this compound Acylhydrazone Derivatives
-
Esterification of PCA: Slowly add concentrated sulfuric acid (1 mL) to 100 mL of anhydrous ethanol in an ice bath. After returning to room temperature, add PCA (2.24 g, 10 mmol) and reflux for 21 hours.
-
Formation of Hydrazide: Concentrate the solution to 50 mL and pour it into 200 mL of ice water. Adjust the pH to 10 with saturated potassium carbonate solution and extract with dichloromethane. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate to obtain the ethyl phenazine-1-carboxylate. Dissolve the ester in ethanol and add hydrazine hydrate. Reflux the mixture to obtain phenazine-1-carbohydrazide.
-
Condensation with Aldehydes: Dissolve the phenazine-1-carbohydrazide and the desired aldehyde (1:1 molar ratio) in anhydrous ethanol.
-
Reaction: Reflux the mixture for 8 hours.
-
Purification: Upon cooling, a solid product will precipitate. Filter the solid and wash with ethanol. Recrystallize the product from a suitable solvent system (e.g., chloroform/ethanol) to obtain the pure acylhydrazone derivative.
Protocol for In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Protocol for In Vitro Antimicrobial Activity
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Disk Diffusion Method for Zone of Inhibition Measurement:
-
Plate Preparation: Prepare a bacterial lawn by evenly spreading the standardized inoculum onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Aseptically apply sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.
Protocol for In Vitro Fungicidal Activity (Poisoned Food Technique)
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. While the medium is still molten (around 45-50 °C), add the test compound dissolved in a suitable solvent (e.g., DMSO) to achieve the desired final concentration. Pour the amended PDA into sterile Petri plates.
-
Inoculation: Place a 5 mm mycelial plug from the edge of a fresh fungal culture (e.g., Rhizoctonia solani) onto the center of the PDA plates.
-
Incubation: Incubate the plates at 25-28 °C for a specified period (e.g., 72 hours).
-
Measurement: Measure the radial growth of the fungal colony.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition compared to a control plate containing only the solvent. Determine the EC50 value (the concentration of the compound that inhibits 50% of fungal growth).
Protocol for Investigating Mechanism of Action: Reactive Oxygen Species (ROS) Generation
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.
-
Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37 °C in the dark. DCFH-DA is a cell-permeable dye that is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Analysis: An increase in fluorescence intensity in treated cells compared to untreated controls indicates an increase in intracellular ROS levels.
Protocol for Investigating Mechanism of Action: In Vitro RNA Polymerase Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing transcription buffer, a DNA template with a promoter recognized by the specific RNA polymerase (e.g., T7 RNA polymerase), the RNA polymerase enzyme, and ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]UTP).
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Transcription Reaction: Initiate the transcription reaction by incubating the mixture at 37 °C for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., formamide containing EDTA).
-
Analysis: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection: Visualize the radiolabeled RNA transcripts by autoradiography. A decrease in the intensity of the transcript bands in the presence of the test compound indicates inhibition of RNA polymerase activity.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the anticancer activity of PCA derivatives.
Caption: ROS-mediated apoptosis induced by PCA derivatives.
Experimental Workflows
The following diagrams outline the experimental workflows for the synthesis and evaluation of PCA derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives [mdpi.com]
- 3. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Phenazinecarboxylic Acid (PCA) in Biocontrol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 1-Phenazinecarboxylic acid (PCA), a potent microbial secondary metabolite, and its application as a biocontrol agent. It includes quantitative efficacy data, detailed experimental protocols, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction
This compound (PCA) is a nitrogen-containing heterocyclic compound produced by various bacteria, most notably from the genus Pseudomonas.[1] It exhibits broad-spectrum antibiotic activity against a wide range of plant pathogenic fungi, oomycetes, and bacteria.[2][3] Due to its high efficiency, low toxicity to non-target organisms, and environmental compatibility, PCA has been developed as a commercial biofungicide and is a subject of intense research for novel biocontrol applications in agriculture.[3][4] In China, PCA has been registered under the name "Shenqinmycin" for use against various plant pathogens.
Mechanism of Action
PCA employs a multi-pronged approach to inhibit and kill pathogenic microbes. Its primary mechanisms revolve around the induction of oxidative stress and disruption of cellular integrity.
-
Induction of Reactive Oxygen Species (ROS): PCA treatment leads to a significant accumulation of intracellular ROS within pathogens like Pestalotiopsis kenyana, Phellinus noxius, and Acidovorax citrulli. This oxidative burst damages vital cellular components, including lipids, proteins, and nucleic acids.
-
Cellular and Morphological Damage: The compound causes severe physical damage to pathogens. In fungi such as Botrytis cinerea, it distorts and damages hyphae and reduces the formation of exopolysaccharides (EPS), which are important virulence factors. In bacteria like Vibrio anguillarum, PCA can induce complete cell lysis, leading to the release of cytoplasmic contents.
-
Enzyme Inhibition: Recent studies have shown that PCA can specifically target and inhibit key enzymes essential for pathogen survival. For instance, it has been demonstrated to target isocitrate lyase (ICL) in Valsa mali, which disrupts the glyoxylate cycle and alters the lipid balance at the cell membrane. There is also evidence suggesting that PCA derivatives may inhibit DNA-dependent RNA polymerase in some bacteria.
-
Mitochondrial Dysfunction: PCA can reduce the mitochondrial membrane potential in pathogenic fungi, disrupting cellular energy production and triggering apoptotic pathways.
Caption: General mechanism of action of PCA against microbial pathogens.
Quantitative Efficacy Data
The following tables summarize the reported in vitro and in vivo efficacy of PCA against various plant and aquatic pathogens.
Table 1: Antifungal Activity of this compound
| Target Pathogen | Efficacy Metric | Value (μg/mL) | Notes | Reference(s) |
| Botrytis cinerea | MIC | 25 | In vitro mycelial growth inhibition | |
| ED₅₀ | 3.12 | 50% effective dose | ||
| ED₈₀ | 12.5 | 80% effective dose | ||
| Pestalotiopsis kenyana | EC₅₀ | 2.32 | In vitro hyphal growth inhibition | |
| - | 14 | Achieved 57% disease control in vivo | ||
| Phellinus noxius | - | 40 | Complete inhibition of mycelial growth | |
| Vibrio anguillarum | MIC | 50 | In vitro growth inhibition | |
| IC₅₀ | 39.02 | 50% inhibitory concentration | ||
| Aspergillus niger | Inhibition Zone | - | 16 mm zone of inhibition | |
| Candida albicans | Inhibition Zone | - | 17 mm zone of inhibition |
Table 2: Antibacterial Activity of this compound
| Target Pathogen Group | Efficacy Metric | Value | Notes | Reference(s) |
| Gram-positive bacteria | Inhibition Zone | 16 - 28 mm | Includes Staphylococcus aureus | |
| Gram-negative bacteria | Inhibition Zone | 13 - 36 mm | Broad range of pathogens | |
| Vibrio anguillarum | In vivo | 2 - 3 µg/mL | Significantly prevented infection in zebrafish | |
| Acidovorax citrulli | - | - | Effective in vitro, key metabolite for control | |
| Fusarium oxysporum | - | - | Confirmed antifungal activity in vitro and in vivo |
Experimental Protocols
This section details standardized protocols for evaluating the biocontrol potential of PCA.
This protocol determines the Minimum Inhibitory Concentration (MIC) of PCA against a target bacterium or fungus.
Materials:
-
Purified PCA
-
Sterile 96-well microplates
-
Appropriate liquid culture medium (e.g., Luria-Bertani for bacteria, Potato Dextrose Broth for fungi)
-
Pathogen culture in mid-logarithmic growth phase
-
Solvent for PCA (e.g., DMSO)
-
Microplate reader
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of PCA in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add a calculated volume of PCA stock to the first well to achieve the highest desired concentration (e.g., 2 µL of 10 mg/mL stock for a final volume of 100 µL to get 200 µg/mL, before adding inoculum). c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mix, then transfer 100 µL to the third, and so on. Discard 100 µL from the last well in the series.
-
Controls: Prepare a negative control (broth only), a positive control (broth + pathogen), and a solvent control (broth + pathogen + solvent at the highest concentration used).
-
Inoculation: Adjust the pathogen culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL). Add 100 µL of this inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plate under optimal conditions for the pathogen (e.g., 28°C for 18-24 hours).
-
Analysis: Determine the MIC by measuring the absorbance (e.g., at 600 nm). The MIC is the lowest concentration of PCA that results in no visible growth (or an OD₆₀₀ < 0.05).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
This rapid assay evaluates the ability of PCA to protect plants from soil-borne pathogens.
Materials:
-
Tomato seedlings (or other model plant), ~2 weeks old
-
PCA solution at a test concentration (e.g., 50 µg/mL)
-
Pathogen suspension (e.g., Ralstonia solanacearum or Fusarium oxysporum)
-
Sterile water
-
Pots with sterile soil or vermiculite
-
Growth chamber
Procedure:
-
Seedling Preparation: Gently uproot seedlings and wash the roots carefully with sterile water to remove soil.
-
PCA Treatment: Divide seedlings into groups. Immerse the roots of the treatment group in the PCA solution for a defined period (e.g., 30-60 minutes). For the control group, immerse roots in sterile water (with solvent if applicable).
-
Pathogen Challenge: Prepare a suspension of the pathogen at a known concentration (e.g., 1 x 10⁸ CFU/mL). After the PCA treatment, immerse the roots of both control and treated seedlings in the pathogen suspension for 30 minutes.
-
Transplanting: Plant the inoculated seedlings into individual pots containing a sterile substrate.
-
Incubation: Place the pots in a controlled growth chamber with conditions conducive to disease development (e.g., high humidity, optimal temperature).
-
Disease Assessment: Monitor the plants daily for up to 14 days. Score disease severity based on a standardized scale (e.g., 0 = no symptoms, 5 = plant death).
-
Data Analysis: Calculate the disease severity index (DSI) and the biocontrol efficacy percentage for the PCA treatment compared to the infected control.
Caption: Workflow for an in vivo seedling root-dip biocontrol assay.
This protocol allows for the visualization of PCA's physical effects on fungal mycelia.
Materials:
-
Fungal culture grown on agar or in liquid broth
-
PCA solution (e.g., at ED₅₀ or ED₈₀ concentration)
-
Primary fixative (e.g., 2.5% glutaraldehyde in phosphate buffer)
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Ethanol series (30%, 50%, 70%, 85%, 95%, 100%)
-
Critical point dryer
-
Sputter coater (Gold or Gold-Palladium)
-
Scanning Electron Microscope
Procedure:
-
Treatment: Treat fungal mycelia with the PCA solution for a specified time (e.g., 96 hours). Collect untreated mycelia as a control.
-
Fixation: Gently wash the mycelia with phosphate buffer and then immerse in the primary fixative for at least 2 hours at 4°C.
-
Washing: Wash the samples three times with phosphate buffer (15 minutes per wash) to remove the fixative.
-
Dehydration: Dehydrate the samples by passing them through a graded ethanol series, spending 15-20 minutes at each concentration. Perform the final 100% ethanol step three times.
-
Drying: Place the samples in a critical point dryer to remove the ethanol without causing structural collapse.
-
Mounting and Coating: Mount the dried samples onto SEM stubs using carbon tape and sputter-coat them with a thin layer of conductive metal to prevent charging.
-
Imaging: Observe the samples under the SEM, focusing on differences in hyphal structure, surface smoothness, and integrity between treated and control samples.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Phenazine-1-carboxylic Acid Has a Broad-Spectrum Antifungal Effect by Targeting Isocitrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring 1-Phenazinecarboxylic Acid (PCA) Production in Pseudomonas aeruginosa
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pseudomonas aeruginosa is an opportunistic human pathogen known for producing a variety of virulence factors, including phenazines. 1-Phenazinecarboxylic acid (PCA) is a key precursor in the biosynthesis of other phenazine derivatives, such as pyocyanin, and plays a significant role in the bacterium's physiology, virulence, and interaction with its environment.[1][2] The production of PCA is tightly regulated by complex signaling networks, including the quorum-sensing systems las, rhl, and pqs.[1][3][4] Accurate measurement of PCA is crucial for understanding the regulation of virulence in P. aeruginosa and for the development of novel anti-infective strategies. These application notes provide detailed protocols for the extraction and quantification of PCA from P. aeruginosa cultures.
Signaling Pathways Regulating PCA Production
The biosynthesis of PCA in P. aeruginosa is primarily controlled by two homologous operons, phz1 (phzA1-G1) and phz2 (phzA2-G2), which convert chorismic acid to PCA. The expression of these operons is intricately regulated by the quorum-sensing (QS) systems, allowing the bacterium to coordinate gene expression in a cell-density-dependent manner.
The las and rhl systems, which utilize acyl-homoserine lactones as signaling molecules, and the pqs system, which uses the Pseudomonas quinolone signal (PQS), all contribute to the regulation of the phz operons. PQS, in particular, has been shown to be a critical regulator of both phz1 and phz2 expression. The differential regulation of these two operons allows P. aeruginosa to fine-tune phenazine production in response to diverse environmental cues, such as those encountered during planktonic growth versus biofilm formation.
Experimental Protocols
Sample Preparation: Extraction of PCA from Bacterial Culture
This protocol describes the extraction of PCA from the supernatant of a P. aeruginosa liquid culture.
Materials:
-
P. aeruginosa culture grown in a suitable medium (e.g., King's B medium).
-
Ethyl acetate.
-
6 M Hydrochloric acid (HCl).
-
Centrifuge tubes (e.g., 15 mL or 50 mL).
-
Centrifuge.
-
Rotary evaporator or fume hood for solvent evaporation.
-
Acetonitrile or methanol (HPLC grade).
Procedure:
-
Grow P. aeruginosa in liquid culture to the desired cell density or time point.
-
Pellet the bacterial cells by centrifugation (e.g., 8,000 rpm for 10 minutes).
-
Carefully transfer the supernatant to a new tube.
-
Acidify the supernatant to approximately pH 2.0 by adding 6 M HCl. This step protonates the PCA, making it more soluble in the organic solvent.
-
Add an equal volume of ethyl acetate to the acidified supernatant.
-
Vortex vigorously for at least 1 minute to ensure thorough mixing and extraction of PCA into the organic phase.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully collect the upper organic (ethyl acetate) phase containing the PCA.
-
Repeat the extraction (steps 5-8) with the aqueous phase at least once more to maximize the recovery of PCA.
-
Combine the organic phases and evaporate the ethyl acetate to dryness using a rotary evaporator or under a stream of nitrogen in a fume hood.
-
Re-dissolve the dried extract in a known volume of HPLC-grade acetonitrile or methanol for analysis.
Quantification of PCA by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the quantification of PCA.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm). |
| Mobile Phase | Isocratic elution with a mixture of methanol and a buffer, such as 5 mmol/L phosphate buffer (pH 5.0). A common ratio is 60:40 (v/v) methanol:buffer. |
| Flow Rate | 1.0 mL/min. |
| Detection | UV detector set at 248 nm. |
| Injection Volume | 10-20 µL. |
| Column Temperature | Ambient or controlled at 25°C. |
Procedure:
-
Prepare a standard curve using a pure PCA standard of known concentrations.
-
Filter the re-dissolved sample extract through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
Inject the prepared sample onto the HPLC system.
-
Identify the PCA peak based on the retention time of the pure standard.
-
Quantify the amount of PCA in the sample by comparing the peak area to the standard curve.
Quantification of PCA by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and specificity for the detection and quantification of PCA, especially in complex biological matrices.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | Similar to HPLC, using a reversed-phase C18 column. |
| Mobile Phase | A gradient elution is often employed, for example, with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B. |
| Mass Spectrometer | Can be coupled to various types of mass spectrometers (e.g., TOF, Q-TOF, Triple Quadrupole). |
| Ionization Mode | Positive electrospray ionization (ESI+) is commonly used. |
| Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the [M+H]⁺ ion for PCA (m/z 225.06). |
Procedure:
-
Follow the same sample preparation steps as for HPLC.
-
Develop an LC-MS method optimized for the separation and detection of PCA.
-
Prepare a standard curve using a pure PCA standard.
-
Inject the prepared sample into the LC-MS system.
-
Identify and quantify PCA based on its retention time and specific mass-to-charge ratio.
Spectrophotometric Quantification of Total Phenazines
This method provides a rapid, albeit less specific, estimation of total phenazine production, particularly pyocyanin, which has a distinct blue color in its oxidized form. While not specific for PCA, it can be a useful high-throughput screening method.
Materials:
-
Chloroform.
-
0.2 N HCl.
-
Spectrophotometer.
Procedure:
-
Extract phenazines from the culture supernatant with chloroform.
-
Back-extract the phenazines (specifically pyocyanin) from the chloroform phase into 0.2 N HCl.
-
Measure the absorbance of the pink/red acidic solution at 520 nm.
-
The concentration of pyocyanin can be calculated using the molar extinction coefficient.
Note: This method is primarily for pyocyanin but can give a general indication of phenazine biosynthetic activity, of which PCA is the precursor. For specific PCA quantification, chromatographic methods are essential.
Data Presentation
Quantitative results from HPLC or LC-MS analysis should be presented in a clear and organized manner.
Table 1: Example of PCA Production Data
| Strain/Condition | PCA Concentration (µg/mL) ± SD |
| Wild-Type (Planktonic) | 15.2 ± 1.8 |
| Wild-Type (Biofilm) | 25.6 ± 2.5 |
| ΔpqsA Mutant | 2.1 ± 0.4 |
| Δphz1 Mutant | 8.9 ± 1.1 |
| Δphz2 Mutant | 4.5 ± 0.7 |
| Δphz1/phz2 Mutant | Not Detected |
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the measurement of this compound production in Pseudomonas aeruginosa. The choice of method will depend on the specific research question, required sensitivity, and available instrumentation. Accurate quantification of PCA is fundamental for dissecting the complex regulatory networks governing virulence in P. aeruginosa and for evaluating the efficacy of potential therapeutic interventions targeting phenazine biosynthesis.
References
- 1. Frontiers | Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N [frontiersin.org]
- 2. Making sure you're not a bot! [academiccommons.columbia.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. Quorum-sensing regulation of phenazine production heightens Pseudomonas aeruginosa resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Standards for 1-Phenazinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenazinecarboxylic acid (PCA) is a naturally occurring phenazine compound produced by various bacteria, most notably from the Pseudomonas and Streptomyces genera.[1] It is recognized for its broad-spectrum antibiotic, antifungal, and biocontrol properties.[1][2] As a key bioactive metabolite, standardized analytical methods are crucial for its identification, quantification, and quality control in research, agricultural, and pharmaceutical applications. These application notes provide detailed protocols and data for the analysis of this compound using various analytical techniques.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.
| Property | Value | Reference |
| IUPAC Name | phenazine-1-carboxylic acid | [3][4] |
| Synonyms | PCA, Tubermycin B, Shenqinmycin | |
| CAS Number | 2538-68-3 | |
| Molecular Formula | C₁₃H₈N₂O₂ | |
| Molecular Weight | 224.21 g/mol | |
| Accurate Mass | 224.0586 Da | |
| Appearance | Brown to Orange-Brown Solid | |
| Melting Point | 242-244 °C | |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating). Sparingly soluble in water. Soluble in DMSO (up to 5 mg/mL with sonication). | |
| pKa | 2.15 ± 0.30 (Predicted) |
Chromatographic Methods for Analysis
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a primary technique for the separation and quantification of this compound.
Quantitative Data from HPLC Methods
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Application | Reference |
| Reversed-phase | MeOH / 5 mmol/L phosphate buffer (pH 5.0) (60:40) | 1.0 | 248 | Not specified | Determination in antifungal agent M18 | |
| XDB-C18 (4.6 x 150 mm, 5 µm) | Acetonitrile / 5 mM ammonium acetate (60:40) | 0.7 | Not specified | ~2.0 | Analysis from Pseudomonas chlororaphis YL-1 | |
| Reversed-phase C18 (4.6 x 250 mm, 5 µm) | Not specified | Not specified | Not specified | Not specified | Quantification from Pseudomonas chlororaphis Lzh-T5 fermentation broth | |
| Semi-preparative (Lichrospher 100RP; 10 µm) | Linear gradient of 10-100% acetonitrile in water with 0.05% TFA | Not specified | 254 | 23.38 | Purification |
Experimental Protocol: HPLC Analysis of this compound from Bacterial Culture
This protocol provides a general procedure for the extraction and quantification of PCA.
-
Sample Preparation: a. Centrifuge the bacterial culture to pellet the cells. b. Collect the supernatant. c. Acidify the supernatant to pH 2.0 using an appropriate acid (e.g., HCl). d. Perform a liquid-liquid extraction of the phenazines from the acidified supernatant using an equal volume of ethyl acetate. e. Concentrate the organic fraction using a rotary evaporator at a temperature below 35 °C. f. Reconstitute the dried extract in a suitable solvent such as methanol or acetone for HPLC analysis.
-
HPLC Conditions:
-
Column: Agilent XDB-C18 reversed-phase column (4.6 mm × 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with Acetonitrile and 5 mM ammonium acetate (60:40, v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection: UV detector set to 248 nm or 252 nm.
-
Injection Volume: 3-20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
-
Quantification: a. Prepare a standard curve using a certified reference standard of this compound at various concentrations (e.g., 10 to 250 µg/mL). b. Analyze the standards and samples under the same HPLC conditions. c. Calculate the concentration of PCA in the samples by interpolating their peak areas against the standard curve.
Experimental Workflow: HPLC Analysis
Caption: General workflow for sample preparation and HPLC analysis of this compound.
Capillary Zone Electrophoresis (CZE)
CZE offers a rapid and reliable alternative for the quantitative analysis of PCA and related phenazines.
Quantitative Data from CZE Method
| Parameter | Value | Reference |
| Buffer | 10 mM phosphate buffer, pH 7.3 | |
| Capillary | Fused-silica, 49 cm total length (40 cm effective), 75 µm ID | |
| Voltage | 25 kV | |
| Temperature | 25 °C | |
| Injection | 13 mbar for 10s | |
| Linear Range | 10 - 250 µg/mL | |
| Limit of Detection (LOD) | 0.38 µg/mL | |
| Limit of Quantification (LOQ) | 1.28 µg/mL |
Experimental Protocol: CZE Analysis
-
Sample Preparation: Prepare samples as described in the HPLC sample preparation section (1a-1f). Reconstitute the final extract in the CZE running buffer.
-
Instrument Setup:
-
Rinse the capillary with 0.1 M NaOH, followed by deionized water, and finally with the running buffer before the first injection.
-
Set the instrument parameters as detailed in the table above.
-
-
Analysis:
-
Inject the prepared standards and samples.
-
The separation of PCA, 2-hydroxyphenazine, and an internal standard can be achieved in under 2 minutes under these conditions.
-
-
Quantification:
-
Generate a standard curve using known concentrations of PCA.
-
Determine the concentration in unknown samples based on peak area relative to the standard curve.
-
Spectroscopic and Spectrometric Methods
Mass Spectrometry (MS)
MS is a powerful tool for the structural confirmation of PCA.
Summary of Mass Spectrometry Data
| Technique | Ionization Mode | Key m/z Values | Notes | Reference |
| LC-ESI-QTOF | Positive (MS2) | Not specified | Used for fragmentation studies. | |
| LC-MS | Positive | 225 [M+H]⁺ | Protonated molecular ion is the base peak. | |
| LC-MS | Negative | 178.8 | Indicates the presence of the phenazine moiety after loss of COOH. | |
| GC-MS | EI-B (70 eV) | 180 (base peak), 179, 181, 51, 50 | Fragmentation pattern. The m/z 180 corresponds to the phenazine core after decarboxylation. | |
| HRMS | ESI+ | 343.1195 [M+H]⁺ (for a derivative) | High-resolution mass for a phenazine-1-carboxylic acylhydrazone derivative. | |
| HRMS | DART | 292.9881 [M+H]⁺ (for a derivative) | High-resolution mass for 7,9-dichlorophenazine-1-carboxylic acid. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the definitive structural elucidation of PCA.
¹H and ¹³C NMR Chemical Shifts
| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) | Reference |
| C1 | - | - | |
| C2 | 8.57 (d, 7) | - | |
| C3 | 8.08 (t, 7) | - | |
| C4 | 9.02 (d, 7) | - | |
| C6 | 8.38 (d, 7) | - | |
| C7 | 8.02 (d, 7) | - | |
| C8 | 8.04 (d, 7) | - | |
| C9 | 8.32 (d, 7) | - | |
| C11 (COOH) | - | 165.9 |
Note: Specific ¹³C assignments for aromatic carbons were not fully detailed in the provided search results but are available in specialized literature.
Biosynthetic Considerations for Analysis
In many producing organisms, PCA can be enzymatically converted to other phenazine derivatives, such as 2-hydroxyphenazine (2-OH-PHZ). This is an important consideration for analytical method development, as the presence of related compounds may require methods with sufficient resolving power.
Biosynthetic Pathway of 2-Hydroxyphenazine from PCA
Caption: Enzymatic conversion of PCA to 2-hydroxyphenazine.
Stability and Storage
-
Storage: Commercial standards are typically stored at refrigerator temperatures (4°C) or frozen (-20°C to -80°C for stock solutions). PCA is a solid that should be sealed and kept in a dry environment.
-
Stability: The antibacterial activity of PCA is affected by temperature and light. It remains active for up to 210 days in darkness at 25°C, but this duration decreases significantly at higher temperatures (100 days at 35°C) or under UV light (10 days). Stock solutions in DMSO should be used within one month if stored at -20°C or within six months at -80°C.
References
Application Notes and Protocols: In Vitro Assays for 1-Phenazinecarboxylic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Phenazinecarboxylic acid (PCA) is a naturally occurring phenazine derivative with a broad spectrum of biological activities, including antibiotic and immunomodulatory effects.[1] Recent studies have highlighted its potential as an anticancer agent, demonstrating its ability to inhibit cell proliferation and induce programmed cell death in various cancer cell lines.[2][3] The primary mechanism of its cytotoxic action involves the generation of reactive oxygen species (ROS), which in turn triggers a mitochondrial-related apoptotic pathway.[1][4] This document provides detailed protocols for key in vitro assays to assess the cytotoxicity of PCA and summarizes relevant quantitative data from published studies.
Data Presentation: Quantitative Cytotoxicity Data for this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | 24 | - | 10 - 100 (inhibition range) | |
| DU145 | Prostate Cancer | 48 | - | 10 - 100 (inhibition range) | |
| HePG2 | Liver Cancer | 48 | 45.5 | - | |
| PACA | Pancreatic Cancer | 48 | >100 (74% inhibition at 100 µg/mL) | - | |
| PC3 | Prostate Cancer | 48 | >100 (50% inhibition at 100 µg/mL) | - | |
| MCF7 | Breast Cancer | 48 | >100 (50% inhibition at 100 µg/mL) | - | |
| HeLa | Cervical Cancer | - | - | - | |
| A549 | Lung Cancer | - | - | - |
Table 2: IC50 Values of this compound in Other Organisms
| Organism | Type | IC50 (µg/mL) | Reference |
| Toxoplasma gondii | Protozoan | 55.5 | |
| Plasmodium falciparum | Protozoan | 6.4 | |
| Vibrio anguillarum | Bacterium | 39.02 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.
Materials:
-
This compound (PCA)
-
Target cancer cell lines (e.g., DU145, HePG2)
-
Complete cell culture medium (e.g., DMEM-F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PCA in serum-free medium. After 24 hours, remove the medium from the wells and add 100 µL of the PCA dilutions at various concentrations (e.g., 10, 25, 50, 75, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve PCA, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24 and 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of PCA.
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, which occurs during necrosis and late-stage apoptosis.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound (PCA)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with PCA.
-
Controls: Include the following controls:
-
Spontaneous LDH Release: Cells treated with assay buffer or serum-free medium.
-
Maximum LDH Release: Cells treated with a lysis solution (e.g., 10% Triton™ X-100).
-
Background Control: Medium only.
-
-
Incubation: Incubate the plate for the desired time period at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Apoptosis Assays
To further elucidate the mechanism of cell death induced by PCA, various apoptosis assays can be performed.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
Depolarization of the mitochondrial membrane is a key event in the intrinsic pathway of apoptosis. Dyes such as JC-1 can be used to measure changes in ΔΨm. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with depolarized mitochondria, it remains as monomers and fluoresces green.
Visualization of Signaling Pathways and Workflows
Caption: Workflow for assessing PCA cytotoxicity.
Caption: PCA-induced apoptotic signaling pathway.
References
- 1. Journal of APPLIED BIOMEDICINE: Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway [jab.zsf.jcu.cz]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of 1-Phenazinecarboxylic Acid (PCA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of an established in vivo experimental model for studying the antimicrobial properties of 1-Phenazinecarboxylic acid (PCA). Additionally, it outlines protocols for investigating its potential anti-inflammatory and anticancer activities, based on promising in vitro findings.
Introduction to this compound (PCA)
This compound (PCA) is a naturally occurring phenazine compound produced by various bacteria, notably of the Pseudomonas and Streptomyces genera. It is a well-documented antimicrobial agent with broad-spectrum activity against fungi and bacteria.[1] In China, PCA is registered as a biofungicide named "Shenqinmycin" due to its high efficacy and low toxicity to humans and animals.[1][2] Emerging in vitro evidence also points towards its potential as an anti-inflammatory and anticancer agent. These application notes will detail the experimental models to explore these therapeutic potentials in vivo.
Antimicrobial Activity: Zebrafish (Danio rerio) Infection Model
The zebrafish model is a powerful tool for in vivo screening of antimicrobial compounds due to its genetic tractability, optical transparency during embryonic development, and rapid development. This model has been successfully employed to demonstrate the protective effects of PCA against bacterial pathogens.
Application:
To evaluate the in vivo efficacy of PCA in preventing or treating bacterial infections, particularly those relevant to aquaculture.
Experimental Protocol: Vibrio anguillarum Infection in Zebrafish Embryos[1][3]
This protocol details the methodology to assess the protective effects of PCA against Vibrio anguillarum, a significant pathogen in marine aquaculture.
Materials:
-
Wild-type zebrafish embryos (transparent and healthy)
-
This compound (PCA)
-
Dimethyl sulfoxide (DMSO)
-
Vibrio anguillarum C312 culture
-
24-well microplates
-
Incubator set at 28°C
-
Stereomicroscope
Procedure:
-
Zebrafish Embryo Preparation:
-
Collect freshly fertilized zebrafish embryos.
-
Select healthy, transparent embryos for the experiment.
-
Transfer 10 embryos into each well of a 24-well microplate containing 1 mL of E3 medium (embryo water).
-
-
Infection and Treatment:
-
Prepare a stock solution of PCA dissolved in DMSO.
-
Prepare different concentrations of PCA (e.g., 2 µg/mL and 3 µg/mL) by diluting the stock solution in E3 medium. The final DMSO concentration should not exceed 0.1% (v/v) to avoid toxicity.
-
Prepare a bacterial suspension of V. anguillarum C312 and adjust the concentration to 2 × 10⁸ CFU/mL.
-
Simultaneously add 20 µL of the V. anguillarum suspension and the corresponding PCA solution to each well.
-
Control Groups:
-
Negative Control: Embryos in E3 medium with 0.1% DMSO.
-
Infection Control: Embryos in E3 medium with 0.1% DMSO and V. anguillarum.
-
-
-
Incubation and Observation:
-
Incubate the microplate at 28°C.
-
Monitor the embryos periodically under a stereomicroscope for signs of infection (e.g., turbidity, developmental abnormalities, mortality).
-
Record the survival rate of the embryos at specific time points (e.g., 24, 48, and 72 hours post-infection).
-
Quantitative Data:
| Parameter | Organism | Concentration | Effect | Reference |
| In Vivo Protection | Vibrio anguillarum in Zebrafish | 2 µg/mL | Significant protection | |
| 3 µg/mL | Highly significant protection | |||
| In Vitro MIC | Vibrio anguillarum C312 | 50 µg/mL | Minimum Inhibitory Concentration | |
| In Vitro IC₅₀ | Vibrio anguillarum C312 | 39.02 µg/mL | Half-maximal Inhibitory Concentration |
Experimental Workflow:
Anti-Inflammatory Activity: Rodent Model of Acute Inflammation
In vitro studies have demonstrated that PCA possesses anti-inflammatory properties, as evidenced by its ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The carrageenan-induced paw edema model in rodents is a classical and widely used assay to evaluate the in vivo anti-inflammatory potential of novel compounds.
Application:
To investigate the in vivo anti-inflammatory effects of PCA.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a general framework for assessing the anti-inflammatory activity of PCA. Specific parameters such as dosage and administration route for PCA would need to be optimized in preliminary studies.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
This compound (PCA)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for PCA (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin or Diclofenac)
-
Plethysmometer or digital calipers
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group):
-
Vehicle Control
-
PCA-treated groups (multiple dose levels)
-
Positive Control
-
-
-
Compound Administration:
-
Administer PCA or the positive control via a suitable route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]) at a predetermined time before carrageenan injection (typically 30-60 minutes).
-
Administer the vehicle to the control group.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.
-
Calculate the percentage inhibition of edema for the PCA-treated and positive control groups compared to the vehicle control group.
-
Quantitative Data (In Vitro):
| Parameter | Cell Line | Concentration | Effect |
| NO Production Inhibition | RAW 264.7 Macrophages | 100 µg/mL | 82.54% reduction in LPS-induced NO |
Logical Flow of Anti-Inflammatory Action:
Anticancer Activity: Murine Xenograft Model
In vitro studies have indicated that PCA exhibits cytotoxic effects against various human cancer cell lines, suggesting its potential as an anticancer agent. A murine xenograft model is the standard preclinical in vivo model to evaluate the efficacy of a potential anticancer compound.
Application:
To assess the in vivo antitumor efficacy of PCA.
Experimental Protocol: Human Tumor Xenograft in Immunocompromised Mice
This is a generalized protocol. The choice of cancer cell line, mouse strain, and specific treatment regimen for PCA should be based on in vitro data and further optimization.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID, or NSG)
-
Human cancer cell line known to be sensitive to PCA in vitro
-
This compound (PCA)
-
Appropriate vehicle for PCA administration
-
Positive control (a standard chemotherapeutic agent for the chosen cancer type)
-
Matrigel (optional, for enhancing tumor take rate)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cells under sterile conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle Control
-
PCA-treated groups (different doses)
-
Positive Control
-
-
-
Treatment Administration:
-
Administer PCA, vehicle, or positive control according to a predetermined schedule (e.g., daily, every other day) and route (e.g., i.p., p.o., or intravenous [i.v.]). The route and dose will depend on the pharmacokinetic and tolerability profile of PCA, which needs to be established in preliminary studies.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The experiment is typically terminated when tumors in the control group reach a predetermined size or at a fixed time point.
-
Euthanize the mice, excise the tumors, and measure their final weight.
-
Analyze the data for tumor growth inhibition.
-
Quantitative Data (In Vitro):
| Cell Line | IC₅₀ | Concentration for % Inhibition |
| HePG2 (Liver Cancer) | 45.5 µg/mL | - |
| PACA (Pancreatic Cancer) | - | 74% inhibition at 100 µg/mL |
| PC3 (Prostate Cancer) | - | 50% inhibition at 100 µg/mL |
| MCF7 (Breast Cancer) | - | 50% inhibition at 100 µg/mL |
Signaling Pathway Implicated in PCA-Induced Apoptosis:
Safety and Toxicology
While PCA is reported to have low toxicity in animals, comprehensive toxicological studies are essential for any new therapeutic agent.
Zebrafish Toxicity Data:
| Development Stage | 96h LC₅₀ |
| Embryo | 3.9093 mg/L |
| Larva | 8.5075 mg/L |
| Adult | 13.6388 mg/L |
These data indicate that PCA is moderately toxic to zebrafish and its environmental concentration should be monitored. Further toxicological studies in mammalian models are necessary to establish a safety profile for potential clinical applications.
Conclusion
This compound is a promising natural product with established in vivo antimicrobial activity. The zebrafish infection model provides a robust and efficient system for further investigation of its antimicrobial spectrum and mechanism of action. Based on compelling in vitro data, its potential as an anti-inflammatory and anticancer agent warrants further in vivo investigation using established rodent models, such as the carrageenan-induced paw edema and tumor xenograft models, respectively. The protocols outlined in these application notes provide a foundation for researchers to explore the full therapeutic potential of PCA. It is crucial to perform dose-response and pharmacokinetic studies to optimize the administration of PCA in rodent models.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing 1-Phenazinecarboxylic Acid (PCA) Production in Pseudomonas
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving 1-Phenazinecarboxylic acid (PCA) yield in Pseudomonas.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for increasing PCA yield in Pseudomonas?
A1: The primary strategies for enhancing PCA production in Pseudomonas can be broadly categorized into three main areas:
-
Genetic Engineering: This involves the modification of the bacterial genome to enhance the PCA biosynthetic pathway and eliminate competing pathways. Key genetic targets include knocking out negative regulators and genes involved in the conversion of PCA to other phenazine derivatives, as well as enhancing the expression of genes in the shikimate pathway, which provides the precursors for PCA synthesis.[1][2][3]
-
Optimization of Culture Conditions: The composition of the fermentation medium, along with physical parameters such as pH, temperature, aeration, and agitation, significantly impacts PCA production. Statistical experimental designs are often employed to identify the optimal levels of key medium components and environmental factors.
-
Advanced Fermentation Strategies: Employing fed-batch fermentation strategies can overcome substrate limitations and feedback inhibition, leading to substantially higher PCA yields compared to traditional batch cultures.[1][2]
Q2: Which Pseudomonas species is more suitable for industrial PCA production, P. aeruginosa or P. chlororaphis?
A2: While Pseudomonas aeruginosa is a known high-level producer of PCA, it is also an opportunistic human pathogen, posing safety concerns for large-scale industrial production. Pseudomonas chlororaphis is generally considered a safer alternative and has been successfully engineered to produce high titers of PCA, making it a more suitable candidate for industrial applications.
Q3: What is the role of the shikimate pathway in PCA production?
A3: The shikimate pathway is a crucial metabolic route in Pseudomonas that synthesizes chorismic acid, the precursor for the biosynthesis of aromatic amino acids and phenazines, including PCA. Enhancing the metabolic flux through the shikimate pathway by overexpressing key enzymes can increase the availability of precursors for PCA synthesis, thereby boosting its production.
Troubleshooting Guide
Low or No PCA Production
Problem: My Pseudomonas culture is growing well, but I'm observing low or no PCA production.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Medium Composition | The composition of the culture medium is critical for PCA production. Key components to investigate include the carbon and nitrogen sources. Studies have shown that glucose and soytone are significant factors for PCA yield. For P. aeruginosa mutant M18MSU1, a medium containing soybean meal, corn steep liquor, and ethanol was found to be optimal. Action: Review and optimize your medium composition. Consider using statistical methods like Plackett-Burman design and response surface methodology to identify and optimize key media components. |
| Inappropriate Culture pH | The pH of the culture medium can significantly influence enzyme activity and nutrient availability, thereby affecting PCA production. The optimal pH for PCA production can be strain-dependent. |
| Inadequate Aeration and Agitation | Oxygen supply is crucial for the growth of Pseudomonas and the biosynthesis of PCA. Insufficient aeration and agitation can lead to oxygen limitation, hindering cell growth and product formation. Action: Optimize the agitation and aeration rates in your fermenter to ensure sufficient dissolved oxygen levels. A two-stage agitation and aeration strategy has been shown to improve PCA production. |
| Feedback Inhibition | High concentrations of PCA can lead to feedback inhibition of its own biosynthesis. Action: Consider implementing a fed-batch fermentation strategy to maintain substrate levels and dilute the concentration of PCA in the bioreactor, thereby alleviating feedback inhibition. |
| Genetic Instability of the Strain | Engineered strains can sometimes lose their genetic modifications over successive generations, leading to a decline in PCA production. Action: Regularly verify the genetic integrity of your production strain using PCR or sequencing. Maintain glycerol stocks of your high-producing strains at -80°C and avoid excessive subculturing. |
| Conversion of PCA to other Phenazines | Your strain may be converting PCA into other phenazine derivatives, such as 2-hydroxyphenazine (2-OH-PHZ). This is often mediated by the PhzO enzyme. Action: If your goal is to exclusively produce PCA, consider knocking out the phzO gene in your Pseudomonas strain. |
Quantitative Data Summary
The following tables summarize the improvements in PCA yield achieved through various optimization strategies.
Table 1: Enhancement of PCA Yield through Genetic Engineering in P. chlororaphis Lzh-T5
| Strain | Genetic Modification | PCA Yield (mg/L) | Fold Increase |
| Lzh-T5 (Wild Type) | - | 230 | 1.0 |
| LDA-4-phzF | Restoration of phzF | 3560.4 | 15.5 |
| LDPCA-1 | Knockout of phzO | 4863.2 | 21.1 |
| LDPCA-2 | Knockout of rsmE | 5362.1 | 23.3 |
| LDPCA-6 | Overexpression of ppsA and tktA | 7962.1 | 34.6 |
| LDPCA-6 (Fed-batch) | Fed-batch fermentation | 10,653.1 | 46.3 |
Data sourced from Li et al., 2023.
Table 2: Optimization of Medium Composition for PCA Production
| Strain | Optimization Method | Key Components | Initial Yield (mg/L) | Optimized Yield (mg/L) | Fold Increase |
| Pseudomonas sp. M-18Q | Response Surface Methodology | Glucose, Soytone | 750 | 1240 | 1.65 |
| Pseudomonas sp. M18G | Response Surface Methodology | Soybean meal, Glucose, Soy peptone, Ethanol | ~667 | 2000 | 3.0 |
| P. aeruginosa M18MSU1 | Fractional Factorial & Central Composite Design | Soybean meal, Corn steep liquor, Ethanol | ~477 | 4771.2 | 10.0 |
Data compiled from various sources.
Experimental Protocols
Protocol 1: Gene Knockout in Pseudomonas using Homologous Recombination
This protocol outlines a general method for creating unmarked gene deletions in Pseudomonas using a suicide vector with sacB for counter-selection.
1. Construction of the Gene Knockout Vector: a. Amplify the upstream and downstream flanking regions (homologous arms) of the target gene via PCR from Pseudomonas genomic DNA. b. Clone the amplified upstream and downstream fragments into a suicide vector (e.g., pEX18Tc or pT18mobsacB) containing an antibiotic resistance marker and the sacB gene. This can be achieved through traditional restriction digestion and ligation or seamless cloning methods like Gibson assembly. c. Transform the resulting knockout plasmid into a suitable E. coli strain for propagation and verification.
2. Introduction of the Knockout Vector into Pseudomonas: a. Transfer the verified knockout plasmid from E. coli to the target Pseudomonas strain via conjugation or electroporation. b. For Electroporation: i. Prepare electrocompetent Pseudomonas cells by washing a mid-log phase culture with a cold, non-conductive solution (e.g., 10% glycerol or 300 mM sucrose). ii. Mix the competent cells with the knockout plasmid and apply an electrical pulse using an electroporator. iii. Immediately add recovery medium (e.g., SOC or LB) and incubate to allow the cells to recover before plating.
3. Selection of Single-Crossover Mutants: a. Plate the transformed Pseudomonas cells on a selective medium containing the appropriate antibiotic to select for cells that have integrated the plasmid into their chromosome via a single homologous recombination event.
4. Selection of Double-Crossover Mutants (Gene Knockout): a. Inoculate single-crossover colonies into a non-selective liquid medium and grow overnight to allow for the second recombination event to occur, which will excise the plasmid backbone. b. Plate the culture onto a medium containing sucrose (e.g., 10-15%). The sacB gene product, levansucrase, converts sucrose into a toxic product, thus selecting against cells that retain the plasmid. c. Colonies that grow on the sucrose-containing medium are potential double-crossover mutants (gene knockouts).
5. Verification of Gene Knockout: a. Confirm the deletion of the target gene in the sucrose-resistant colonies using PCR with primers flanking the gene and by sequencing.
Protocol 2: Fed-Batch Fermentation for Enhanced PCA Production
This protocol provides a general framework for implementing a fed-batch fermentation strategy.
1. Inoculum Preparation: a. Prepare a seed culture by inoculating a single colony of the Pseudomonas production strain into a suitable liquid medium (e.g., King's B or LB) and incubating at the optimal temperature and shaking speed until it reaches the late logarithmic growth phase.
2. Bioreactor Setup and Batch Phase: a. Prepare the initial batch medium in the bioreactor and sterilize it. b. Inoculate the bioreactor with the seed culture. c. Run the fermentation in batch mode, controlling parameters such as temperature, pH, and dissolved oxygen (DO). The optimal growth temperature for many Pseudomonas strains is around 28-30°C.
3. Feeding Strategy: a. Prepare a concentrated sterile feed medium containing the limiting substrate(s), typically the primary carbon source (e.g., glucose or glycerol). b. Initiate the feeding of the concentrated medium to the bioreactor once the initial carbon source in the batch medium is nearly depleted. The feeding can be controlled based on different strategies:
- DO-Stat: The feed is added to maintain a constant dissolved oxygen level.
- pH-Stat: The feed is added based on changes in the culture pH.
- Pre-determined Rate: The feed is added at a pre-defined, often exponential, rate to maintain a desired specific growth rate.
4. Monitoring and Control: a. Throughout the fermentation, monitor key parameters such as cell density (OD600), substrate concentration, and PCA concentration using methods like HPLC. b. Maintain the pH and DO at their optimal levels through automated control systems.
5. Harvest: a. Continue the fed-batch process until PCA production plateaus or begins to decline. b. Harvest the fermentation broth and proceed with PCA extraction and purification.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis pathway of this compound (PCA) from central metabolism precursors.
Caption: Workflow for creating a gene knockout in Pseudomonas via homologous recombination.
Caption: Simplified overview of the Las and Rhl quorum sensing systems regulating phenazine gene expression.
References
- 1. A rapid seamless method for gene knockout in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transformation_of_Pseudomonas_fluorescens_SBW25_by_Electroporation [protocols.io]
- 3. Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of 1-Phenazinecarboxylic Acid
Welcome to the technical support center for the chemical synthesis of 1-Phenazinecarboxylic acid (PCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of PCA.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and versatile method for synthesizing this compound and its derivatives is a two-step process:
-
Jourdan-Ullmann Coupling: This step involves the copper-catalyzed reaction between 2-bromo-3-nitrobenzoic acid and an appropriately substituted aniline to form a 2-anilino-3-nitrobenzoic acid intermediate.[1]
-
Reductive Cyclization: The intermediate is then treated with a reducing agent, most commonly sodium borohydride (NaBH₄), to facilitate the reductive ring closure to form the phenazine core.[1][2]
An alternative reported method involves a multi-step process starting from pyrocatechol and 3-methyl-2-aminoaniline to first synthesize 1-methylphenazine, which is then subjected to bromination, hydrolysis, and oxidation to yield PCA.[3]
Q2: What are the typical yields for the Jourdan-Ullmann/NaBH₄ reduction pathway?
A2: The yields for this pathway can be variable. The Jourdan-Ullmann coupling reaction typically has yields ranging from 29% to 99%, with an average of around 60%. The subsequent reductive ring closure with sodium borohydride has a broader range of yields, from as low as 1% to as high as 84%, with an average yield of 44%.[1]
Q3: How long do the reactions typically take?
A3: The Jourdan-Ullmann coupling reaction is often run for 16 to 18 hours. The sodium borohydride-promoted reductive ring closure can require a longer reaction time, with optimal results often observed after approximately 24 hours at 60-70°C.
Q4: What is the purity of the crude product, and what are the recommended purification methods?
A4: The purity of the crude this compound obtained after the synthesis is often less than 80% as determined by ¹H NMR analysis. Therefore, purification is essential. The most effective purification techniques are:
-
Column Chromatography: Silica gel column chromatography is frequently necessary to achieve high purity. Common solvent systems include dichloromethane:methanol and hexanes:ethyl acetate.
-
Recrystallization: Recrystallization is another method to obtain a purer product. A mixture of acetonitrile and ethanol (1:1) has been successfully used as a solvent system for recrystallization.
Troubleshooting Guides
Problem 1: Low Yield in Jourdan-Ullmann Coupling
Symptoms:
-
Significantly lower than the average 60% yield of the 2-anilino-3-nitrobenzoic acid intermediate.
-
Presence of unreacted starting materials (2-bromo-3-nitrobenzoic acid and aniline) in the crude product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Copper Catalyst | Ensure the copper catalyst (e.g., copper iodide) is fresh and has not been deactivated by exposure to air or moisture. |
| Suboptimal Reaction Temperature | Maintain a consistent reaction temperature. While specific temperatures can vary based on the substrates, a temperature around 95°C has been reported to be effective. |
| Insufficient Reaction Time | Ensure the reaction runs for a sufficient duration, typically 16-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. Triethylamine in a solvent like glycol has been used successfully. Ensure the solvent is of appropriate purity and is anhydrous if required by the specific protocol. |
Problem 2: Low Yield or Over-reduction in Reductive Cyclization
Symptoms:
-
Yield of this compound is significantly lower than the average 44%.
-
Formation of unexpected byproducts, potentially from over-reduction of the nitro group without cyclization or other side reactions. In some cases, the desired product may not be formed at all, with the reaction yielding only the starting material or a decomplexed product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction Temperature | The temperature for the sodium borohydride reduction is crucial. A temperature range of 60-70°C is recommended. Lower temperatures may lead to incomplete reaction, while higher temperatures could promote side reactions. |
| Incorrect Reaction Time | A reaction time of approximately 24 hours is often optimal. Shorter times may result in incomplete cyclization, while excessively long times could potentially lead to degradation of the product. |
| Inappropriate Solvent | The reaction can be carried out in water or methanol. The choice of solvent can influence the reactivity of NaBH₄ and the solubility of the intermediate. |
| Stoichiometry of NaBH₄ | The amount of sodium borohydride is critical. An excess is required to reduce the nitro group and facilitate cyclization. However, a large excess might lead to over-reduction of other functional groups if present. Careful optimization of the NaBH₄ equivalents is recommended. |
Problem 3: Difficulty in Product Purification
Symptoms:
-
Incomplete separation of the desired product from impurities using column chromatography.
-
Poor recovery of the product after recrystallization.
-
The final product has a purity of less than 95%.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chromatography Conditions | Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate closely eluting impurities. Common solvent systems include dichloromethane:methanol and hexanes:ethyl acetate. |
| Incorrect Recrystallization Solvent | The choice of solvent for recrystallization is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A 1:1 mixture of acetonitrile and ethanol has been shown to be effective for PCA. |
| Presence of Tarry Impurities | If the crude product contains significant amounts of tarry or polymeric materials, a pre-purification step, such as trituration with a suitable solvent, may be necessary before attempting column chromatography or recrystallization. |
| Product Precipitation Issues | During workup after the reductive cyclization, the product is typically precipitated by acidifying the solution with hydrochloric acid to a pH of 3. Ensure the pH is adjusted correctly to maximize the precipitation of the carboxylic acid. |
Quantitative Data Summary
Table 1: Reaction Yields for the Synthesis of this compound and its Analogs
| Reaction Step | Substrate | Product | Yield (%) | Reference |
| Jourdan-Ullmann Coupling | 2-bromo-3-nitrobenzoic acid + 4-fluoroaniline | 2-((4-fluorophenyl)amino)-3-nitrobenzoic acid | 94% | |
| Jourdan-Ullmann Coupling | 2-bromo-3-nitrobenzoic acid + 4-tert-butylaniline | 2-((4-(tert-butyl)phenyl)amino)-3-nitrobenzoic acid | 73% | |
| Jourdan-Ullmann Coupling | 2-bromo-3-nitrobenzoic acid + 3,5-dimethylaniline | 2-((3,5-dimethylphenyl)amino)-3-nitrobenzoic acid | 44% | |
| Reductive Cyclization | 2-((4-fluorophenyl)amino)-3-nitrobenzoic acid | 7-fluorophenazine-1-carboxylic acid | 39% | |
| Reductive Cyclization | 2-((4-carboxyphenyl)amino)-3-nitrobenzoic acid | phenazine-1,7-dicarboxylic acid | 84% | |
| Reductive Cyclization | 2-((3,5-dichlorophenyl)amino)-3-nitrobenzoic acid | 7,9-dichlorophenazine-1-carboxylic acid | 1% |
Experimental Protocols
Protocol 1: Synthesis of 2-((4-fluorophenyl)amino)-3-nitrobenzoic acid (Jourdan-Ullmann Coupling)
Materials:
-
2-bromo-3-nitrobenzoic acid
-
4-fluoroaniline
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Ethylene glycol
-
0.2 M Sodium hydroxide (NaOH) solution
-
Dilute Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, combine 2-bromo-3-nitrobenzoic acid (1.0 eq), 4-fluoroaniline (1.0 eq), CuI (0.25 eq), and triethylamine (3.4 eq).
-
Add ethylene glycol as the solvent.
-
Heat the reaction mixture at 95 °C for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into a 0.2 M NaOH solution.
-
Perform a work-up that may include silica gel adsorption for decolorization and extraction to obtain a red solution.
-
Acidify the aqueous solution with dilute HCl to a pH of 3 to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-((4-fluorophenyl)amino)-3-nitrobenzoic acid. This product is often pure enough for the next step.
Protocol 2: Synthesis of this compound (Reductive Cyclization)
Materials:
-
2-anilino-3-nitrobenzoic acid
-
Sodium borohydride (NaBH₄)
-
2 M Sodium hydroxide (NaOH) solution
-
Dilute Hydrochloric acid (HCl)
-
Acetonitrile
-
Ethanol
Procedure:
-
Dissolve 2-anilino-3-nitrobenzoic acid (1.0 eq) in a 2 M NaOH solution.
-
Add sodium borohydride (approx. 8 eq) portion-wise to the solution.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, a solution of the sodium salt of phenazine carboxylic acid is obtained.
-
Adjust the pH of the solution to 3 with dilute HCl to precipitate the green solid product.
-
Filter the solid and recrystallize from a 1:1 mixture of acetonitrile and ethanol to obtain pure, yellow-green crystalline this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for PCA synthesis.
References
Technical Support Center: 1-Phenazinecarboxylic Acid (PCA)
Welcome to the technical support center for 1-Phenazinecarboxylic acid (PCA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of PCA, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PCA) and what are its common applications?
A1: this compound (PCA) is a naturally occurring phenazine compound produced by various bacteria, notably of the Pseudomonas and Streptomyces genera. It is known for its broad-spectrum antibiotic, antifungal, and anticancer properties. In research, it is often used to study bacterial pathogenesis, drug resistance, and as a potential therapeutic agent.
Q2: Why is PCA difficult to dissolve?
A2: PCA is a planar, aromatic carboxylic acid with a relatively nonpolar core structure, which results in poor solubility in aqueous solutions, especially at neutral and acidic pH. Its crystalline structure also contributes to its low solubility in many common solvents.
Q3: What are the recommended solvents for dissolving PCA?
A3: For biological assays, Dimethyl sulfoxide (DMSO) is the most commonly used solvent. PCA is also soluble in other organic solvents like methanol, ethanol, and chloroform. For non-biological applications, dissolution in alkaline aqueous solutions (e.g., by adding NaOH) is also a viable method.
Q4: How does pH affect the solubility of PCA?
A4: The solubility of PCA in aqueous solutions is highly dependent on pH. As a carboxylic acid, it is significantly more soluble in basic (alkaline) conditions where it can deprotonate to form a more soluble salt. Conversely, its solubility is very low in acidic and neutral aqueous solutions.
Q5: How should I store PCA powder and its stock solutions?
A5: PCA powder should be stored in a cool, dry, and dark place. Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: PCA is not dissolving in my chosen solvent.
-
Problem: You are trying to dissolve PCA powder, and it remains as a precipitate.
-
Troubleshooting Steps:
-
Verify the Solvent: Ensure you are using an appropriate solvent. For biological experiments, high-purity, anhydrous DMSO is recommended.
-
Increase Temperature: Gently warming the solution can aid in dissolution, particularly for solvents like methanol. However, be cautious with temperature-sensitive applications.
-
Sonication: Use a sonicator to break down particle aggregates and enhance dissolution. This is particularly effective when preparing stock solutions in DMSO.
-
pH Adjustment: If using an aqueous buffer, consider increasing the pH to the alkaline range (pH > 7) to deprotonate the carboxylic acid group and increase solubility. Neutralize the solution carefully before use in pH-sensitive assays.
-
Co-solvents: In some cases, a mixture of solvents (e.g., DMSO and a small amount of aqueous buffer) might improve solubility for specific applications.
-
Issue 2: My PCA solution is precipitating upon dilution.
-
Problem: You have a clear stock solution of PCA in an organic solvent (e.g., DMSO), but it precipitates when diluted into your aqueous experimental medium (e.g., cell culture medium, buffer).
-
Troubleshooting Steps:
-
Reduce Final Concentration: The final concentration of PCA in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration.
-
Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of the aqueous medium, try a stepwise dilution. Add the stock solution to a smaller volume of the medium while vortexing or stirring vigorously, and then bring it to the final volume.
-
Maintain a Low Percentage of Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is as low as possible (typically <0.5% for cell-based assays) to minimize solvent-induced precipitation and cellular toxicity.
-
Use of Surfactants or Solubilizing Agents: For specific formulations, the addition of a biocompatible surfactant or a solubilizing agent like cyclodextrin might be necessary to maintain PCA in solution.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility | Notes |
| Water | 5.2 | Mole Fraction: 1.05 x 10⁻⁵ | Solubility increases with temperature.[1] |
| Water | 55.2 | Mole Fraction: 2.16 x 10⁻⁵ | Poorly soluble at neutral and acidic pH.[1] |
| Methanol | 5.2 | Mole Fraction: 1.07 x 10⁻⁴ | Higher solubility than in water.[1] |
| Methanol | 55.2 | Mole Fraction: 6.94 x 10⁻⁴ | Solubility increases significantly with temperature.[1] |
| Ethanol | 5.2 | Mole Fraction: 0.76 x 10⁻⁴ | Solubility is comparable to methanol at lower temperatures.[1] |
| Ethanol | 55.2 | Mole Fraction: 5.71 x 10⁻⁴ | Solubility increases significantly with temperature. |
| DMSO | Room Temperature | ~5 mg/mL (22.3 mM) | Sonication is recommended to aid dissolution. |
| Chloroform | Not Specified | Slightly Soluble | Qualitative data. |
Note: The mole fraction data is derived from a study by Hu et al. (2007) in the Journal of Chemical & Engineering Data. The full data set can be found in that publication.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of PCA in DMSO
Materials:
-
This compound (PCA) powder (MW: 224.21 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing: Accurately weigh out 2.24 mg of PCA powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the PCA powder.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the PCA is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming (to no more than 37°C) can also be applied.
-
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM PCA stock solution in DMSO
-
Sterile cell culture medium or physiological buffer (e.g., PBS)
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM PCA stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. For example, to prepare a 100 µM working solution in 10 mL of cell culture medium:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
Add the desired volume of the 100 µM intermediate solution to your final culture volume to achieve the target concentration.
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be possible. For example, to prepare a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution directly to the 10 mL of medium while gently vortexing.
-
Final DMSO Concentration: Always calculate the final concentration of DMSO in your experimental setup and ensure it is below the tolerance level of your cells (typically <0.5%). Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Logical Workflow for Overcoming PCA Solubility Issues
Caption: A logical workflow for dissolving this compound.
Signaling Pathway: PCA-Induced ROS and NF-κB Activation
Caption: Proposed signaling pathway of PCA-induced NF-κB activation via ROS.
References
Technical Support Center: Optimizing HPLC Separation of Phenazine Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of phenazine compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of phenazine and its derivatives.
Issue: Poor Peak Shape (Tailing or Fronting)
Question: My phenazine compound peaks are exhibiting significant tailing or fronting. What are the potential causes and how can I resolve this?
Answer:
Poor peak shape is a common problem in HPLC analysis of phenazine derivatives, which can be caused by several factors.[1][2] Peak tailing is often observed with basic compounds like many phenazines due to interactions with the stationary phase.[2]
Potential Causes and Solutions:
-
Inappropriate Mobile Phase pH: The ionization state of phenazine compounds can greatly affect their interaction with the stationary phase.
-
Secondary Silanol Interactions: Free silanol groups on silica-based columns can interact with basic analytes, causing tailing.
-
Solution: Use a well-end-capped column to minimize available silanol groups. Adding a competitive base, like triethylamine (TEA), to the mobile phase can also block these active sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Column Degradation or Contamination: Accumulation of strongly retained compounds can create active sites leading to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Issue: Inconsistent Retention Times
Question: I am observing significant drift in the retention times of my phenazine analytes between injections. What could be causing this variability?
Answer:
Inconsistent retention times can compromise the reliability of your analytical method. The primary causes are typically related to the mobile phase, temperature, or the HPLC pump.
Potential Causes and Solutions:
-
Fluctuations in Mobile Phase Composition: Improperly mixed or degassed mobile phase can lead to variability.
-
Solution: Prepare fresh mobile phase daily and ensure thorough mixing and degassing. Using an online degasser is recommended.
-
-
Temperature Variations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
-
Pump Malfunction or Leaks: Inconsistent flow from the pump will directly impact retention times.
-
Solution: Check the HPLC system for any leaks, especially around fittings. Ensure the pump is delivering a constant flow rate and that pump seals are in good condition.
-
Issue: Poor Resolution
Question: I am struggling to separate two or more closely eluting phenazine compounds. How can I improve the resolution?
Answer:
Achieving good resolution is critical for accurate quantification. Optimizing the mobile phase and stationary phase are key to improving the separation of co-eluting peaks.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The solvent strength and selectivity may not be ideal for your specific analytes.
-
Solution: Adjust the organic-to-aqueous ratio of your mobile phase. A lower concentration of the organic solvent will generally increase retention and may improve separation. Consider switching the organic solvent (e.g., from acetonitrile to methanol) to alter selectivity.
-
-
Isocratic Elution is Insufficient: For samples containing phenazines with a wide range of polarities, an isocratic method may not provide adequate separation.
-
Solution: Implement a gradient elution program. A shallow gradient can be particularly effective for resolving closely eluting peaks.
-
-
Inadequate Stationary Phase Chemistry: A standard C18 column may not provide the necessary selectivity for all phenazine separations.
-
Solution: Consider alternative stationary phases, such as phenyl-hexyl or biphenyl, which can offer different selectivity for aromatic compounds through π-π interactions.
-
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to separate the compounds.
-
Solution: Use a longer column or a column packed with smaller particles (e.g., <3 µm) to increase efficiency.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for phenazine compounds?
A1: A common starting point is a reverse-phase C18 column. For the mobile phase, a gradient of acetonitrile and water with a small amount of an acidic modifier like formic acid or trifluoroacetic acid is often effective for improving peak shape.
Q2: What detection wavelength should I use for phenazine compounds?
A2: Phenazine and its derivatives absorb in the UV-Visible range. The optimal detection wavelength depends on the specific compound. For instance, phenazine-1-carboxylic acid (PCA) is often detected at 250 nm or 254 nm, while pyocyanin has absorption maxima at 237, 313, and 376 nm. It is recommended to determine the lambda max (λmax) of your specific analyte using a UV-Vis spectrophotometer.
Q3: How can I deal with high backpressure in my HPLC system?
A3: High backpressure is usually caused by a blockage in the system or particulate matter.
-
Action 1: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulates.
-
Action 2: If the column is blocked, try reverse-flushing it (if recommended by the manufacturer).
-
Action 3: Check for blockages in the tubing and fittings.
Q4: What should I do if I don't see any peaks or the peaks are very small?
A4: This issue can stem from the detector, the injection process, or the sample itself.
-
Check the detector: Ensure the lamp is on and set to the correct wavelength.
-
Verify the injection: Make sure the injector is functioning correctly and the proper volume is being injected.
-
Assess the sample: Prepare fresh samples to rule out degradation and ensure the concentration is appropriate.
Experimental Protocols
Protocol 1: General HPLC Method for Phenazine Analysis
This protocol provides a general method for the separation of phenazine compounds, which can be optimized for specific applications.
-
Sample Preparation:
-
Extract phenazines from the sample matrix (e.g., bacterial culture) using a solvent like ethyl acetate.
-
Evaporate the extract to dryness.
-
Redissolve the residue in a solvent compatible with the initial mobile phase conditions.
-
Filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.04% trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile/Water/Trifluoroacetic acid (90:10:0.04, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at the λmax of the target phenazine compound (e.g., 250 nm for PCA).
-
-
Gradient Elution Program:
-
A starting point could be a linear gradient from a low percentage of mobile phase B to a high percentage over 10-20 minutes, followed by a wash and re-equilibration step. An example gradient is provided in the table below.
-
Data Presentation
Table 1: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 2.0 | 90 | 10 |
| 2.0 - 12.0 | 10 | 90 |
| 12.0 - 14.0 | 10 | 90 |
| 14.1 - 17.0 | 90 | 10 |
Table 2: Troubleshooting Summary for Common HPLC Issues with Phenazines
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Use an end-capped column; add TEA to mobile phase. |
| Inappropriate mobile phase pH | Adjust pH to be 2 units away from analyte pKa. | |
| Column overload | Reduce sample concentration or injection volume. | |
| Inconsistent Retention Times | Mobile phase composition drift | Prepare fresh mobile phase and degas thoroughly. |
| Temperature fluctuations | Use a column oven for stable temperature control. | |
| Pump issues or leaks | Check for leaks and ensure consistent pump performance. | |
| Poor Resolution | Suboptimal mobile phase strength | Adjust the organic/aqueous ratio. |
| Isocratic elution is insufficient | Develop a gradient elution method. | |
| Inadequate column selectivity | Try a different stationary phase (e.g., phenyl-hexyl). |
Visualization of Experimental Workflow
References
Technical Support Center: 1-Phenazinecarboxylic Acid (PCA) Synthesis and Bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 1-Phenazinecarboxylic acid (PCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PCA) and what are its primary biological activities?
A1: this compound (PCA) is a naturally occurring heterocyclic compound produced by various bacteria, such as those from the Pseudomonas and Streptomyces genera.[1][2] It is known for a range of biological activities, including antifungal, antibacterial, and anticancer properties.[2][3][4]
Q2: What are some common methods for the chemical synthesis of PCA?
A2: A prevalent method for synthesizing PCA involves the Jourdan-Ullmann reaction followed by a reductive ring closure. This typically includes the reaction of an aniline derivative with 2-bromo-3-nitrobenzoic acid to form a substituted diphenylamine, which is then cyclized to the phenazine core.
Q3: How can I purify my synthesized PCA?
A3: Common purification techniques for PCA include recrystallization and column chromatography. Recrystallization from a suitable solvent mixture, such as acetonitrile and ethanol, can yield yellow-green crystalline PCA. For higher purity, silica gel column chromatography may be employed.
Q4: How should I store my synthesized PCA to maintain its bioactivity?
A4: To prevent degradation, PCA should be stored in a cool, dark, and dry place. Photodegradation can occur when PCA is exposed to light, and it is more stable in neutral or alkaline environments. For long-term storage, keeping it at low temperatures is advisable.
Troubleshooting Low Bioactivity
Low bioactivity of your synthesized PCA can be a significant issue. This guide will help you troubleshoot potential causes, from the synthesis reaction to the final bioassay.
Diagram: Troubleshooting Workflow for Low PCA Bioactivity
Caption: A step-by-step workflow for diagnosing and resolving issues of low bioactivity in synthesized this compound.
Q&A for Troubleshooting
Q5: My synthesized PCA shows significantly lower bioactivity than expected. What are the first things I should check?
A5: The first and most critical step is to assess the purity of your compound. Impurities from the synthesis can interfere with the bioassay, leading to inaccurate results. Use analytical techniques like NMR spectroscopy, mass spectrometry, and HPLC to confirm the identity and purity of your PCA.
Q6: I've confirmed that my PCA is impure. What are common impurities and how can I remove them?
A6: Common impurities can include unreacted starting materials (e.g., aniline, 2-bromo-3-nitrobenzoic acid), intermediates, or byproducts from side reactions. Re-purification is necessary. Consider the following:
-
Recrystallization: This is an effective method for removing many impurities. Experiment with different solvent systems to achieve the best separation. A mixture of acetonitrile and ethanol is a good starting point.
-
Column Chromatography: For more challenging separations, silica gel column chromatography with an appropriate eluent system can isolate the pure PCA.
Q7: My PCA is pure, but the bioactivity is still low. Could there be an issue with my bioassay?
A7: Yes, problems with the bioassay setup are a common cause of unexpectedly low activity. Consider the following:
-
Inoculum Density: For antimicrobial assays, ensure that the microbial inoculum is standardized correctly (e.g., to a 0.5 McFarland standard).
-
Media and Reagents: The quality and pH of the growth media can significantly impact results. Ensure all reagents are within their expiration dates and prepared correctly.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your assay to validate the experimental conditions.
-
Solvent Effects: The solvent used to dissolve your PCA (e.g., DMSO) should be tested for its own potential effects on the biological system and used at a concentration that is not toxic.
Q8: I've ruled out purity and bioassay issues. Is it possible my PCA has degraded?
A8: PCA can degrade under certain conditions. Photodegradation can occur upon exposure to light. Also, prolonged storage at room temperature or in non-neutral pH solutions can lead to decomposition. If you suspect degradation, it is best to re-synthesize and purify the compound, ensuring proper storage conditions are maintained.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Jourdan-Ullmann reaction and subsequent reductive cyclization.
Materials:
-
Aniline
-
2-bromo-3-nitrobenzoic acid
-
Copper(I) iodide (CuI)
-
Triethylamine
-
Ethylene glycol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium borohydride (NaBH₄)
-
Acetonitrile
-
Ethanol
Procedure:
-
In a round-bottom flask, combine aniline, 2-bromo-3-nitrobenzoic acid, CuI, and triethylamine in ethylene glycol.
-
Heat the mixture at 95°C for 3 hours.
-
After cooling, pour the reaction mixture into a sodium hydroxide solution.
-
Acidify the solution with dilute hydrochloric acid to a pH of 3 to precipitate the intermediate, 3-nitro-2-(phenylamino)benzoic acid.
-
Dissolve the intermediate in a sodium hydroxide solution and add sodium borohydride.
-
Reflux the mixture for 4 hours.
-
After cooling, acidify the solution with dilute hydrochloric acid to a pH of 3 to precipitate the crude this compound.
-
Collect the solid by filtration and recrystallize from a mixture of acetonitrile and ethanol (1:1) to obtain pure, yellow-green crystalline PCA.
Diagram: Synthesis Workflow of this compound
Caption: A simplified workflow for the chemical synthesis of this compound.
Protocol 2: Antifungal Bioactivity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of PCA against a fungal strain.
Materials:
-
Synthesized and purified PCA
-
Fungal strain (e.g., Fusarium graminearum)
-
Appropriate broth medium (e.g., Potato Dextrose Broth)
-
Sterile 96-well microtiter plates
-
DMSO (for dissolving PCA)
-
Positive control antifungal agent
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of PCA in DMSO.
-
Perform serial two-fold dilutions of the PCA stock solution in the broth medium directly in the wells of a 96-well plate.
-
Prepare a standardized fungal spore suspension in the broth medium.
-
Inoculate each well (except for the sterility control) with the fungal suspension.
-
Include a growth control (no PCA) and a sterility control (no inoculum).
-
Incubate the plate at an appropriate temperature and for a sufficient duration for the fungus to grow.
-
Determine the MIC by visually inspecting for the lowest concentration of PCA that inhibits fungal growth (no turbidity). The results can also be quantified by measuring the optical density at a suitable wavelength.
Quantitative Data Summary
| Parameter | Value | Reference |
| Antifungal Activity of PCA (EC₅₀) | ||
| Rhizoctonia solani | 7.88 mg/L | |
| Fusarium graminearum | 127.28 mg/L | |
| Anticancer Activity of PCA (IC₅₀) | ||
| HeLa cells | Varies with derivative | |
| A549 cells | Varies with derivative |
Note: EC₅₀ and IC₅₀ values can vary depending on the specific experimental conditions and the derivatives of PCA used.
Signaling Pathway
While the exact mechanisms of action of PCA can be diverse, one of its proposed activities involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in target organisms.
Diagram: Simplified Proposed Mechanism of Action of PCA
Caption: A simplified diagram illustrating a potential mechanism of action for PCA through the induction of oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and bioactivities of Phenazine-1-carboxylic acid derivatives based on the modification of PCA carboxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 1-Phenazinecarboxylic acid during extraction
Welcome to the technical support center for 1-Phenazinecarboxylic acid (PCA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and handling of PCA, with a primary focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PCA) and what are its key properties?
A1: this compound (PCA) is a naturally occurring aromatic carboxylic acid characterized by a phenazine core.[1][2] It is produced by various bacteria, including species of Pseudomonas and Streptomyces.[3][4] PCA is known for its broad-spectrum antibiotic and antifungal activities, making it a compound of interest in agricultural and pharmaceutical research.[5] It typically appears as a brown or yellow-green solid.
Q2: What are the primary factors that cause degradation of PCA during experimental procedures?
A2: The primary factors that can lead to the degradation of this compound include exposure to light (photodegradation), suboptimal pH conditions, and elevated temperatures. Microbial activity can also be a source of degradation if samples are not handled under sterile conditions.
Q3: How stable is PCA under different storage conditions?
A3: PCA is most stable when stored in a dark environment at neutral or alkaline pH. It is recommended to store solid PCA in a refrigerator. Solutions of PCA should be protected from light to prevent photodegradation.
Troubleshooting Guide: Preventing PCA Degradation During Extraction
This guide addresses specific issues that may arise during the extraction of PCA, providing actionable solutions to minimize degradation.
Issue 1: Significant loss of PCA yield after extraction.
-
Possible Cause: Photodegradation due to exposure to light.
-
Troubleshooting Tip: Conduct all extraction steps in a dark environment or by using amber-colored glassware or vessels wrapped in aluminum foil. PCA is light-dependent for degradation, and its stability significantly increases in the dark. For instance, one study reported that PCA could be active for up to 210 days in the dark at 25°C.
Issue 2: PCA degradation in the extraction solvent.
-
Possible Cause: Inappropriate pH of the aqueous phase or solvent.
-
Troubleshooting Tip: Maintain a neutral or slightly alkaline pH during extraction and storage. The half-life of PCA is significantly longer at pH 6.8 (37.6 days) compared to pH 5.0 (2.2 days) when exposed to visible light. Acidifying the culture supernatant with HCl to approximately pH 3 is a common first step to protonate the PCA, making it less water-soluble and more amenable to extraction with an organic solvent. However, prolonged exposure to acidic conditions, especially in the presence of light, should be avoided.
Issue 3: Thermal degradation of PCA.
-
Possible Cause: Use of high temperatures during solvent evaporation or other steps.
-
Troubleshooting Tip: Avoid high temperatures throughout the extraction and purification process. Concentrate the organic extract using a rotary evaporator at a temperature below 35°C. Studies have shown that the stability of PCA decreases as temperature increases; its antibacterial activity was maintained for 100 days at 35°C and only 50 days at 45°C.
Issue 4: Co-extraction of other interfering phenazine derivatives.
-
Possible Cause: Pseudomonas and other producing organisms often synthesize a mixture of phenazine compounds with similar chemical properties.
-
Troubleshooting Tip: Employ a pH-based back-extraction to separate PCA from less acidic phenazines. After the initial extraction into an organic solvent, a back-extraction with a mildly basic aqueous solution (e.g., pH 9) can selectively pull the more acidic PCA into the aqueous phase, leaving other phenazines in the organic layer. The pH of the aqueous phase can then be re-acidified to recover the PCA by re-extraction with an organic solvent.
Data Presentation: Stability of this compound
The following tables summarize quantitative data on the stability of PCA under various environmental conditions.
Table 1: Effect of Temperature on the Antibacterial Activity of PCA in Darkness
| Temperature (°C) | Duration of Activity (days) |
| 25 | 210 |
| 35 | 100 |
| 45 | 50 |
Data sourced from a study on the stability of PCA produced by Pseudomonas aeruginosa MUT.3.
Table 2: Effect of Light on the Antibacterial Activity of PCA at 25°C
| Light Condition | Duration of Activity (days) |
| Darkness | 210 |
| Visible Light | 120 |
| Ultraviolet Light | 10 |
Data sourced from a study on the stability of PCA produced by Pseudomonas aeruginosa MUT.3.
Table 3: Half-life of PCA in Aqueous Solution Under Visible Light at Different pH Values
| pH | Half-life (days) |
| 5.0 | 2.2 |
| 6.8 | 37.6 |
Data sourced from a study on the photodegradation kinetics of PCA.
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction of PCA from Bacterial Culture
This protocol is a standard method for extracting PCA from a liquid bacterial culture, such as Pseudomonas sp.
-
Culture Growth: Culture the PCA-producing bacterial strain in a suitable liquid medium (e.g., King's B medium) at 28°C for 48-72 hours with shaking.
-
Cell Removal: Centrifuge the culture broth at a high speed (e.g., 9,000 rpm for 15 minutes) to pellet the bacterial cells and obtain a cell-free supernatant.
-
Acidification: Transfer the supernatant to a separatory funnel and acidify to approximately pH 3 by adding 6 M HCl. This step protonates the carboxylic acid group, making PCA more soluble in organic solvents.
-
Solvent Extraction: Add an equal volume of an appropriate organic solvent, such as ethyl acetate or chloroform. Shake the funnel vigorously for several minutes, periodically venting to release pressure. Allow the layers to separate.
-
Phase Separation: Collect the organic phase (bottom layer for chloroform, top layer for ethyl acetate). Repeat the extraction from the aqueous phase at least two more times with fresh organic solvent to maximize recovery.
-
Drying: Combine all organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Filter off the sodium sulfate and concentrate the extract using a rotary evaporator at a temperature below 35°C.
-
Storage: Store the dried crude extract at -20°C in a dark container until further purification.
Protocol 2: Purification of PCA by Silica Gel Column Chromatography
This protocol is suitable for purifying PCA from a crude extract.
-
Column Preparation: Prepare a silica gel column using a suitable solvent system as the mobile phase. A common system is a gradient of dichloromethane and ethyl acetate.
-
Sample Loading: Dissolve the crude PCA extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify those containing PCA. The spot corresponding to PCA will have a specific retention factor (Rf), for example, an Rf of 0.62 has been reported.
-
Pooling and Concentration: Combine the pure fractions containing PCA and concentrate them using a rotary evaporator.
-
Crystallization: Recrystallize the purified PCA from a suitable solvent mixture (e.g., acetonitrile and ethanol) to obtain pure crystals.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: General workflow for the extraction and purification of PCA.
References
- 1. This compound | C13H8N2O2 | CID 95069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pseudomonas.umaryland.edu [pseudomonas.umaryland.edu]
- 3. Phenazine-1-carboxylic acid | 2538-68-3 [chemicalbook.com]
- 4. Phenazine-1-carboxylic acid | 2538-68-3 [amp.chemicalbook.com]
- 5. Phenazine 1- carboxylic acid (PCA) produced by Pseudomonas aeroginosa MUT.3: a study on its stability and antibacterial activity under various environmental conditions - Nova Biologica Reperta [nbr.khu.ac.ir]
Technical Support Center: Enhancing the Stability of 1-Phenazinecarboxylic Acid (PCA) Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation of 1-Phenazinecarboxylic acid (PCA).
Section 1: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with PCA formulations.
Issue 1: Rapid degradation of PCA solution upon exposure to light.
-
Question: My PCA solution is rapidly losing potency and changing color when exposed to ambient light. How can I prevent this?
-
Answer: this compound is highly susceptible to photodegradation. The degradation process follows first-order kinetics and is accelerated in acidic conditions.[1] To mitigate this, it is crucial to handle all PCA solutions under light-protected conditions. Use amber-colored glassware or wrap your containers in aluminum foil. For formulation development, consider the inclusion of photostabilizers.
Issue 2: PCA precipitation in aqueous formulations.
-
Question: I'm observing precipitation of PCA when trying to prepare an aqueous solution at a desired concentration. What is causing this and how can I improve its solubility?
-
Answer: As a carboxylic acid, the solubility of PCA is highly dependent on the pH of the solution. In acidic to neutral pH, the molecule is in its less soluble protonated form. To enhance solubility, you can increase the pH of the formulation to deprotonate the carboxylic acid group, forming a more soluble salt. Additionally, the use of co-solvents or solubilizing agents such as cyclodextrins can be explored.
Issue 3: Inconsistent results in stability studies.
-
Question: I am getting variable results from my PCA stability studies. What factors could be contributing to this inconsistency?
-
Answer: Inconsistent results in stability studies for PCA can arise from several factors. Ensure that all experimental parameters are tightly controlled, including pH, temperature, and light exposure. The photodegradation of PCA is significantly faster at acidic pH (e.g., pH 5.0) compared to neutral or alkaline pH.[1] Temperature also plays a role in the degradation kinetics.[2] Furthermore, ensure your analytical method is validated and stability-indicating.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and formulation of this compound.
Chemical Stability and Degradation
-
What are the primary degradation pathways for PCA? PCA primarily degrades through photodegradation.[1] It can also be susceptible to oxidative and thermal stress. Microbial degradation is another potential pathway in non-sterile environments.[2]
-
How does pH affect the stability of PCA? PCA is significantly more stable in neutral to alkaline conditions compared to acidic environments. The half-life of PCA under visible light exposure is substantially longer at pH 6.8 than at pH 5.0.
-
What are the known degradation products of PCA? Under photodegradation conditions, hydroxylated derivatives of PCA and hydroxy phenazine have been identified as degradation products.
Formulation Strategies for Enhanced Stability
-
What excipients can be used to improve the stability of PCA formulations? While specific quantitative data on PCA-excipient compatibility is limited, general strategies for stabilizing carboxylic acid-containing and photosensitive drugs can be applied. These include:
-
Antioxidants: To mitigate oxidative degradation.
-
Buffering agents: To maintain an optimal pH where PCA is more stable (neutral to alkaline).
-
Photostabilizers/UV absorbers: To protect against photodegradation.
-
Chelating agents: To complex with any metal ions that might catalyze degradation.
-
Polymers: Can help to create a more stable solid dispersion and prevent crystallization.
-
-
Can cyclodextrins be used to stabilize PCA? Yes, cyclodextrins can form inclusion complexes with drug molecules, which can protect them from degradation pathways like hydrolysis and photodegradation and also enhance their solubility. This is a promising strategy for enhancing the stability of PCA.
Analytical Methods for Stability Assessment
-
What analytical methods are suitable for determining the stability of PCA? A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable method for quantifying PCA and its degradation products. Capillary Zone Electrophoresis (CZE) has also been reported as a rapid and reliable method for the quantitative analysis of PCA.
Section 3: Quantitative Data on PCA Stability
| pH | Half-life under Visible Light (days) | Reference |
| 5.0 | 2.2 | |
| 6.8 | 37.6 |
Section 4: Experimental Protocols
Protocol for a Forced Degradation Study of PCA
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To assess the stability of PCA under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound (PCA)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of PCA in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of PCA stock solution, add 9 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of PCA stock solution, add 9 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of PCA stock solution, add 9 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of PCA powder in a petri dish.
-
Expose to 70°C in an oven for 48 hours.
-
Dissolve the stressed powder in methanol and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of PCA (in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both samples by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method for PCA
Objective: To develop an HPLC method capable of separating PCA from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Development Notes: The gradient program should be optimized to ensure adequate separation of the main PCA peak from any peaks that appear in the chromatograms of the forced degradation samples. Peak purity analysis of the PCA peak under stressed conditions should be performed to confirm that it is free from co-eluting impurities.
Section 5: Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for PCA-induced apoptosis.
Experimental Workflow
References
minimizing batch-to-batch variation in 1-Phenazinecarboxylic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variation in 1-Phenazinecarboxylic acid (PCA) production.
Troubleshooting Guides
This section addresses specific issues that may arise during PCA production experiments in a question-and-answer format.
Question 1: What are the primary causes of low PCA yield?
Answer: Low yields of PCA can stem from several factors throughout the fermentation process. Key areas to investigate include:
-
Suboptimal Culture Conditions: The composition of the fermentation medium is critical. Deficiencies in essential nutrients, an inappropriate carbon-to-nitrogen ratio, or the absence of necessary precursors can significantly limit PCA production. The pH of the medium and the fermentation temperature must also be maintained within the optimal range for the specific production strain. Inadequate aeration and agitation can lead to poor oxygen transfer, which is crucial for microbial growth and PCA biosynthesis.
-
Microbial Strain Issues: The genetic stability of the production strain is paramount. Spontaneous mutations can lead to a decrease in PCA production over time. It is also important to ensure the initial inoculum is healthy, viable, and at the correct cell density.
-
Biosynthesis and Regulation: The shikimate pathway is the primary route for PCA biosynthesis.[1][2] Any limitations in the precursor supply from this pathway, such as phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), will directly impact the final yield.[1][2] Furthermore, the expression of the phz gene cluster, which encodes the enzymes for PCA synthesis, is tightly regulated. Factors such as quorum sensing can influence the timing and level of PCA production.[3]
-
Metabolic Diversion: The produced PCA can be converted into other phenazine derivatives, such as 2-hydroxyphenazine, through the action of enzymes like PhzO. This conversion represents a direct loss of the desired product.
Question 2: How can I address inconsistent purity of the final PCA product?
Answer: Inconsistent purity is often due to the presence of other phenazine derivatives or contaminants from the fermentation broth. To improve purity:
-
Genetic Strain Engineering: Consider using a mutant strain where genes responsible for the conversion of PCA to other phenazines are knocked out. For example, inactivating the phzO gene can prevent the formation of 2-hydroxyphenazine.
-
Optimize Fermentation Time: The profile of secondary metabolites can change over the course of the fermentation. Harvesting at the optimal time point, when PCA concentration is at its peak and the production of undesired byproducts is minimal, can improve purity.
-
Refine Extraction and Purification Protocol: The method used to extract and purify PCA from the fermentation broth is critical. A well-optimized extraction protocol using a suitable solvent like ethyl acetate, followed by purification techniques such as chromatography, can effectively remove impurities. It is important to control the pH during extraction, as the solubility of PCA is pH-dependent.
Question 3: What leads to variations in the color of the fermentation broth between batches?
Answer: The characteristic yellow-green color of PCA-producing cultures can vary due to several factors:
-
PCA Concentration: The intensity of the color is often directly related to the concentration of PCA and other phenazine compounds. A lighter color may indicate lower production.
-
Presence of Other Pigments: The production strain may produce other pigmented compounds. Variations in the levels of these secondary metabolites will affect the final color of the broth.
-
pH of the Medium: The color of many phenazine compounds is pH-sensitive. A shift in the final pH of the fermentation can lead to color differences between batches.
-
Aeration Levels: Oxygen availability can influence the redox state of the phenazines, which can also affect their color.
Frequently Asked Questions (FAQs)
Q1: What is the typical biosynthetic pathway for this compound?
A1: this compound (PCA) is synthesized via the shikimate pathway. The process begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form 2-keto-3-deoxy-7-phospho-D-arabino-heptulosonate (DAHP). Through a series of enzymatic reactions, chorismate is produced. Chorismate is then converted to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), a key intermediate. Finally, a series of enzymes encoded by the phz gene cluster (phzABCDEFG) catalyze the conversion of DHHA to PCA.
Q2: What are the critical process parameters to monitor and control during fermentation?
A2: To ensure consistency and high yield, the following parameters should be closely monitored and controlled:
-
pH: Maintain the pH within the optimal range for your specific microbial strain, typically around 7.0.
-
Temperature: The optimal temperature for growth and production should be consistently maintained.
-
Dissolved Oxygen (DO): Adequate oxygen supply is crucial. DO levels can be controlled through agitation and aeration rates. A DO-stat fed-batch strategy, maintaining DO at a constant level (e.g., 20%), has been shown to improve PCA production.
-
Nutrient Levels: Monitor and, if necessary, supplement key nutrients such as the carbon and nitrogen sources through a fed-batch strategy to avoid nutrient limitation during the production phase.
Q3: Are there any specific media components known to enhance PCA production?
A3: Yes, the composition of the fermentation medium significantly impacts PCA yield. Statistical experimental designs have been used to identify optimal concentrations of key components. Some components that have been shown to have a significant effect include:
-
Carbon Sources: Glucose is a commonly used and effective carbon source.
-
Nitrogen Sources: Soybean meal and corn steep liquor have been identified as significant factors for enhancing PCA production.
-
Supplements: Ethanol has been shown to positively influence PCA yield in some studies. The presence of certain metal ions, like Fe³⁺, can also promote the synthesis of phenazine compounds.
Data Presentation
Table 1: Critical Fermentation Parameters for PCA Production
| Parameter | Typical Optimal Range | Significance |
| Temperature | 28-37 °C | Affects enzyme kinetics and microbial growth rate. |
| pH | 6.5-7.5 | Influences nutrient uptake, enzyme activity, and product stability. |
| Dissolved Oxygen | >20% saturation | Essential for aerobic respiration and PCA biosynthesis. |
| Agitation | 200-600 rpm | Ensures proper mixing and oxygen transfer. |
Table 2: Example of Optimized Medium Composition for High PCA Yield
| Component | Concentration (g/L) | Reference |
| Soybean Meal | 74.25 | |
| Corn Steep Liquor | 13.01 | |
| Glucose | 12 | |
| Ethanol | 21.70 (mL/L) | |
| MgSO₄ | 1 |
Experimental Protocols
Protocol 1: Batch Fermentation for PCA Production
-
Inoculum Preparation:
-
Aseptically transfer a single colony of the PCA-producing microbial strain from a fresh agar plate to a flask containing a suitable seed medium (e.g., King's B medium).
-
Incubate the seed culture at the optimal temperature and agitation for 10-18 hours until it reaches the exponential growth phase.
-
-
Fermentation:
-
Prepare the production medium in a fermenter and sterilize it.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation at the desired temperature, pH, and dissolved oxygen levels.
-
Collect samples aseptically at regular intervals to monitor cell growth (OD₆₀₀), pH, and PCA concentration.
-
-
Harvesting:
-
Stop the fermentation when the PCA concentration reaches its maximum, typically after 48-72 hours.
-
Protocol 2: Extraction and Quantification of PCA
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to separate the cells.
-
Acidify the supernatant to approximately pH 2.0 using HCl.
-
-
Extraction:
-
Extract the acidified supernatant with an equal volume of ethyl acetate.
-
Vortex vigorously and then separate the organic and aqueous phases by centrifugation.
-
Collect the organic (ethyl acetate) phase. Repeat the extraction for better recovery.
-
Evaporate the pooled organic phases to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
Quantification by HPLC:
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using a reverse-phase HPLC system with a C18 column.
-
Use a mobile phase typically consisting of a mixture of methanol or acetonitrile and an acidic aqueous buffer (e.g., phosphate buffer at pH 5.0).
-
Detect PCA using a UV detector at a wavelength of approximately 248-252 nm.
-
Quantify the PCA concentration by comparing the peak area to a standard curve prepared with known concentrations of pure PCA.
-
Visualizations
Caption: Biosynthetic pathway of this compound (PCA).
Caption: General experimental workflow for PCA production and analysis.
Caption: Troubleshooting decision tree for low PCA yield and purity.
References
- 1. Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]
- 3. A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Phenazinecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-Phenazinecarboxylic acid (PCA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of PCA.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the chemical synthesis of this compound?
A1: In the widely used Jourdan-Ullmann coupling followed by reductive cyclization, common impurities include:
-
Unreacted Starting Materials: Such as the aniline derivative and 2-bromo-3-nitrobenzoic acid.
-
Intermediate Products: The 2-((phenyl)amino)-3-nitrobenzoic acid intermediate may not fully cyclize.
-
Over-reduced Byproducts: During the reductive ring closure with reagents like sodium borohydride, functional groups on the aromatic rings can be unintentionally reduced.[1][2]
-
Phenazine-1,6-dicarboxylic acid: This can arise as a byproduct, particularly in biosynthetic routes, but may also form under certain chemical synthesis conditions.[3][4]
Q2: My final product has a low melting point and appears discolored. What could be the issue?
A2: A low or broad melting point and discoloration are indicative of impurities. The presence of residual starting materials, intermediates, or colored byproducts from side reactions can cause these issues. We recommend performing analytical testing, such as HPLC or TLC, to identify the impurities and then selecting an appropriate purification method.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: The following analytical methods are commonly used to determine the purity of PCA:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is effective for separating PCA from many of its common impurities.[5]
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative analysis of the reaction progress and purity of the final product. A common solvent system for developing the TLC plate is a mixture of ethyl acetate and chloroform.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of the desired product and identifying any structural isomers or major impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized PCA.
Troubleshooting Guides
Issue 1: Presence of Phenazine-1,6-dicarboxylic Acid Impurity
Symptom: HPLC analysis shows a peak corresponding to Phenazine-1,6-dicarboxylic acid, and the product may have lower than expected solubility in certain organic solvents.
Cause: This impurity can be a significant issue in biosynthetic production but can also arise in chemical synthesis. Its two carboxylic acid groups make it more polar than the desired monocarboxylic acid product.
Solution:
-
Recrystallization: A carefully chosen recrystallization protocol can effectively separate the two compounds based on their differential solubility.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed.
Detailed Protocol: Purification by Recrystallization
This protocol is designed for the purification of this compound (PCA) from less polar impurities and can be adapted for the removal of more polar impurities like phenazine-1,6-dicarboxylic acid by adjusting solvent polarity.
| Step | Procedure | Notes |
| 1. Solvent Selection | Select a solvent or solvent system in which PCA is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of acetonitrile and ethanol (1:1) has been shown to be effective. | Other potential solvents include methanol, ethanol, or mixtures with water, depending on the specific impurities. |
| 2. Dissolution | Place the crude PCA in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring. Continue to add small portions of the hot solvent until the PCA is completely dissolved. | Avoid using an excessive amount of solvent to ensure good recovery upon cooling. |
| 3. Hot Filtration (Optional) | If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper. | This step should be done quickly to prevent premature crystallization. |
| 4. Crystallization | Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation. | Slow cooling generally leads to the formation of larger, purer crystals. |
| 5. Isolation | Collect the crystals by vacuum filtration using a Büchner funnel. | |
| 6. Washing | Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. | |
| 7. Drying | Dry the purified crystals under vacuum to remove any residual solvent. |
Issue 2: Low Yield After Reductive Ring Closure
Symptom: The yield of this compound is significantly lower than expected after the reductive cyclization step.
Cause:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Over-reduction: The reducing agent, such as sodium borohydride, may have reduced the carboxylic acid functional group or other substituents on the aromatic rings.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of the reducing agent can all impact the yield.
Solution:
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.
-
Optimize Reducing Agent Stoichiometry: Carefully control the amount of sodium borohydride used. An excess can lead to over-reduction.
-
Control Reaction Temperature: Perform the reaction at a controlled temperature. Lower temperatures may reduce the rate of over-reduction.
Table 1: Impact of Reaction Conditions on PCA Synthesis Yield
| Parameter | Condition | Potential Outcome on Yield | Rationale |
| Reaction Time | Too Short | Low Yield | Incomplete conversion of the intermediate. |
| Too Long | Low Yield | Potential for product degradation or side reactions. | |
| Reducing Agent | Insufficient | Low Yield | Incomplete reductive cyclization. |
| (e.g., NaBH4) | Excess | Low Yield | Over-reduction of the carboxylic acid or other functional groups. |
| Temperature | Too Low | Low Yield | Slow reaction rate. |
| Too High | Low Yield | Increased side reactions and potential for degradation. |
Experimental Workflows and Pathways
Below are diagrams illustrating key processes in the synthesis and purification of this compound.
Caption: Chemical synthesis and purification workflow for PCA.
Caption: Troubleshooting guide for low purity PCA.
Caption: Biosynthetic pathway of PCA and related impurities.
References
- 1. rroij.com [rroij.com]
- 2. rroij.com [rroij.com]
- 3. A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]
Technical Support Center: 1-Phenazinecarboxylic Acid (PCA) Quantification
Welcome to the technical support center for 1-Phenazinecarboxylic acid (PCA) quantification. This resource is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of their PCA measurements. Here you will find answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most prevalent methods for the quantification of PCA are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Zone Electrophoresis (CZE). UV-Vis spectrophotometry can also be used for preliminary or less complex sample matrices.
Q2: My PCA samples seem to be degrading. What are the best practices for sample handling and storage?
A2: PCA is sensitive to light, temperature, and pH. It is very stable in dark environments. For optimal stability, samples should be protected from light by using amber vials or by wrapping containers in aluminum foil.[1][2] It is recommended to store samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage). The pH of the solution can also affect stability, with degradation being a key factor to consider.[3]
Q3: What are "matrix effects" and how can they impact my LC-MS quantification of PCA?
A3: Matrix effects are the alteration of ionization efficiency for the target analyte (PCA) due to co-eluting compounds from the sample matrix.[4][5] This can lead to either ion suppression or enhancement, causing underestimation or overestimation of the PCA concentration, respectively. These effects can compromise the accuracy and precision of quantitative analysis. Strategies to mitigate matrix effects include optimizing sample preparation (e.g., using solid-phase extraction or liquid-liquid extraction), modifying chromatographic conditions to separate PCA from interfering compounds, and using a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects than Electrospray Ionization (ESI).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during PCA quantification, with a focus on HPLC-based methods.
Issue 1: Poor Peak Shape in HPLC (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.
-
Solution: Ensure the mobile phase pH is appropriate for PCA (an acidic compound). Consider adding a competing base to the mobile phase. Check if the column is overloaded and reduce the injection volume if necessary. If the problem persists, the column may be degraded and require replacement.
-
-
Peak Fronting: This can occur if the sample is overloaded or if the sample solvent is stronger than the mobile phase.
-
Solution: Dilute the sample or reduce the injection volume. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.
-
-
Split Peaks: This issue can arise from a partially blocked frit, a void in the column packing, or co-elution with an interfering compound.
-
Solution: Reverse-flush the column to remove any blockages. If a void is suspected, the column may need to be replaced. Optimize the chromatographic method to improve the separation of PCA from any co-eluting peaks.
-
Issue 2: Inconsistent Retention Times
Possible Causes and Solutions:
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase and ensure proper mixing and degassing.
-
-
Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates.
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. If the problem continues, the pump seals or check valves may need maintenance.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature for the analytical column.
-
Issue 3: Low Signal Intensity or Poor Sensitivity
Possible Causes and Solutions:
-
Inadequate Sample Preparation: Inefficient extraction or purification can result in low recovery of PCA.
-
Solution: Optimize the extraction protocol. Ensure the pH is adjusted correctly to facilitate the extraction of the acidic PCA into an organic solvent. Consider different extraction solvents or methods like solid-phase extraction (SPE).
-
-
Detector Settings: The detector wavelength may not be set to the absorbance maximum of PCA.
-
Solution: Determine the absorbance maximum of PCA in your mobile phase using a UV-Vis spectrophotometer. A common detection wavelength for PCA is around 248 nm.
-
-
Sample Degradation: As mentioned in the FAQs, PCA can degrade if not handled and stored properly.
-
Solution: Follow best practices for sample handling, including protection from light and storage at low temperatures.
-
Experimental Protocols
Protocol 1: Extraction of PCA from Bacterial Culture
This protocol is a general guideline for extracting PCA from a liquid bacterial culture.
-
Cell Removal: Centrifuge the bacterial culture (e.g., at 8000 x g for 10 minutes) to pellet the cells.
-
Supernatant Collection: Carefully collect the cell-free supernatant.
-
Acidification: Acidify the supernatant to a pH of approximately 2.0 by adding an acid such as hydrochloric acid (HCl). This protonates the carboxylic acid group of PCA, making it less water-soluble.
-
Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of an immiscible organic solvent (e.g., ethyl acetate or chloroform).
-
Mixing: Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The organic layer containing the PCA will typically be the top layer if using ethyl acetate and the bottom layer if using chloroform.
-
Collection: Collect the organic layer.
-
Repeat: For exhaustive extraction, repeat the process (steps 4-7) two more times with fresh organic solvent, pooling all organic fractions.
-
Drying and Concentration: Dry the pooled organic extract over anhydrous sodium sulfate, then evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the mobile phase for HPLC analysis) before quantification.
Protocol 2: Quantification of PCA by HPLC
This protocol provides a starting point for developing an HPLC method for PCA quantification.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 5 mmol/L, pH 5.0) in a 60:40 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Create a calibration curve using standards of known PCA concentrations. The concentration of PCA in the samples can then be determined by comparing their peak areas to the calibration curve.
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods for PCA quantification found in the literature.
| Parameter | HPLC Method | Capillary Zone Electrophoresis (CZE) Method |
| Linear Range | 50 - 500 mg/L | 10 - 250 µg/mL |
| Limit of Detection (LOD) | 30 mg/L | 0.38 µg/mL |
| Limit of Quantification (LOQ) | Not Reported | 1.28 µg/mL |
| Recovery | 97.53% | Not Reported |
| Relative Standard Deviation (RSD) | 1.5% | Not Reported |
Visual Guides
The following diagrams illustrate key workflows and decision-making processes in PCA quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenazine 1- carboxylic acid (PCA) produced by Pseudomonas aeroginosa MUT.3: a study on its stability and antibacterial activity under various environmental conditions - Nova Biologica Reperta [nbr.khu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Phenazinecarboxylic Acid (PCA) Production Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenazinecarboxylic acid (PCA) producing cultures, primarily focusing on Pseudomonas species.
Troubleshooting Guide: Contamination in PCA-Producing Cultures
Contamination is a critical issue that can lead to reduced PCA yield, altered product profiles, and complete loss of the production batch. This guide addresses common contamination problems in a question-and-answer format.
Q1: My culture medium has become cloudy overnight, and the pH has dropped significantly. What is the likely cause and what should I do?
A: Rapid onset of turbidity and a sharp decrease in pH are classic signs of bacterial contamination . The most common culprits are fast-growing, acid-producing bacteria.
-
Likely Contaminants:
-
Bacillus species: These are spore-forming bacteria that can survive standard autoclaving if not performed correctly. They are ubiquitous in the environment.
-
Lactic acid bacteria: Genera like Lactobacillus can also cause rapid acidification.
-
Other environmental bacteria: Depending on the laboratory environment, other bacteria could be introduced.
-
-
Immediate Actions:
-
Isolate: Immediately quarantine the contaminated flask or fermenter to prevent cross-contamination.
-
Microscopy: Perform a Gram stain on a sample of the culture. This will help in the preliminary identification of the contaminant (e.g., Gram-positive rods for Bacillus).
-
Discard: It is generally not recommended to try and salvage a contaminated bacterial culture. Autoclave the contaminated culture and glassware before disposal and cleaning.
-
-
Preventative Measures:
-
Review and validate your sterilization protocols for media and equipment.
-
Ensure proper aseptic technique during inoculation and sampling.
-
Check the integrity of air filters on fermenters and flasks.
-
Q2: I observe fuzzy, filamentous growths, either floating on the surface of my culture or forming clumps within the medium. What type of contamination is this?
A: The presence of filamentous structures is indicative of fungal (mold) contamination .
-
Likely Contaminants:
-
Aspergillus species: A common airborne fungal contaminant.
-
Penicillium species: Another prevalent airborne mold.
-
Rhizopus species: Often appears as a fast-growing, cottony mass.
-
-
Immediate Actions:
-
Isolate: Carefully move the contaminated culture to a designated area to avoid spreading fungal spores.
-
Microscopic Examination: Observe a wet mount of the filamentous growth under a microscope to confirm the presence of fungal hyphae and spores.
-
Decontaminate: Autoclave all contaminated materials. Thoroughly clean and disinfect the incubator and laminar flow hood where the culture was handled. Fungal spores can be persistent.
-
-
Preventative Measures:
-
Improve air quality in the laboratory and ensure the proper functioning of HEPA filters in biosafety cabinets.
-
Keep culture vessels covered and minimize the time they are open to the environment.
-
Regularly clean and disinfect incubators and work surfaces with a suitable fungicide.
-
Q3: My culture shows signs of lysis (clearing) and a significant drop in cell density, but the medium is not turbid with other microbes. What could be the issue?
A: This scenario is characteristic of bacteriophage (phage) contamination . Phages are viruses that infect and lyse bacteria, leading to a collapse of the culture.
-
Detection:
-
Plaque Assay: This is the definitive method to confirm the presence of lytic phages.
-
Electron Microscopy: Can be used to visualize phage particles in the culture supernatant.
-
-
Immediate Actions:
-
Isolate and Decontaminate: Isolate the affected culture. Decontaminate all equipment, surfaces, and materials that came into contact with the contaminated culture using a strong disinfectant (e.g., 10% bleach), as phages can be resistant to ethanol.
-
Source Investigation: Try to identify the source of the phage. It could be from the environment, the water supply, or even the stock culture of the production strain.
-
-
Preventative Measures:
-
Use phage-resistant strains if available.
-
Filter-sterilize all liquid media components that are not autoclaved.
-
Maintain strict aseptic techniques and regularly decontaminate work areas.
-
If possible, rotate the use of different production strains.
-
Summary of Contamination Characteristics and Responses
| Contamination Type | Key Indicators | Initial Response |
| Bacterial | Rapid turbidity, significant pH drop, potential color change. | Isolate, Gram stain, discard. |
| Fungal (Mold) | Filamentous growth, clumps, or surface mats. | Isolate, microscopic confirmation, decontaminate area. |
| Bacteriophage | Culture clearing (lysis), drop in cell density without other visible contaminants. | Isolate, decontaminate with strong disinfectant, perform plaque assay. |
Frequently Asked Questions (FAQs)
Q: Can I use antibiotics to save a contaminated culture? A: It is generally not recommended. Antibiotics can mask low-level contamination, may not be effective against the specific contaminant, and can lead to the development of antibiotic-resistant strains. Furthermore, the presence of dead contaminants and their metabolic byproducts can still interfere with your experiment and downstream processing.
Q: How can I differentiate between my Pseudomonas production strain and a bacterial contaminant under the microscope? A: This can be challenging if the contaminant has a similar morphology. A Gram stain is a good first step, as many common contaminants like Bacillus are Gram-positive, while Pseudomonas is Gram-negative. Additionally, streaking a sample on a selective and differential agar medium for Pseudomonas (e.g., Cetrimide Agar) can help. Your production strain should grow, while many contaminants will be inhibited.
Q: What are the optimal sterilization conditions to prevent contamination? A: For liquid media and glassware, autoclaving at 121°C (250°F) at 15 psi for at least 20 minutes is standard.[1][2] For heat-sensitive solutions, sterile filtration using a 0.22 µm filter is recommended.[2] Dry heat sterilization in a hot air oven (e.g., 160°C for 2 hours or 170°C for 1 hour) is suitable for dry glassware and metal instruments.[3]
Q: How often should I test my master cell bank for contamination? A: Your master cell bank should be thoroughly tested for purity (bacterial, fungal, and phage contamination) before it is frozen down. It is also good practice to periodically re-test the working cell bank to ensure its integrity over time.
Experimental Protocols
Protocol 1: Gram Staining for Preliminary Identification of Bacterial Contaminants
Methodology:
-
Using a sterile loop, place a small drop of the contaminated culture onto a clean microscope slide and spread it thinly.
-
Allow the smear to air dry completely.
-
Heat-fix the smear by passing the slide through a flame 2-3 times.
-
Flood the smear with crystal violet stain for 1 minute.
-
Gently rinse with water.
-
Flood the smear with Gram's iodine for 1 minute.
-
Rinse with water.
-
Decolorize with 95% ethanol by adding it dropwise until the runoff is clear.
-
Rinse with water.
-
Counterstain with safranin for 45-60 seconds.
-
Rinse with water and blot dry.
-
Observe under a microscope with an oil immersion lens. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink/red.
Protocol 2: Quantification of this compound (PCA) by HPLC
Methodology:
-
Sample Preparation:
-
Centrifuge a sample of the culture to pellet the cells.
-
Collect the supernatant.
-
Acidify the supernatant to approximately pH 2.0 using HCl.
-
Extract the phenazines from the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction for complete recovery.[4]
-
Pool the organic phases and evaporate to dryness.
-
Re-dissolve the dried extract in a known volume of the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A common mobile phase is a mixture of methanol and a phosphate buffer (e.g., 60:40 v/v, pH 5.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 248 nm or 254 nm.
-
Quantification: Compare the peak area of the sample to a standard curve generated from pure PCA.
-
Visualizations
PCA Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound (PCA) from precursors in the shikimate pathway.
Troubleshooting Workflow for Contamination
References
- 1. Common Microbial Contamination in Large-Scale Fermenters | Meckey [meckey.com]
- 2. Exposure to the Pseudomonas aeruginosa secretome alters the proteome and secondary metabolite production of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites Produced during Aspergillus fumigatus and Pseudomonas aeruginosa Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rapidmicrobio.com [rapidmicrobio.com]
Technical Support Center: Scaling Up 1-Phenazinecarboxylic Acid (PCA) Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of 1-Phenazinecarboxylic acid (PCA).
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for this compound (PCA)?
A1: PCA is synthesized from chorismate, a key intermediate in the shikimate pathway. The biosynthesis begins with the condensation of two molecules derived from the shikimate pathway, catalyzed by enzymes encoded by the phz gene cluster. Key precursors are phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P).[1][2][3]
Q2: Which microorganisms are commonly used for PCA production?
A2: Various species of Pseudomonas, particularly Pseudomonas chlororaphis and Pseudomonas aeruginosa, are widely used for PCA production.[1] Some strains of Streptomyces are also known to produce phenazine derivatives.
Q3: What are the key factors influencing PCA yield during fermentation?
A3: The primary factors influencing PCA yield include the composition of the culture medium (carbon and nitrogen sources), aeration (dissolved oxygen levels), pH, temperature, and the genetic background of the producing strain.
Q4: What analytical methods are suitable for quantifying PCA in a fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of PCA. Other methods like capillary zone electrophoresis have also been developed for rapid analysis.
Troubleshooting Guide
Issue 1: Low or No PCA Production
Possible Cause 1.1: Suboptimal Culture Medium
-
Question: My culture is growing, but the PCA yield is very low. What could be wrong with my medium?
-
Answer: Low PCA production despite good cell growth often points to a suboptimal medium composition. The carbon-to-nitrogen ratio is critical, and the specific sources of each can significantly impact secondary metabolite production.
-
Troubleshooting Steps:
-
Carbon Source: Glucose is a commonly used carbon source. Ensure its concentration is optimized, as high concentrations can sometimes lead to catabolite repression. Consider testing alternative carbon sources like glycerol, which can be a cost-effective option.
-
Nitrogen Source: Complex nitrogen sources like soybean meal, soy peptone, or soytone have been shown to significantly enhance PCA production compared to simple inorganic sources.
-
Media Optimization: Employ statistical methods like Plackett-Burman design to screen for significant media components, followed by Response Surface Methodology (RSM) to determine their optimal concentrations.
-
Trace Elements: Ensure the medium contains essential trace elements. For instance, iron (Fe³⁺) has been shown to positively influence phenazine production.
-
-
Possible Cause 1.2: Inadequate Aeration and Dissolved Oxygen (DO)
-
Question: I'm observing poor PCA yields in my bioreactor, even with an optimized medium. Could aeration be the issue?
-
Answer: Yes, PCA biosynthesis is an aerobic process, and inadequate dissolved oxygen (DO) is a common bottleneck during scale-up.
-
Troubleshooting Steps:
-
Monitor DO Levels: Continuously monitor the DO concentration in your fermenter.
-
Optimize Agitation and Aeration: Implement a two-stage agitation and aeration strategy. A lower rate during the initial growth phase can be followed by an increased rate during the production phase to meet the higher oxygen demand.
-
DO-Stat Fed-Batch: Consider a DO-stat fed-batch strategy, where the feeding of a limiting substrate (like glucose) is coupled to the DO level. This can maintain optimal oxygen levels and enhance PCA production.
-
-
Possible Cause 1.3: Genetic Instability of the Production Strain
-
Question: My high-yielding strain has lost its ability to produce PCA after several subcultures. What is happening?
-
Answer: This could be due to genetic instability, especially if the strain has been genetically modified.
-
Troubleshooting Steps:
-
Master and Working Cell Banks: Establish a well-characterized master and working cell bank system to ensure the use of a consistent and productive inoculum.
-
Periodic Re-isolation: Periodically re-isolate single colonies and screen for PCA production to select high-producing variants.
-
Genomic Verification: If possible, use molecular techniques to verify the presence and integrity of the phz gene cluster.
-
-
Issue 2: Formation of Unwanted Byproducts
Possible Cause 2.1: Conversion of PCA to Other Phenazine Derivatives
-
Question: I am detecting other phenazine compounds like 2-hydroxyphenazine in my culture, which reduces my PCA purity. How can I prevent this?
-
Answer: Some Pseudomonas strains possess enzymes that can convert PCA into other derivatives. For instance, the enzyme PhzO can hydroxylate PCA to 2-hydroxyphenazine (2-OH-PHZ).
-
Troubleshooting Steps:
-
Strain Selection: Screen different wild-type isolates, as their metabolic profiles can vary.
-
Genetic Modification: If feasible, knock out the gene responsible for the conversion (e.g., phzO) to create a mutant strain that accumulates only PCA.
-
-
Issue 3: Difficulties in PCA Extraction and Purification
Possible Cause 3.1: Low Extraction Efficiency
-
Question: I am having trouble efficiently extracting PCA from the fermentation broth. What is the best approach?
-
Answer: PCA is typically extracted from the acidified fermentation supernatant using an organic solvent.
-
Troubleshooting Steps:
-
Acidification: First, acidify the cell-free supernatant to a pH of around 2.0 with an acid like HCl. This converts PCA to its less soluble protonated form, facilitating extraction.
-
Solvent Selection: Use a suitable organic solvent for extraction. Ethyl acetate is commonly and effectively used.
-
Emulsion Formation: If emulsions form during extraction, try centrifugation to break them.
-
-
Data Summary
Table 1: Optimized Media Compositions for Enhanced PCA Production
| Strain | Key Media Components | Reported PCA Yield (mg/L) | Reference |
| Pseudomonas sp. M-18Q | 17.81 g/L glucose, 11.47 g/L soytone | 1,240 | |
| Pseudomonas sp. M18G | 33.4 g/L soybean meal, 12.7 g/L glucose, 10.9 g/L soy peptone, 13.8 ml/L ethanol | 2,000 | |
| Pseudomonas sp. M18GQ/pME6032Phz | 65.02 g/L soybean meal, 15.36 g/L corn steep liquor, 12 g/L glucose, 21.70 ml/L ethanol | 6,365 | |
| Pseudomonas chlororaphis Lzh-T5 (engineered) | Fed-batch fermentation | 10,653 |
Table 2: Comparison of Fermentation Strategies for PCA Production by Pseudomonas sp. M18G
| Fermentation Strategy | Culture Conditions | Maximum PCA Yield (mg/L) | Fermentation Time (h) | Reference |
| Batch Culture | Two-stage agitation, 1.72 vvm aeration | 1,987 | 48 | |
| DO-Stat Fed-Batch | DO maintained at 20%, two-pulse glucose feeding | 2,597 | 72 |
Experimental Protocols
Protocol 1: Batch Fermentation for PCA Production
-
Inoculum Preparation: Inoculate a single colony of the Pseudomonas strain into a seed culture medium and incubate at 28-30°C with shaking until the late exponential phase.
-
Fermenter Setup: Prepare the production medium (refer to Table 1 for examples) in a sterilized fermenter.
-
Inoculation: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Maintain the temperature at 28-30°C. Control pH if necessary. Set agitation and aeration rates (e.g., a two-stage strategy with an initial lower rate increased during the production phase).
-
Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD₆₀₀), substrate consumption, and PCA concentration.
Protocol 2: Extraction and Quantification of PCA
-
Sample Preparation: Centrifuge the fermentation broth sample to separate the supernatant from the cells.
-
Acidification: Acidify the supernatant to pH 2.0 using 6 M HCl.
-
Extraction: Add an equal volume of ethyl acetate to the acidified supernatant and vortex vigorously for 5 minutes.
-
Solvent Evaporation: Centrifuge to separate the phases and carefully transfer the upper ethyl acetate layer to a new tube. Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Re-dissolve the dried extract in a known volume of mobile phase (e.g., methanol or acetonitrile).
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A common mobile phase is a mixture of methanol and a phosphate buffer (e.g., 5 mmol/L, pH 5.0) in a 60:40 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 248 nm.
-
Quantification: Create a standard curve using pure PCA to quantify the concentration in the samples.
-
Visualizations
Caption: Biosynthetic pathway of this compound (PCA) from central metabolism.
Caption: General workflow for scaling up PCA production from strain selection to downstream processing.
Caption: A decision tree for troubleshooting low PCA yield in fermentation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]
Validation & Comparative
1-Phenazinecarboxylic Acid vs. Pyocyanin: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of two prominent phenazine compounds: 1-Phenazinecarboxylic acid (PCA) and pyocyanin. Both are redox-active secondary metabolites produced by Pseudomonas aeruginosa and have garnered significant interest for their therapeutic potential. This document summarizes their antimicrobial and anticancer properties, delves into their mechanisms of action, and provides detailed experimental protocols for their evaluation.
Comparative Biological Activity
The biological activities of both this compound (PCA) and pyocyanin are largely attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in target cells. However, the specific potency and spectrum of their effects can vary.
Antimicrobial Activity
Both PCA and pyocyanin exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. Their primary mechanism of antimicrobial action involves the generation of ROS, such as superoxide anions and hydrogen peroxide, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.
Below is a summary of their Minimum Inhibitory Concentrations (MICs) against various microorganisms as reported in the literature. It is important to note that MIC values can vary depending on the specific microbial strain and the assay conditions used.
| Microorganism | This compound (PCA) MIC (µg/mL) | Pyocyanin MIC (µg/mL) |
| Staphylococcus aureus | - | 58.3[1] |
| Bacillus subtilis | - | - |
| Escherichia coli | - | 20 - 300[1] |
| Vibrio anguillarum | 50[2] | - |
| Botrytis cinerea | 25[3] | - |
| Fusarium oxysporum | 1.56[4] | - |
| Candida albicans | - | 125 |
| Streptococcus pneumoniae | - | 15.6 |
| Klebsiella pneumoniae | - | 120 - 183.4 |
Anticancer Activity
The anticancer properties of PCA and pyocyanin are also primarily linked to their pro-oxidant activity. The induction of oxidative stress in cancer cells can trigger apoptosis and inhibit cell proliferation.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PCA and pyocyanin against various cancer cell lines.
| Cancer Cell Line | This compound (PCA) IC50 (µM) | Pyocyanin IC50 (µg/mL) |
| DU145 (Prostate) | 10-100 (time and dose-dependent) | - |
| HCT-116 (Colon) | 15.6 | 32.34 |
| BV-2 (Microglia) | 8.4 | - |
| A549 (Lung) | - | 130 |
| MDA-MB-231 (Breast) | - | 105 |
| Caco-2 (Colon) | - | 187.9 |
| HeLa (Cervical) | - | 39.27 |
| MCF-7 (Breast) | - | 28.85 |
| PC-3 (Prostate) | - | 41.31 |
| HT-29 (Colon) | - | 45.29 |
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for both PCA and pyocyanin is the generation of intracellular ROS. This is achieved through their ability to accept electrons from cellular reducing agents, such as NADPH, and subsequently transfer them to molecular oxygen, creating superoxide radicals and hydrogen peroxide. This disruption of the cellular redox balance leads to oxidative stress and the activation of various downstream signaling pathways.
Signaling Pathways
Both phenazines have been shown to modulate inflammatory responses through the activation of key signaling pathways. For instance, both PCA and pyocyanin can increase the expression of pro-inflammatory mediators like interleukin-8 (IL-8) and intercellular adhesion molecule-1 (ICAM-1) in an oxidant-dependent manner.
Pyocyanin has been more extensively studied in this regard and has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK, as well as the NF-κB signaling pathway. This activation leads to the transcription of various genes involved in inflammation and cell survival. While PCA also acts via oxidant-dependent mechanisms, the specific signaling cascades it triggers are less well-defined in direct comparison to pyocyanin.
Caption: Signaling pathways activated by Pyocyanin and this compound (PCA).
Experimental Protocols
Accurate and reproducible assessment of the biological activities of PCA and pyocyanin is crucial for comparative studies. The following sections provide detailed protocols for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Preparation of Phenazine Stock Solution: Dissolve a known weight of PCA or pyocyanin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Serial Dilution: Add 200 µL of the phenazine stock solution (at twice the desired highest concentration) to the first well. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard the final 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of PCA or pyocyanin and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Intracellular ROS Detection Assay
The DCFH-DA assay is a common method for detecting intracellular reactive oxygen species.
Caption: Workflow for the intracellular ROS detection assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
DCFH-DA Loading: Wash the cells with warm PBS and then incubate them with 10-20 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Compound Treatment: Remove the DCFH-DA solution, wash the cells with PBS, and then add the desired concentrations of PCA or pyocyanin in cell culture medium.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. Readings can be taken at various time points to monitor ROS production over time.
Conclusion
Both this compound and pyocyanin are potent bioactive molecules with significant antimicrobial and anticancer activities. Their primary mechanism of action is the induction of oxidative stress through the generation of reactive oxygen species. While pyocyanin's effects on downstream signaling pathways have been more extensively characterized, it is evident that both compounds modulate inflammatory responses. The choice between these two phenazines for a specific research or drug development application will depend on the target organism or cell type, the desired potency, and the specific cellular pathways of interest. The provided protocols offer a standardized framework for conducting comparative studies to further elucidate their distinct biological profiles.
References
- 1. Overexpression of phzM contributes to much more production of pyocyanin converted from phenazine-1-carboxylic acid in the absence of RpoS in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional Analysis of Genes for Biosynthesis of Pyocyanin and Phenazine-1-Carboxamide from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural 1-Phenazinecarboxylic Acid for Researchers
For researchers and drug development professionals, the choice between synthetically derived and naturally produced 1-Phenazinecarboxylic acid (PCA) is a critical one, with implications for purity, yield, scalability, and biological application. This guide provides an objective comparison of PCA from both origins, supported by experimental data and detailed methodologies, to inform selection for research and development purposes.
This compound is a potent bioactive compound with a wide range of applications, including as an antifungal agent in agriculture, an antibacterial compound, and a potential anticancer therapeutic.[1] Its production can be achieved through chemical synthesis or microbial fermentation. While the final molecule is chemically identical regardless of origin, the processes leading to its creation result in distinct profiles regarding impurities, scalability, and potential for structural modification.
A key finding in the comparison of synthetic and natural PCA is that their fundamental physicochemical properties are identical. Studies have shown that natural PCA isolated from Pseudomonas fluorescens and synthetically produced PCA are indistinguishable in terms of melting point, UV and infrared spectra, and gas chromatography-mass spectrometry data.[1] This indicates that a pure sample of PCA will behave identically in experimental assays, irrespective of its source. The primary differences, therefore, lie in the production processes and the resulting product characteristics such as purity and yield.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for synthetic and natural this compound, providing a clear comparison for researchers.
Table 1: Comparison of Production and Physicochemical Properties
| Parameter | Synthetic PCA | Natural PCA | Citation(s) |
| Production Method | Multi-step chemical synthesis (e.g., Jourdan-Ullmann reaction) | Microbial fermentation (e.g., Pseudomonas sp.) | [2][3][4] |
| Overall Yield | ~66% (specific improved method) | Wild Type: ~220-230 mg/L; Engineered Strains: >10 g/L | |
| Potential Impurities | Unreacted starting materials, catalysts (e.g., copper), organic solvents, side-reaction products. | Other microbial metabolites (e.g., 2-OH-PCA), fermentation media components, extraction solvents. | |
| Melting Point | Indistinguishable from natural PCA | 243-244 °C | |
| Molecular Weight | 224.21 g/mol | 224.21 g/mol | |
| pKa | 4.24 | 4.24 |
Table 2: Comparison of Reported Biological Activities
Disclaimer: The following data is collated from various studies and not from a direct head-to-head comparison. Experimental conditions may vary between studies.
| Biological Activity | Synthetic PCA | Natural PCA | Citation(s) |
| Antifungal (Rhizoctonia solani) | Derivatives show high efficacy. | PCA is a known potent antifungal against this pathogen. | |
| Antibacterial (Vibrio anguillarum) | Not explicitly tested. | MIC: 50 µg/mL; IC50: 39.02 µg/mL | |
| Anticancer (DU145 Prostate Cancer Cells) | Not explicitly tested. | Induces apoptosis; inhibits proliferation. | |
| Anticancer (HePG2 Liver Cancer Cells) | Not explicitly tested. | IC50: 45.5 µg/mL |
Production Methodologies and Pathways
The choice between synthetic and natural PCA often comes down to the desired scale of production, purity requirements, and the need for analog generation.
Synthetic Production of this compound
Chemical synthesis offers the advantage of producing highly pure PCA without contamination from biological macromolecules. It also provides a straightforward route to generating novel derivatives for structure-activity relationship (SAR) studies. A common and effective method is the Jourdan-Ullmann reaction followed by a reductive ring closure.
Natural Biosynthesis of this compound
Microbial fermentation, typically using species of Pseudomonas, is the natural route to PCA. This method is highly scalable and can be cost-effective, particularly with genetically engineered strains. The biosynthesis originates from the shikimate pathway, a central metabolic route in bacteria.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for both synthetic and natural production of PCA.
Protocol for Chemical Synthesis via Jourdan-Ullmann Reaction
This protocol is adapted from established synthetic methods.
-
Jourdan-Ullmann Coupling:
-
In a reaction vessel, combine 2-bromo-3-nitrobenzoic acid and an aniline derivative in a suitable solvent such as DMF.
-
Add a copper catalyst (e.g., CuI) and a base (e.g., potassium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-120°C for 6-18 hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is worked up by extraction and acidification to isolate the 2-(arylamino)-3-nitrobenzoic acid intermediate.
-
-
Reductive Ring Closure:
-
Dissolve the intermediate from the previous step in a suitable solvent system (e.g., ethanol/water).
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium dithionite, portion-wise while controlling the temperature.
-
The reaction is typically stirred at room temperature or with gentle heating until the cyclization to the phenazine ring is complete.
-
The product, this compound, is then isolated by acidification, which causes it to precipitate out of the solution.
-
-
Purification:
-
The crude PCA is collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile/ethanol) to yield pure this compound. Purity is confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry.
-
Protocol for Microbial Production and Extraction
This protocol is based on common fermentation and extraction procedures for PCA from Pseudomonas species.
-
Inoculum Preparation:
-
Aseptically inoculate a single colony of a PCA-producing Pseudomonas strain (e.g., P. chlororaphis) into a suitable starter culture medium (e.g., King's B broth).
-
Incubate at 28°C with shaking (e.g., 200 rpm) for 24-48 hours.
-
-
Fermentation:
-
Transfer the seed culture to a larger volume of production medium in a fermenter. The production medium can be a complex medium like King's B or a defined minimal medium.
-
Maintain the fermentation at 28°C with controlled aeration and agitation. For fed-batch fermentation, a feeding strategy with a carbon source (e.g., glycerol or glucose) can be employed to enhance yield.
-
Monitor the production of PCA over time (typically 48-72 hours) by taking samples and analyzing them by HPLC.
-
-
Extraction:
-
After the fermentation is complete, centrifuge the culture broth to separate the bacterial cells from the supernatant.
-
Acidify the supernatant to a pH of ~2.0 with a suitable acid (e.g., HCl) to protonate the PCA, making it less water-soluble.
-
Extract the acidified supernatant with an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
-
Purification:
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude PCA.
-
The crude product can be purified using techniques such as silica gel column chromatography or recrystallization. Purity is assessed by HPLC and other analytical methods.
-
Experimental Workflow for Comparison
To directly compare the biological activity of synthetic and natural PCA, a standardized experimental workflow is essential.
Conclusion
The decision to use synthetic or natural this compound depends on the specific research goals.
-
Synthetic PCA is advantageous for applications requiring the highest purity, free from biological contaminants. It is also the method of choice for creating novel analogs to explore structure-activity relationships.
-
Natural PCA , produced through microbial fermentation, offers a highly scalable and potentially more cost-effective route for large-scale production. With modern genetic engineering techniques, yields can be significantly enhanced, making it a viable option for commercial applications.
While the physicochemical properties of pure PCA are identical regardless of the source, researchers should be mindful of the different potential impurity profiles inherent to each production method, as these could influence experimental outcomes. For most biological assays, as long as the purity of the PCA from either source is high, the results should be comparable.
References
- 1. [New amides of phenazine-1-carboxylic acid: antimicrobial activity and structure-activity relationship] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Potential antitumor agents. 51. Synthesis and antitumor activity of substituted phenazine-1-carboxamides. | Semantic Scholar [semanticscholar.org]
1-Phenazinecarboxylic Acid: A Potent Antifungal Agent with a Broad Spectrum
A comprehensive analysis of 1-Phenazinecarboxylic acid (PCA) reveals its significant antifungal activity against a wide range of pathogenic fungi, positioning it as a promising alternative to conventional antifungal drugs. This guide provides a detailed comparison of PCA's efficacy with standard antifungals, outlines the experimental methodologies for its validation, and illustrates its mechanism of action.
Comparative Antifungal Spectrum
This compound (PCA) has demonstrated potent inhibitory effects against a diverse array of fungal species, including both yeasts and filamentous fungi. Its efficacy, as measured by the Minimum Inhibitory Concentration (MIC), is comparable, and in some cases superior, to established antifungal agents such as Amphotericin B and Fluconazole.
| Fungal Species | This compound (PCA) MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 8[1] | ≤1[2] | 0.25 - >128[3][4] |
| Candida tropicalis | 8[1] | - | - |
| Candida gastricus | 32 | - | - |
| Aspergillus flavus | 64 | - | - |
| Aspergillus fumigatus | - | 0.5 - >2 | - |
| Fusarium oxysporum | 125 | - | - |
| Penicillium expansum | 16 | - | - |
| Rhizoctonia solani | 16 - 32 | - | - |
| Trichophyton rubrum | 4 | - | - |
| Pestalotiopsis kenyana | EC50: 2.32 | - | - |
| Phellinus noxius | >40 (complete inhibition) | - | - |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented is a compilation from various studies to provide a comparative overview.
Experimental Protocols
The validation of the antifungal spectrum of PCA is primarily conducted through in vitro susceptibility testing. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is a standardized procedure adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for filamentous fungi) at a suitable temperature and incubation period to ensure viable and pure colonies.
-
A suspension of the fungal cells or spores is prepared in sterile saline or broth.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted to achieve the final desired inoculum concentration for the assay.
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the test medium (e.g., RPMI-1640) to obtain a range of concentrations.
-
The same procedure is followed for the comparator antifungal agents (e.g., Fluconazole, Amphotericin B).
3. Assay Procedure:
-
The assay is performed in sterile 96-well microtiter plates.
-
Each well is filled with a specific volume of the fungal inoculum and the corresponding dilution of the antifungal agent.
-
Control wells are included: a growth control (inoculum without any antifungal agent) and a sterility control (medium only).
-
The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours for Candida species).
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
-
Inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.
Below is a graphical representation of the experimental workflow:
Caption: Workflow for determining the antifungal activity of a compound.
Mechanism of Action: Signaling Pathways
The antifungal activity of this compound is multifaceted, primarily involving the induction of oxidative stress and the disruption of critical cellular processes within the fungal cell.
One of the key mechanisms is the generation of reactive oxygen species (ROS). This leads to a cascade of events, including damage to the cell membrane, reduced mitochondrial membrane potential, and ultimately, apoptosis or programmed cell death.
Furthermore, recent studies suggest that PCA may also exert its antifungal effect by targeting specific enzymes essential for fungal metabolism. One such target is isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle, which is crucial for the survival of many pathogenic fungi within their hosts. By inhibiting ICL, PCA disrupts the fungus's ability to utilize alternative carbon sources, leading to starvation and death.
References
- 1. researchgate.net [researchgate.net]
- 2. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole versus Candida albicans: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioactivity of 1-Phenazinecarboxylic Acid: A Comparative Guide to its Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
1-Phenazinecarboxylic acid (PCA), a naturally occurring phenazine derivative produced by various bacteria, has garnered significant attention for its broad-spectrum biological activities. This guide provides a comprehensive comparison of PCA's performance across various biological assays, highlighting its potential as an antifungal, antibacterial, and anticancer agent. We delve into its cross-reactivity, offering supporting experimental data and detailed protocols to aid in the design and interpretation of research studies.
Performance Comparison: A Multi-faceted Molecule
PCA exhibits a remarkable range of biological effects, a characteristic that underscores its potential for therapeutic applications but also necessitates a thorough understanding of its cross-reactivity. Below, we present a comparative summary of its activity against different biological targets.
Antifungal Activity
PCA has demonstrated potent inhibitory effects against a wide array of fungal pathogens. Its efficacy is often comparable or superior to other phenazine compounds and even some commercial fungicides.
| Fungal Species | Assay Type | Potency (IC₅₀/EC₅₀/MIC) | Comparator | Comparator Potency | Reference(s) |
| Pestalotiopsis kenyana | Hyphal Growth Inhibition | EC₅₀: 2.32 µg/mL | - | - | |
| Botrytis cinerea | Mycelial Growth Inhibition | ED₅₀: 3.12 µg/mL; MIC: 25 µg/mL | Phenazine-1-carboxamide (PCN) | PCA is 25x more effective | |
| Valsa mali | - | Broad-spectrum antifungal | - | - | |
| Grapevine Trunk Disease Fungi | Fungal Growth Inhibition | 90-100% inhibition at 25 µg/µL | Phenazine | 80-100% inhibition | |
| Grapevine Trunk Disease Fungi | Fungal Growth Inhibition | 90-100% inhibition at 25 µg/µL | Pentachloronitrobenzene (PCNB) | 10-48% inhibition | |
| Candida spp. | Disc Diffusion | Better than Amphotericin B | Amphotericin B | - | |
| Rhizoctonia solani | Mycelial Growth Inhibition | MIC: 32 µg/mL | 1-Hydroxyphenazine (1-HP) | MIC: 250 µg/mL | |
| Rhizoctonia solani | Mycelial Growth Inhibition | MIC: 32 µg/mL | Phenazine-1-carboxamide (PCN) | MIC: 125 µg/mL |
Antibacterial Activity
PCA also displays notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Species | Assay Type | Potency (IC₅₀/MIC) | Reference(s) |
| Vibrio anguillarum | Growth Inhibition | IC₅₀: 39.02 µg/mL; MIC: 50 µg/mL | |
| Various Human Pathogens | Disc Diffusion | Inhibition zones: 13-36 mm (Gram-negative), 16-28 mm (Gram-positive) |
Anticancer Activity
A growing body of evidence suggests that PCA possesses significant cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS).
| Cell Line | Cancer Type | Potency (IC₅₀) | Comparator | Comparator IC₅₀ | Reference(s) |
| HCT-116 | Colon Carcinoma | 15.6 µM | - | - | |
| DU145 | Prostate Cancer | Time- and dose-dependent inhibition (10-100 µM) | - | - | |
| HePG2 | Liver Cancer | 45.5 µg/mL | - | - | |
| A549 | Lung Cancer | - | Doxorubicin | 5.05 ± 0.13 µM | [1] |
| MCF-7 | Breast Cancer | 24 µg/mL | Doxorubicin | ~1.65 µM (sensitive), ~128.5 µM (resistant) | [2] |
Note: Direct comparative IC₅₀ values for PCA and Doxorubicin in A549 and MCF-7 cell lines from a single study were not available in the searched literature. The provided Doxorubicin IC₅₀ values are from separate studies and are included for general reference. The significant difference in Doxorubicin's potency against sensitive and resistant MCF-7 cells highlights the importance of cell line status in interpreting cytotoxicity data.
Understanding Cross-Reactivity in Biological Assays
The broad bioactivity of PCA raises the possibility of cross-reactivity and interference in various biological assays. While specific studies on PCA's interference with common assay platforms like luciferase or fluorescence polarization are limited, the general properties of phenazine compounds warrant consideration.
-
Enzymatic Assays: Phenazine derivatives, such as phenazine methosulphate, are known to be utilized in some enzyme assays involving tetrazolium salts. This suggests that PCA could potentially interact with components of such assays, leading to inaccurate results. The redox-active nature of PCA could also interfere with assays that rely on redox-sensitive readouts.
-
Fluorescence-Based Assays: Some phenazine compounds are known to be fluorescent. Although the intrinsic fluorescence of PCA has not been extensively characterized in the context of assay interference, there is a potential for it to interfere with fluorescence-based assays, either through its own emission or by quenching the fluorescence of a reporter molecule. Researchers should perform appropriate controls to assess potential interference when using PCA in such assays.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, we provide detailed methodologies for key experiments cited in this guide.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation is observed.
-
Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore suspension to the desired concentration (e.g., 1-5 x 10⁵ CFU/mL) using a hemocytometer or by spectrophotometric methods.
-
-
Preparation of PCA dilutions:
-
Prepare a stock solution of PCA in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the PCA stock solution in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the PCA dilutions.
-
Include a growth control (no PCA) and a sterility control (no inoculum) well.
-
Incubate the plates at the optimal temperature for the specific fungal strain for 24-72 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of PCA that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control, as determined visually or by spectrophotometric reading.
-
Cytotoxicity Assessment (MTT Assay)
This protocol outlines the steps for determining the cytotoxic effects of PCA on cancer cell lines.
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of PCA in culture medium.
-
Remove the old medium from the wells and add 100 µL of the PCA dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for PCA stock).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of PCA that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Visualizing the Mechanisms of Action
To provide a clearer understanding of the cellular processes affected by PCA, we have generated diagrams using the DOT language.
PCA-Induced Apoptosis Signaling Pathway
PCA has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway.[3]
Caption: PCA-induced apoptosis pathway.
General Experimental Workflow for In Vitro Activity Screening
The following diagram illustrates a typical workflow for screening the biological activity of a compound like PCA.
References
A Comparative Analysis of 1-Phenazinecarboxylic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 1-Phenazinecarboxylic acid (PCA) derivatives. Supported by experimental data, this analysis delves into their anticancer, antibacterial, and antifungal activities, offering insights into their mechanisms of action and structure-activity relationships.
Introduction to this compound (PCA)
This compound (PCA) is a naturally occurring heterocyclic compound produced by various bacteria, notably of the Pseudomonas and Streptomyces genera. It serves as a precursor for the biosynthesis of a variety of other phenazine derivatives with diverse biological activities. The planar structure of the phenazine ring allows it to intercalate with DNA, a property that underpins many of its biological effects. Modifications to the carboxylic acid group and substitutions on the phenazine ring have led to the development of a broad spectrum of derivatives with enhanced or novel therapeutic potential. This guide will explore the comparative efficacy of these derivatives in key therapeutic areas.
Anticancer Activity of PCA Derivatives
PCA and its derivatives have demonstrated significant potential as anticancer agents. Their primary mechanism of action often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
Comparative Cytotoxicity
The in vitro cytotoxicity of various PCA derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Derivative Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenazine-1-carboxylic acid | PCA | DU145 (Prostate) | 50 | [1] |
| HeLa (Cervical) | - | - | ||
| A549 (Lung) | - | - | ||
| HepG2 (Liver) | 45.5 (µg/mL) | [2] | ||
| Phenazine-1-carboxamides | 9-substituted derivatives | Various | - | [1] |
| Acylhydrazone Derivatives | Compound 3d | HeLa (Cervical) | Good cytotoxic activity | [3] |
| Compound 3d | A549 (Lung) | Good cytotoxic activity | [3] | |
| Pyrano[3,2-a]phenazine Derivatives | Compounds 1c, 1i, 2e, 2l | HepG2 (Liver) | Excellent antiproliferative activity |
Note: A direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. The table presents a summary of available data.
Mechanism of Action: ROS-Mediated Apoptosis
The anticancer activity of PCA is strongly linked to its ability to induce oxidative stress within cancer cells. This leads to a cascade of events culminating in programmed cell death (apoptosis).
Caption: ROS-Mediated Apoptosis Pathway of PCA.
Antimicrobial and Antifungal Activity
Derivatives of this compound have demonstrated significant activity against a variety of bacterial and fungal pathogens. Modification of the carboxyl group into amides, esters, and other functionalities has been a key strategy in developing potent antimicrobial agents.
Comparative Antibacterial Activity
The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Derivative Class | Specific Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Phenazine-1-carboxylic acid | PCA | Vibrio anguillarum | 50 | |
| Phenylamides of PCA | Various | Micrococcus sp. | - | |
| Erysipelothrix rhusiopathiae | - | |||
| Staphylococcus aureus | - | |||
| N-arylamides | 14 compounds | Gram-positive and Gram-negative bacteria | 0.1 - 10 |
Comparative Antifungal Activity
The antifungal activity is commonly measured by the half-maximal effective concentration (EC50), representing the concentration of a compound that inhibits 50% of fungal growth.
| Derivative Class | Specific Compound/Derivative | Fungal Strain | EC50 (µg/mL) | Reference |
| Phenazine-1-carboxylic acid | Shenqinmycin (PCA-based) | Phoma sp. | 0.74 | |
| PCA | Fusarium oxysporum | 1.56 (MIC) |
Mechanism of Action: Inhibition of RNA Synthesis
For certain PCA derivatives, particularly phenylamides, the antibacterial mechanism has been attributed to the inhibition of DNA-dependent RNA polymerase. These derivatives are thought to form a stable complex with the enzyme at the substrate binding site, thereby blocking RNA synthesis.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of the biological activity of PCA derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: MTT Assay Experimental Workflow.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PCA derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol Steps:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the PCA derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Measurement of Reactive Oxygen Species (ROS) Generation
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol Steps:
-
Cell Treatment: Treat cells with the PCA derivative for the desired time.
-
Probe Loading: Incubate the cells with DCFH-DA. The probe is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The intensity of the fluorescence is proportional to the level of intracellular ROS.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The loss of mitochondrial membrane potential is a key indicator of apoptosis. It can be measured using cationic fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.
Protocol Steps:
-
Cell Treatment: Treat cells with the PCA derivative.
-
Dye Staining: Incubate the cells with the fluorescent dye (e.g., TMRE). In healthy cells with a high ΔΨm, the dye accumulates in the mitochondria, resulting in a bright fluorescence. In apoptotic cells with a collapsed ΔΨm, the dye does not accumulate, leading to a decrease in fluorescence.
-
Analysis: Analyze the fluorescence intensity using a flow cytometer or fluorescence microscope. A decrease in fluorescence intensity indicates a loss of ΔΨm.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in oncology and infectious disease research. The modification of the core PCA structure has yielded derivatives with enhanced potency and, in some cases, altered mechanisms of action. This guide provides a comparative overview of their biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in the design and evaluation of novel PCA-based therapeutic agents. Further structure-activity relationship studies are warranted to optimize the efficacy and safety of these promising compounds.
References
A Comparative Guide to HPLC and Capillary Zone Electrophoresis for 1-Phenazinecarboxylic Acid Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of 1-Phenazinecarboxylic acid (PCA), a microbially-produced compound with significant antibiotic properties, selecting the appropriate analytical methodology is critical for accurate and reliable quantification. High-Performance Liquid Chromatography (HPLC) stands as a widely adopted and robust technique, while Capillary Zone Electrophoresis (CZE) emerges as a rapid and sensitive alternative. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
Performance Comparison: HPLC vs. CZE
The selection of an analytical method hinges on a variety of performance parameters. Below is a summary of key validation data for both HPLC and CZE methods for the quantification of this compound.
| Parameter | HPLC Method | Capillary Zone Electrophoresis (CZE) Method |
| Linearity Range | 50 - 500 mg/L[1] | 10 - 250 µg/mL[2][3] |
| Correlation Coefficient (r) | Not explicitly stated | 0.9993[2][3] |
| Limit of Detection (LOD) | 30 mg/L (referred to as "detectable limit") | 0.38 µg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated | 1.28 µg/mL |
| Accuracy (Recovery) | 97.53% | Acceptable individual recovery ranges indicated |
| Precision (RSD) | 1.5% | Good precision values for intra- and inter-day detection |
| Analysis Time | Typically longer, dependent on column and gradient | < 2 minutes |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following are representative protocols for the quantification of this compound using HPLC and CZE.
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is established for the determination of PCA.
1. Sample Preparation (from Bacterial Culture): a. Centrifuge the bacterial culture to separate the cells. b. Collect the supernatant. c. Acidify the supernatant to approximately pH 2.0. d. Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate. e. Evaporate the ethyl acetate layer to dryness. f. Reconstitute the dried extract in the mobile phase for HPLC analysis.
2. HPLC Conditions:
- Mobile Phase: A mixture of Methanol and 5 mmol/L phosphate buffer (pH 5.0) in a 60:40 volume ratio.
- Column: A reversed-phase C18 column is typically used.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at a wavelength of 248 nm.
- Injection Volume: Typically 10-20 µL.
Capillary Zone Electrophoresis (CZE) Protocol
This CZE method has been developed and validated for the rapid quantification of PCA.
1. Sample Preparation: a. Follow the same sample preparation procedure as for the HPLC method (steps 1a-1f). b. Reconstitute the final dried extract in methanol.
2. CZE Conditions:
- Background Electrolyte: 10 mM phosphate buffer at pH 7.3.
- Capillary: Fused-silica capillary, typically with a total length of around 49 cm and an internal diameter of 75 µm.
- Applied Voltage: 25 kV.
- Injection: Pressure injection at 13 mbar for 10 seconds.
- Temperature: 25 °C.
- Detection: UV detector, with the specific wavelength for PCA being around 248 nm.
Method Validation Workflow
The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for validating an HPLC method for the quantification of this compound.
Caption: Workflow for HPLC method validation and sample analysis.
Conclusion
Both HPLC and CZE are powerful analytical techniques for the quantification of this compound.
HPLC is a well-established, robust, and widely available technique that provides reliable and accurate results. The documented recovery of over 97% and a precision of 1.5% RSD demonstrate its suitability for quantitative analysis. It is particularly advantageous when dealing with complex sample matrices.
CZE offers a significant advantage in terms of speed, with analysis times of less than two minutes, making it ideal for high-throughput screening. The method also demonstrates excellent sensitivity with low limits of detection and quantification. Furthermore, the lower consumption of organic solvents makes CZE a more environmentally friendly option.
The choice between HPLC and CZE will ultimately depend on the specific requirements of the research, including the number of samples, the complexity of the sample matrix, available instrumentation, and the need for high-throughput analysis. For routine quality control and analysis of complex samples, HPLC remains a gold standard. For rapid screening and situations where solvent consumption is a concern, CZE presents a compelling alternative. It is always recommended to perform an in-house validation to ensure the chosen method is fit for its intended purpose.
References
- 1. [Determination of phenazine-1-carboxylic acid in anti-fungal agent M18 by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS Stands as a Superior Method for the Definitive Identification of 1-Phenazinecarboxylic Acid
New York, NY – November 25, 2025 – For researchers and drug development professionals requiring unambiguous identification of 1-Phenazinecarboxylic acid (PCA), a naturally occurring antimicrobial compound, Liquid Chromatography-Mass Spectrometry (LC-MS) offers unparalleled specificity and sensitivity compared to other analytical techniques. This guide provides a comprehensive comparison of LC-MS with alternative methods, supported by experimental data, to assist scientists in selecting the optimal approach for their research needs.
This compound, a metabolite produced by various bacteria, including Pseudomonas aeruginosa, is a subject of increasing interest for its potential therapeutic applications.[1] Accurate and reliable identification is the cornerstone of research and development efforts in this field. While several analytical methods can detect PCA, LC-MS provides the highest level of confidence in its structural confirmation.
Comparative Analysis of Analytical Methods
The confirmation of this compound can be achieved through various analytical techniques, each with its own set of advantages and limitations. LC-MS, High-Performance Liquid Chromatography (HPLC) with UV detection, and Capillary Zone Electrophoresis (CZE) are among the most common methods employed. LC-MS distinguishes itself through its superior sensitivity and specificity, making it the gold standard for unequivocal identification.
| Parameter | LC-MS/MS | HPLC-UV | Capillary Zone Electrophoresis (CZE) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance | Separation by electrophoresis, detection by UV absorbance |
| Specificity | Very High (based on parent and fragment ions) | Moderate (risk of co-elution) | High (based on electrophoretic mobility) |
| Sensitivity (LOD) | High (pg/mL to ng/mL range)[2] | Moderate (30 mg/L for PCA)[3] | High (0.38 µg/mL for PCA)[4] |
| Limit of Quantification (LOQ) | High (ng/mL range) | Not specified for PCA | 1.28 µg/mL for PCA[4] |
| Analysis Time | Fast (typically < 15 minutes) | Moderate (typically 10-30 minutes) | Very Fast (< 2 minutes) |
| Solvent Consumption | Moderate | High | Very Low |
| Confirmation Confidence | Very High | Moderate | High |
Experimental Protocols
LC-MS/MS Protocol for this compound Confirmation
This protocol is a synthesized methodology based on established practices for the analysis of carboxylic acids by LC-MS.
1. Sample Preparation: a. Acidify the sample containing PCA to pH 2.0 using hydrochloric acid. b. Extract the PCA from the acidified sample with an equal volume of ethyl acetate. c. Evaporate the ethyl acetate layer to dryness under a stream of nitrogen. d. Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetononitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan (m/z 100-500) and product ion scan of m/z 225.1.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Expected Ions: Protonated molecule [M+H]⁺ at m/z 225.1.
Alternative Method: HPLC-UV Protocol
This protocol is based on a validated method for the determination of PCA.
1. Sample Preparation: As described in the LC-MS/MS protocol.
2. HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Methanol and 5 mmol/L phosphate buffer (pH 5.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 248 nm.
-
Injection Volume: 20 µL.
Visualizing the Experimental Workflow and Biological Impact
To further clarify the processes involved in PCA analysis and its biological effects, the following diagrams have been generated.
Mechanism of Action: A Glimpse into PCA's Biological Role
Recent studies have elucidated that this compound can induce programmed cell death (apoptosis) in cancer cells. This process is mediated by the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial-related apoptotic pathway. This discovery opens new avenues for investigating PCA as a potential anticancer agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Determination of phenazine-1-carboxylic acid in anti-fungal agent M18 by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid quantitative analysis of phenazine-1-carboxylic acid and 2-hydroxyphenazine from fermentation culture of Pseudomonas chlororaphis GP72 by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Phenazinecarboxylic Acid: A Potent Biofungicide Challenging Commercial Standards
For Immediate Release
[City, State] – [Date] – As the agricultural and research sectors increasingly seek sustainable and effective crop protection solutions, 1-Phenazinecarboxylic acid (PCA), a naturally occurring secondary metabolite from various bacteria, is demonstrating significant potential as a powerful biofungicide. Emerging research and comparative studies highlight its efficacy, often matching or exceeding that of established commercial fungicides. This guide provides a comprehensive comparison of PCA's performance against conventional fungicides, supported by experimental data, detailed protocols, and an exploration of its mode of action.
Executive Summary
This compound is a broad-spectrum antifungal agent with demonstrated activity against a wide range of plant pathogenic fungi.[1][2][3] Studies have shown its efficacy to be comparable, and in some cases superior, to commercial fungicides such as bavistin, azoxystrobin, tebuconazole, amphotericin B, and carbendazim.[1] PCA's multifaceted mechanism of action, which includes the inhibition of nucleic acid and protein synthesis, disruption of cell membrane integrity, and induction of systemic resistance in plants, contributes to its robust antifungal properties.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of PCA's capabilities and the experimental evidence supporting its use as a viable alternative to synthetic fungicides.
Efficacy of this compound: A Quantitative Comparison
The antifungal activity of this compound has been quantified against a variety of fungal pathogens. The following tables summarize key efficacy data from multiple studies, providing a direct comparison with commercial fungicides where available.
Table 1: In Vitro Antifungal Activity of this compound (PCA) Against Various Fungal Pathogens
| Fungal Pathogen | PCA Concentration | Efficacy Metric | Result | Commercial Fungicide | Commercial Fungicide Efficacy |
| Pestalotiopsis kenyana | 2.32 µg/mL | EC50 | - | - | - |
| Botrytis cinerea | 3.12 µg/mL | ED50 | - | - | - |
| Botrytis cinerea | 12.5 µg/mL | ED80 | - | - | - |
| Botrytis cinerea | 25 µg/mL | MIC | - | - | - |
| Rhizoctonia solani | 32 µg/mL | MIC | - | - | - |
| Penicillium expansum | 16 µg/mL | MIC | - | - | - |
| Gaeumannomyces graminis | 1 µg/mL | Mycelial Growth Inhibition | 91% | - | - |
| Phaeocremonium minimum | 25 µg/µL | Fungal Growth Inhibition | 90-100% | Pentachloronitrobenzene (PCNB) | 10-48% |
| Phaeomoniella chlamydospora | 25 µg/µL | Fungal Growth Inhibition | 90-100% | Pentachloronitrobenzene (PCNB) | 10-48% |
| Fomitiporia mediterranea | 25 µg/µL | Fungal Growth Inhibition | 90-100% | Pentachloronitrobenzene (PCNB) | 10-48% |
| Neofusicoccum parvum | 25 µg/µL | Fungal Growth Inhibition | 90-100% | Pentachloronitrobenzene (PCNB) | 10-48% |
Table 2: In Vivo Antifungal Activity of this compound (PCA)
| Plant Disease | Pathogen | PCA Treatment | Control Efficacy | Commercial Fungicide | Commercial Fungicide Efficacy |
| Phytophthora blight of pepper | Phytophthora capsici | Not specified | "highly significant protective activity" | Metalaxyl | "slightly more effective" |
| Anthracnose of cucumber | Colletotrichum orbiculare | Not specified | "highly significant protective activity" | Chlorothalonil | "slightly more effective" |
| Bayberry blight | Pestalotiopsis kenyana | 14 µg/mL | 57% | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of this compound.
In Vitro Antifungal Activity Assays
1. Disc Diffusion Method:
-
Objective: To qualitatively assess the antifungal activity of PCA.
-
Procedure:
-
A suspension of the target fungal spores is uniformly spread over the surface of a suitable agar medium (e.g., Potato Dextrose Agar) in a Petri dish.
-
Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of PCA dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
The impregnated discs are placed on the surface of the inoculated agar.
-
A disc impregnated with the solvent alone serves as a negative control, and a disc with a commercial fungicide can be used as a positive control.
-
The plates are incubated at a temperature and duration optimal for the growth of the target fungus.
-
Antifungal activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where fungal growth is prevented).
-
2. Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of PCA that inhibits the visible growth of a fungus.
-
Procedure:
-
A serial dilution of PCA is prepared in a liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of fungal spores.
-
A well containing the medium and fungal spores without PCA serves as a positive control for growth, and a well with medium only serves as a negative control.
-
The plate is incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of PCA at which no visible fungal growth is observed.
-
In Vivo Antifungal Efficacy Protocol
1. Control of Phytophthora Blight on Pepper and Anthracnose on Cucumber:
-
Objective: To evaluate the protective efficacy of PCA against fungal diseases in a whole-plant system.
-
Procedure:
-
Plant Cultivation: Pepper and cucumber plants are grown under controlled greenhouse conditions.
-
Treatment Application: Plants are sprayed with a solution of PCA at a specific concentration. Control plants are sprayed with a solution lacking PCA. Another group of plants is treated with a commercial fungicide for comparison.
-
Inoculation: After a set period (e.g., 24 hours), the treated plants are inoculated with a spore suspension of the respective pathogen (Phytophthora capsici for pepper and Colletotrichum orbiculare for cucumber).
-
Incubation: The inoculated plants are maintained in a high-humidity environment to promote disease development.
-
Disease Assessment: After a specified incubation period, the severity of the disease is assessed by counting the number of lesions or the percentage of infected leaf area.
-
Efficacy Calculation: The control efficacy is calculated based on the reduction in disease severity in the PCA-treated plants compared to the untreated control plants.
-
Mode of Action and Signaling Pathways
The antifungal activity of this compound is attributed to its ability to interfere with multiple cellular processes in fungi. While the complete signaling cascade is still under investigation, current evidence points to several key mechanisms.
One of the primary targets of PCA is isocitrate lyase (ICL) , a key enzyme in the glyoxylate cycle. By inhibiting ICL, PCA disrupts the fungus's ability to utilize two-carbon compounds for carbohydrate synthesis, which is crucial for survival, particularly during nutrient-limiting conditions.
Furthermore, PCA has been shown to alter the lipid balance at the cell membrane , leading to membrane damage and increased permeability. This disruption of the cell membrane integrity can lead to the leakage of essential cellular components and ultimately cell death.
PCA also impacts cellular signaling by affecting the arachidonic acid metabolic pathway and influencing second messenger systems such as cAMP and cGMP. This interference with signaling cascades can disrupt various cellular functions, including growth and development. The accumulation of reactive oxygen species (ROS) is another consequence of PCA treatment, leading to oxidative stress and damage to cellular components. This can also lead to a reduction in the mitochondrial membrane potential, further compromising cellular energy production.
Caption: Proposed signaling pathway of this compound in fungal cells.
Experimental Workflow
The process of evaluating the antifungal efficacy of a compound like PCA follows a structured workflow, from initial in vitro screening to in vivo testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and in vitro and in vivo activity against Phytophthora capsici and Colletotrichum orbiculare of phenazine-1-carboxylic acid from Pseudomonas aeruginosa strain GC-B26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of phenazine-1-carboxylic acid in anti-fungal agent M18 by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1-Phenazinecarboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Phenazinecarboxylic acid (PCA), a naturally occurring phenazine derivative produced by various bacteria, has garnered significant attention for its broad-spectrum biological activities, including antimicrobial and anticancer properties. This has spurred research into the synthesis and evaluation of PCA analogs to explore and enhance their therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various PCA analogs, supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective agents.
I. Comparative Biological Activity of this compound Analogs
The biological activity of PCA analogs is significantly influenced by the nature and position of substituents on the phenazine core and modifications of the carboxylic acid group. The following table summarizes the quantitative activity of various analogs against different fungal pathogens, bacterial strains, and cancer cell lines.
| Analog/Derivative | Modification | Target Organism/Cell Line | Activity Metric | Value | Reference |
| This compound (PCA) | Parent Compound | Rhizoctonia solani | EC50 | 7.88 mg/L | [1] |
| Fusarium graminearum | EC50 | 127.28 mg/L | [1] | ||
| Vibrio anguillarum C312 | MIC | 50 µg/mL | [2] | ||
| Vibrio anguillarum C312 | IC50 | 39.02 µg/mL | [2] | ||
| DU145 (Prostate Cancer) | IC50 (24h) | 19.5 µM | |||
| DU145 (Prostate Cancer) | IC50 (48h) | 12.5 µM | |||
| Amide Derivative (Compound 6) | Carboxyl to Amide | Rhizoctonia solani | EC50 | 4.35 mg/L | [1] |
| Acylhydrazone Derivative (Compound 3b) | Carboxyl to Acylhydrazone | Fusarium graminearum | EC50 | 8.30 mg/L | |
| Phenazine-1-carboxamide (PCN) | Carboxyl to Primary Amide | Rhizoctonia solani | IC50 | 8 to 23-fold lower than PCA | |
| N-Aryl and N-Heteryl Amide Analogs | Carboxyl to N-Aryl/N-Heteryl Amide | Mycobacterium tuberculosis H37Rv | MIC | 0.19 - 0.79 µg/mL | |
| (E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide (3d) | Carboxyl to substituted Acylhydrazone | HeLa (Cervical Cancer) | Good Cytotoxic Activity | Not specified | |
| A549 (Lung Cancer) | Good Cytotoxic Activity | Not specified |
II. Experimental Protocols
This section details the methodologies for the synthesis of PCA analogs and the assessment of their biological activities as cited in the literature.
A. Synthesis of this compound Amide Derivatives (General Procedure)
This protocol describes the synthesis of primary and secondary amides of this compound.
1. Primary Amide Synthesis:
-
To a solution of this compound (0.16 mmol) in toluene (2.0 mL), add thionyl chloride (57 µL, 0.79 mmol) at room temperature.
-
Heat the reaction mixture to 65 °C for 3 hours.
-
Concentrate the mixture using a rotary evaporator to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in dichloromethane (2.0 mL) and add 30% aqueous ammonia (0.2 mL). An immediate precipitation of a yellow solid should be observed.
-
Purify the resulting primary amide by column chromatography.
2. Secondary Amide Synthesis:
-
Follow the same procedure as for the primary amide synthesis to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in dichloromethane.
-
Add the desired primary or secondary amine to the solution.
-
Allow the reaction to proceed at room temperature.
-
Purify the resulting secondary amide by column chromatography.
B. Antifungal Activity Assay (Agar Well Diffusion Method)
This method is used to evaluate the antifungal activity of PCA analogs against various fungal strains.
-
Culture the target fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) plates.
-
Create wells in the agar using a sterile cork borer.
-
Introduce different concentrations (e.g., 25, 50, 75, and 100 µg/mL) of the test compounds into the wells. A known antifungal agent (e.g., Fluconazole) should be used as a positive control.
-
Incubate the plates at 28 °C for 48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
C. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Broth Microdilution Method:
-
Prepare a two-fold serial dilution of the PCA analog in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., Vibrio anguillarum).
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
D. Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation in response to test compounds.
-
Cell Seeding:
-
Seed cancer cells (e.g., DU145, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PCA analogs in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for a few minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
III. Signaling Pathway of PCA-Induced Apoptosis
This compound has been shown to induce apoptosis in human prostate cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway. This pathway ultimately leads to mitochondrial dysfunction and the activation of caspases, culminating in programmed cell death.
Caption: PCA-induced apoptotic signaling pathway.
References
- 1. Synthesis and bioactivities of Phenazine-1-carboxylic acid derivatives based on the modification of PCA carboxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 1-Phenazinecarboxylic Acid's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenazinecarboxylic acid (PCA) is a naturally occurring phenazine metabolite produced by various bacteria, notably of the Pseudomonas and Streptomyces genera[1]. It exhibits broad-spectrum antimicrobial activity, making it a compound of interest for therapeutic and agricultural applications. The primary mechanism of action has long been attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in target cells[2][3]. However, recent evidence points towards a more specific mode of action, particularly in fungi, by targeting the enzyme isocitrate lyase (ICL)[4]. This guide provides a comparative analysis of PCA's mechanism of action, evaluating its specificity by comparing it with other phenazines, known ROS-inducing agents, and specific enzyme inhibitors.
Dual Mechanism of Action: ROS Generation and Specific Enzyme Inhibition
The antimicrobial activity of PCA appears to be multifaceted, involving both a general, non-specific mechanism and a more targeted interaction.
1. Redox Cycling and ROS Generation: Like other phenazines, PCA can accept electrons from cellular reducing agents (e.g., NADH) and transfer them to molecular oxygen, generating superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂)[3]. This accumulation of ROS leads to widespread cellular damage, including lipid peroxidation, protein carbonylation, and DNA damage, ultimately resulting in cell death. This mechanism is considered broad-spectrum and relatively non-specific.
2. Specific Inhibition of Isocitrate Lyase (ICL): A recent study has demonstrated that PCA can directly bind to and inhibit isocitrate lyase (ICL), a key enzyme in the glyoxylate shunt. This metabolic pathway is essential for fungi, bacteria, and nematodes to utilize two-carbon compounds for growth, particularly when glucose is scarce. The absence of the glyoxylate shunt in mammals makes ICL an attractive target for antimicrobial drug development. The inhibition of ICL by PCA represents a more specific mechanism of action compared to general ROS production.
Signaling Pathway of PCA's Dual Action
Caption: Dual mechanism of action of this compound (PCA).
Comparative Analysis of Antimicrobial Potency
To assess the specificity of PCA, its antimicrobial activity is compared against its related phenazine, pyocyanin, a non-specific ROS-inducing agent (hydrogen peroxide), and specific ICL inhibitors (3-nitropropionate and itaconate).
| Compound | Class | Organism | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| This compound (PCA) | Phenazine | Vibrio anguillarum | 50 | 39.02 | |
| Acidovorax citrulli | - | 19.81 (EC50) | |||
| Candida albicans | 8 | - | |||
| Aspergillus niger | 16 | - | |||
| Pyocyanin | Phenazine | Staphylococcus aureus | 100-150 | - | |
| Escherichia coli | 250-1000 | - | |||
| Candida albicans | 58.3-250 | - | |||
| Aspergillus niger | 58.3-250 | - | |||
| Hydrogen Peroxide | ROS-Inducing Agent | Staphylococcus aureus | ~6.8 (200 µM) | - | |
| Escherichia coli | ~27.2 (800 µM) | - | |||
| Pseudomonas aeruginosa | ~136 (4 mM) | - | |||
| Candida spp. | 150-3000 (4.4-88 mM) | - | |||
| 3-Nitropropionate | ICL Inhibitor | Mycobacterium tuberculosis | 0.16 (log-phase) | 0.10 (ICL enzyme) | |
| Itaconate | ICL Inhibitor | Mycobacterium tuberculosis | 125 | - |
Note: MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal Inhibitory Concentration) values can vary depending on the specific strain and experimental conditions.
Off-Target Effects and Cytotoxicity
An important aspect of specificity is the potential for off-target effects in host cells.
| Compound | Cell Line | Effect | IC50 (µg/mL) | Reference |
| This compound (PCA) | Human Prostate Cancer (DU145) | Induces apoptosis via ROS | - (Effective at 10-100 µM) | |
| Human Hepatocellular Carcinoma (HePG2) | Cytotoxic | 45.5 | ||
| Human Pancreatic Carcinoma (PACA) | Cytotoxic | >100 | ||
| Human Prostate Cancer (PC3) | Cytotoxic | >100 | ||
| Human Breast Cancer (MCF7) | Cytotoxic | >100 | ||
| Pyocyanin | Human Lung Cancer (A549) | Cytotoxic | 130 | |
| Human Breast Cancer (MDA-MB-231) | Cytotoxic | 105 | ||
| Human Colon Cancer (Caco-2) | Cytotoxic | 187.9 | ||
| Human Breast Cancer (MCF-7) | Cytotoxic | 28.85 | ||
| 3-Nitropropionate | - | Known neurotoxin | - | |
| Itaconate | Macrophages | Immunomodulatory, inhibits JAK1 | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Intracellular ROS Measurement (DCFH-DA Assay)
This assay quantifies the overall levels of reactive oxygen species within cells.
Workflow for Intracellular ROS Measurement
Caption: Workflow for measuring intracellular ROS using the DCFH-DA assay.
Protocol:
-
Culture cells (e.g., microbial or mammalian) to the desired density.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 10-25 µM) for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess DCFH-DA.
-
Treat the cells with the test compound (e.g., PCA) at various concentrations.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS.
Isocitrate Lyase (ICL) Inhibition Assay
This spectrophotometric assay measures the activity of ICL and its inhibition by test compounds.
Principle of the ICL Inhibition Assay
Caption: Principle of the spectrophotometric isocitrate lyase (ICL) inhibition assay.
Protocol:
-
Prepare a reaction mixture containing buffer (e.g., imidazole buffer, pH 6.8), MgCl₂, EDTA, and phenylhydrazine.
-
Add the ICL enzyme solution to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme with the test compound (e.g., PCA) for a defined period.
-
Initiate the reaction by adding the substrate, DL-isocitric acid.
-
Continuously monitor the increase in absorbance at 324 nm, which corresponds to the formation of glyoxylate phenylhydrazone.
-
The rate of the reaction is proportional to the ICL activity. The percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Conclusion
The mechanism of action of this compound is more nuanced than that of a simple ROS-generating agent. While its ability to induce oxidative stress contributes to its broad-spectrum antimicrobial activity, the specific inhibition of isocitrate lyase in fungi provides a more targeted and potentially less toxic mode of action against these organisms. This dual mechanism suggests that PCA's specificity is organism-dependent.
For researchers and drug development professionals, this dual-action profile presents both opportunities and challenges. The specific targeting of ICL is a promising avenue for the development of novel antifungals with a potentially favorable therapeutic window. However, the non-specific ROS-generating capacity necessitates careful evaluation of potential off-target effects and cytotoxicity in host cells. Further research should focus on quantifying the relative contributions of each mechanism to the overall antimicrobial effect in different pathogens and on exploring structure-activity relationships to design PCA analogs with enhanced specificity for ICL and reduced ROS-generating capabilities. This comparative guide provides a framework for assessing the specificity of PCA and highlights key experimental considerations for its further development as a therapeutic agent.
References
- 1. [New amides of phenazine-1-carboxylic acid: antimicrobial activity and structure-activity relationship] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenazine-1-carboxylic Acid Has a Broad-Spectrum Antifungal Effect by Targeting Isocitrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Cells Treated with 1-Phenazinecarboxylic Acid: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of 1-Phenazinecarboxylic acid (PCA) on various cell types, drawing from published experimental data. PCA, a redox-active phenazine compound produced by various bacteria, is known for its broad-spectrum antimicrobial and signaling properties. Understanding its impact on gene expression is crucial for its development as a potential therapeutic or agricultural agent. This document summarizes key transcriptomic findings, details experimental methodologies, and visualizes relevant biological pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from transcriptomic studies on cells treated with PCA or its close derivatives.
Table 1: Comparative Summary of Differentially Expressed Genes (DEGs) upon PCA Treatment
| Organism/Cell Type | Treatment | Upregulated Genes | Downregulated Genes | Total DEGs | Key Affected Processes | Reference |
| Pseudomonas aeruginosa M18 | High PCA levels | - | - | 489 | Energy production, motility, secretion, defense (up); Transcription, translation, cell division (down) | [1] |
| Pseudomonas aeruginosa M18 | Low PCA levels | - | - | 129 | Energy production, motility, secretion, defense (up); Transcription, translation, cell division (down) | [1] |
| Pseudomonas chlororaphis 30-84 | PCA-producing vs. mutant | - | - | 66 | Oxidative stress response, multidrug resistance | [2] |
| Rhizoctonia solani AG1IA | Phenazine-1-carboxamide (PCN) | 164 | 347 | 511 | Fatty acid metabolism, membrane components, oxidoreductase activity, ABC transporters | |
| Zebrafish (Danio rerio) | PCA | - | Majority of genes | - | Mitochondrial function, steroid and lipid metabolism | [3] |
| Phellinus noxius | PCA | 7 (tested genes) | - | - | Mitochondrial respiration, cell detoxification, oxidation-reduction | [4] |
Table 2: Specific Gene Expression Changes in Pseudomonas chlororaphis 30-84 Biofilms
| Gene/Gene Cluster | Function | Fold Change (Phenazine-producing vs. Mutant) | Reference |
| ahpCF, katABG, trxB | Oxidative stress response | Significantly higher | |
| emrA, emrB | Multidrug resistance efflux system | 2.5 - 7 fold increase | |
| phrS | Small RNA | 3 - 6 fold decrease | |
| R2-type pyocin gene cluster | Bacteriocin production and cell lysis | Increased |
Experimental Protocols
The following sections detail the generalized methodologies employed in the cited transcriptomic studies.
Bacterial Transcriptomics (Pseudomonas sp.)
1. Strain and Culture Conditions:
-
Pseudomonas aeruginosa M18 mutants with varying levels of PCA production (high, low, and none) were used.
-
Pseudomonas chlororaphis 30-84 wild-type, a PCA-only producing mutant (30-84PCA), and a phenazine-defective mutant (30-84ZN) were grown in static cultures to promote biofilm formation.
2. RNA Isolation and Sequencing:
-
Total RNA was extracted from bacterial cultures using standard methods like TRIzol reagent.
-
Ribosomal RNA (rRNA) was depleted to enrich for messenger RNA (mRNA).
-
The enriched mRNA was fragmented, and cDNA libraries were synthesized.
-
Sequencing was performed using Illumina platforms (e.g., HiSeq).
3. Bioinformatics Analysis:
-
Raw sequencing reads were quality-controlled and trimmed.
-
Reads were mapped to the respective reference genomes (P. aeruginosa PAO1 or P. chlororaphis 30-84).
-
Gene expression was quantified as Reads Per Kilobase of transcript, per Million mapped reads (RPKM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
Differential gene expression analysis was performed to identify genes with statistically significant changes in expression (e.g., p-value < 0.05 and fold change > 2).
-
Functional annotation and pathway analysis of DEGs were conducted using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).
Fungal Transcriptomics (Rhizoctonia solani)
1. Fungal Strain and Treatment:
-
Rhizoctonia solani AG1IA was cultured in potato dextrose broth.
-
The mycelium was treated with phenazine-1-carboxamide (PCN), a close derivative of PCA.
2. RNA Extraction and Sequencing:
-
Total RNA was extracted from the mycelium using the TRIzol method.
-
RNA quality and integrity were assessed using a NanoDrop spectrophotometer and Agilent 2100 BioAnalyzer.
-
mRNA was enriched using oligo(dT) magnetic beads.
-
cDNA library preparation and Illumina sequencing were performed.
3. Data Analysis:
-
Quality control of raw reads was performed.
-
Reads were mapped to the R. solani reference genome.
-
Differential gene expression analysis was carried out to identify DEGs between PCN-treated and control samples.
-
GO and KEGG enrichment analyses were used to determine the biological functions and pathways affected by PCN treatment.
Vertebrate Transcriptomics (Zebrafish)
1. Animal Model and Exposure:
-
Zebrafish (Danio rerio) embryos, larvae, and adults were exposed to varying concentrations of PCA.
-
The 96-hour median lethal concentration (LC50) was determined.
2. RNA Isolation and Sequencing:
-
Total RNA was extracted from whole zebrafish or specific tissues.
-
RNA quality was assessed, and cDNA libraries were prepared.
-
Transcriptome sequencing was performed.
3. Bioinformatics Pipeline:
-
Raw sequencing data was processed for quality.
-
Reads were aligned to the zebrafish reference genome.
-
Gene expression levels were quantified.
-
Differentially expressed genes were identified.
-
Functional analysis was performed to understand the toxicological pathways affected by PCA.
Visualizations
The following diagrams illustrate key pathways and workflows described in the transcriptomic studies of PCA.
References
- 1. Transcriptomic and metabolomic analyses reveal the antifungal mechanism of the compound phenazine-1-carboxamide on Rhizoctonia solani AG1IA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas chlororaphis Produces Multiple R-Tailocin Particles That Broaden the Killing Spectrum and Contribute to Persistence in Rhizosphere Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated histopathology and transcriptome metabolome profiling reveal the toxicity mechanism of phenazine-1-carboxylic acid in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Phenazinecarboxylic Acid's Interaction with Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Phenazinecarboxylic acid (PCA) and its interactions with various molecular targets, benchmarked against alternative compounds. The information is supported by experimental data and detailed protocols to assist in research and development endeavors.
Overview of this compound (PCA)
This compound is a naturally occurring phenazine derivative produced by various bacteria, notably Pseudomonas species. It exhibits a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. Its mechanisms of action are multifaceted, primarily involving the induction of reactive oxygen species (ROS) and the inhibition of specific metabolic enzymes.
Antifungal Activity: Targeting Fungal Respiration and Metabolism
PCA demonstrates potent antifungal activity against a wide range of pathogenic fungi. A key mechanism is the generation of ROS, which leads to oxidative stress and subsequent damage to cellular components, including the mitochondrial membrane, ultimately triggering apoptosis.[1] Furthermore, PCA has been identified as an inhibitor of isocitrate lyase (ICL), a crucial enzyme in the glyoxylate cycle, which is essential for fungal survival on non-glucose carbon sources.[2]
Comparative Performance Data: Antifungal Agents
| Compound | Fungal Species | MIC (µg/mL) | IC50 (µg/mL) | Molecular Target/Mechanism |
| This compound (PCA) | Phellinus noxius | >40 | - | ROS generation, mitochondrial membrane hyperpolarization[1] |
| Valsa mali | - | - | Isocitrate Lyase (ICL) inhibition[2] | |
| Pyocyanin | Candida albicans | - | - | ROS generation, disruption of electron transport chain[3] |
| Amphotericin B | Aspergillus fumigatus | - | - | Binds to ergosterol, forming pores in the fungal cell membrane, leading to mitochondrial dysfunction |
| Ilicicolin H | Candida spp., Cryptococcus spp., Aspergillus spp. | 0.04 - 1.56 | - | Inhibits mitochondrial respiratory complex III |
| ML316 | Fluconazole-sensitive C. albicans | 0.008 - 0.063 | - | Selective inhibitor of fungal mitochondrial phosphate carrier Mir1 |
| Azole-resistant C. albicans | 0.05 - 0.5 | - | Selective inhibitor of fungal mitochondrial phosphate carrier Mir1 | |
| 19ak (Thiosemicarbazone derivative) | C. albicans | 0.125 | - | Inhibits mitochondrial respiratory complex I |
| C. neoformans | 0.5 | - | Inhibits mitochondrial respiratory complex I | |
| A. fumigatus | 0.5 | - | Inhibits mitochondrial respiratory complex I | |
| Itaconate | Mycobacterium tuberculosis | - | Ki = 120 µM | Isocitrate Lyase (ICL) inhibitor |
| 3-Nitropropionate | Mycobacterium tuberculosis | - | Ki = 3 µM | Isocitrate Lyase (ICL) inhibitor |
Anticancer Activity: Induction of Oxidative Stress-Mediated Apoptosis
PCA exhibits anticancer properties by inducing apoptosis in cancer cells. This pro-apoptotic effect is largely attributed to the generation of ROS, which disrupts mitochondrial function and activates apoptotic signaling pathways.
Comparative Performance Data: Anticancer Agents
| Compound | Cancer Cell Line | IC50 (µM) | Molecular Target/Mechanism |
| This compound (PCA) | DU145 (Prostate) | 10-100 (time and dose-dependent) | ROS generation, mitochondrial apoptosis pathway |
| Pyocyanin | Various | - | ROS generation, cell cycle arrest |
| Doxorubicin | Ly3, Ly10 (ABC-DLBCL) | Varies by cell line | Topoisomerase II inhibition, ROS generation |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Suspend fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Prepare a serial two-fold dilution of the test compound in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Reactive Oxygen Species (ROS) Detection using DCFH-DA
This protocol quantifies intracellular ROS levels.
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the test compound at various concentrations for the desired time.
-
Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add DCFH-DA solution (10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells with PBS. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
Mitochondrial Membrane Potential (ΔΨm) Assay using TMRM
This protocol measures changes in mitochondrial membrane potential.
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described for the ROS assay.
-
Staining: Add Tetramethylrhodamine, Methyl Ester (TMRM) to the culture medium at a final concentration of 100 nM and incubate for 30 minutes at 37°C.
-
Imaging: Wash the cells with PBS and image using a fluorescence microscope. A decrease in red fluorescence indicates mitochondrial membrane depolarization.
Isocitrate Lyase (ICL) Inhibition Assay
This protocol assesses the inhibitory effect of a compound on ICL activity.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, MgCl2, NADH, and lactate dehydrogenase.
-
Enzyme and Inhibitor: Add purified ICL enzyme and the test compound at various concentrations to the reaction mixture and incubate.
-
Substrate Addition: Initiate the reaction by adding the substrate, isocitrate.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a spectrophotometer. The rate of the reaction is proportional to the ICL activity.
Visualizations
References
A Comparative Guide to 1-Phenazinecarboxylic Acid Production Across Microbial Strains
For researchers and professionals in drug development and agricultural science, the efficient production of 1-Phenazinecarboxylic acid (PCA), a potent broad-spectrum antibiotic and biocontrol agent, is of paramount interest. This guide provides a comparative analysis of PCA production across various wild-type and genetically engineered microbial strains, supported by experimental data from peer-reviewed studies. We delve into the production capabilities of different species, primarily focusing on Pseudomonas and Streptomyces, and present the data in a clear, comparative format.
Quantitative Production of this compound
The following table summarizes the production of PCA in different microbial strains as reported in the literature. The data highlights the significant variability in production titers, influenced by the species, genetic modifications, and fermentation strategies.
| Strain | Description | PCA Titer (mg/L) | Reference |
| Pseudomonas chlororaphis Lzh-T5 | Wild-type strain found in the rhizosphere of tomatoes. | 230 | [1][2] |
| Pseudomonas chlororaphis Lzh-T5 (Engineered) | Genetically engineered with restored phzF, knocked-out phzO and negative regulators, and enhanced shikimate pathway. | 10,653 | [1][2] |
| Pseudomonas sp. M18GQ/pME6032Phz | A gacA and qscR double gene inactivated mutant harboring a plasmid for phz gene cluster overexpression. | 6,365 | [3] |
| Pseudomonas sp. M18GQ | A gacA and qscR double gene inactivated mutant. | 4,032.2 | |
| Pseudomonas sp. M18G | A gacA chromosomal-inactivated mutant. | 2,597 | |
| Pseudomonas sp. M-18Q | A qscR chromosomal inactivated mutant. | 1,240 | |
| Pseudomonas chlororaphis | Production under optimized minimal medium conditions. | 1,073.5 | |
| Streptomyces sp. | Chassis strain engineered for phenazine-1,6-dicarboxylic acid (PDC) production, a precursor to other phenazines. | 1,165.8 | |
| Pseudomonas aeruginosa | An opportunistic pathogen also capable of PCA production. | Not specified in comparative studies | |
| Streptomyces kebangsaanensis | An endophytic actinomycete that produces PCA. | Not specified in comparative studies |
Biosynthetic Pathway of this compound
The production of PCA in Pseudomonas species originates from the shikimate pathway. The key steps involve the conversion of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, which is a crucial branch-point intermediate. The phenazine biosynthesis-specific pathway then proceeds through the action of enzymes encoded by the phz gene cluster (phzABCDEFG).
Biosynthesis of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for the cultivation of high-yield strains and the quantification of PCA.
Culture Media and Fermentation Conditions
For high-density fermentation and enhanced PCA production, researchers have optimized various media compositions. A common strategy involves a two-stage process with an initial seed culture followed by a larger-scale fermentation.
-
Seed Culture: Strains are typically grown in a nutrient-rich medium like Luria-Bertani (LB) or King's B medium to generate sufficient biomass. Incubation is usually carried out at 28-37°C with shaking.
-
Fermentation Medium: For large-scale production, a more defined or optimized medium is used. For instance, the optimized medium for Pseudomonas sp. M18GQ/pME6032Phz, which yielded 6,365 mg/L of PCA, consisted of (per liter): 65.02 g soybean meal, 15.36 g corn steep liquor, 12 g glucose, and 21.70 ml ethanol, supplemented with 1 g MgSO₄. Fermentation is often conducted in bioreactors where parameters like pH, temperature, and dissolved oxygen can be controlled. For example, in the fed-batch cultivation of an engineered P. chlororaphis Lzh-T5, a DO-stat feeding strategy was employed to maintain optimal conditions for PCA production.
Extraction and Quantification of this compound
The quantification of PCA from the fermentation broth is a critical step for benchmarking production.
-
Extraction: The fermentation broth is first centrifuged to remove bacterial cells. The resulting supernatant is then acidified (e.g., with HCl) to precipitate the PCA. The precipitate is subsequently extracted using an organic solvent such as ethyl acetate or dichloromethane.
-
Purification and Quantification: The extracted PCA is often purified using techniques like silica gel column chromatography. Quantification is typically performed using High-Performance Liquid Chromatography (HPLC). The HPLC system is equipped with a C18 column and a UV detector. The mobile phase is usually a mixture of methanol and water (with a small amount of acid, like formic acid, to ensure PCA is in its protonated form). The concentration of PCA is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of pure PCA.
Experimental Workflow
The general workflow for benchmarking PCA production involves several key stages, from strain selection and cultivation to extraction and analysis.
General workflow for PCA production benchmarking.
Conclusion
The production of this compound can be significantly enhanced through a combination of strain selection, genetic engineering, and optimization of fermentation conditions. As the data indicates, engineered strains of Pseudomonas show remarkable potential for high-titer PCA production. The methodologies outlined in this guide provide a foundation for researchers to benchmark their strains and processes, ultimately contributing to the development of more efficient and scalable production of this valuable bioactive compound.
References
- 1. Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Optimization of phenazine-1-carboxylic acid production by a gacA/qscR-inactivated Pseudomonas sp. M18GQ harboring pME6032Phz using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
inter-laboratory comparison of 1-Phenazinecarboxylic acid bioassays
A Comparative Guide to Bioassays for 1-Phenazinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various bioassay methodologies for the detection and quantification of this compound (PCA), a secondary metabolite produced by various bacteria with known antimicrobial properties. Due to the absence of direct inter-laboratory comparison studies, this document synthesizes data from multiple independent research articles to offer a comparative perspective on different assay types. The information herein is intended to assist researchers in selecting the most appropriate bioassay for their specific research needs.
Quantitative Data Summary
The following tables summarize the quantitative data from different bioassays for this compound, focusing on its antifungal and antibacterial activities, as well as analytical detection limits.
Table 1: Antifungal Activity of this compound (PCA)
| Fungal Species | Assay Type | Metric | Value | Reference |
| Phellinus noxius | Mycelial Growth Inhibition | Complete Inhibition | >40 µg/mL | [1] |
| Rhizoctonia solani | In vitro fungicidal activity | EC50 | 7.88 mg/L | [2] |
| Fusarium graminearum | In vitro fungicidal activity | EC50 | 127.28 mg/L | [2] |
| Phaeoacremonium minimum | Antifungal activity assay | Growth Inhibition | ~90-100% | [3] |
| Phaeoacremonium italicum | Antifungal activity assay | Growth Inhibition | ~90-100% | [3] |
| Fomitiporia mediterranea | Antifungal activity assay | Growth Inhibition | ~90-100% | |
| Neofusicoccum parvum | Antifungal activity assay | Growth Inhibition | ~90-100% |
Table 2: Antibacterial Activity of this compound (PCA)
| Bacterial Species | Assay Type | Metric | Value | Reference |
| Acidovorax citrulli | Inhibition Assay | Growth Inhibition | Observed at 2-32 µg/mL | |
| Vibrio anguillarum | Antimicrobial Activity | Cell Lysis | Not quantified |
Table 3: Analytical Quantification of this compound (PCA)
| Analytical Method | Metric | Value | Reference |
| Capillary Zone Electrophoresis (CZE) | Limit of Detection (LOD) | 0.38 µg/mL | |
| Capillary Zone Electrophoresis (CZE) | Limit of Quantification (LOQ) | 1.28 µg/mL | |
| Capillary Zone Electrophoresis (CZE) | Linear Range | 10 - 250 µg/mL |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Antifungal Mycelial Growth Inhibition Assay
This protocol is based on the methodology used to assess the antifungal potential of PCA against Phellinus noxius.
-
Fungal Culture: Phellinus noxius is cultured on potato dextrose agar (PDA) plates.
-
PCA Application: PCA is dissolved in a suitable solvent and added to the PDA medium at various concentrations (e.g., >40 µg/mL for complete inhibition).
-
Inoculation: A mycelial plug of the fungus is placed in the center of the PCA-containing PDA plate.
-
Incubation: Plates are incubated at a controlled temperature until the mycelial growth in the control plate (without PCA) reaches the edge of the plate.
-
Measurement: The diameter of the fungal colony is measured and compared to the control to determine the percentage of inhibition.
In Vitro Fungicidal Activity Assay (EC50 Determination)
This protocol is adapted from the study of PCA and its derivatives against various plant pathogens.
-
Pathogen Culture: Fungal pathogens such as Rhizoctonia solani and Fusarium graminearum are cultured on appropriate media.
-
Preparation of PCA Solutions: A stock solution of PCA is prepared and serially diluted to obtain a range of concentrations.
-
Assay Procedure: Mycelial discs of the target fungus are transferred to PDA plates containing different concentrations of PCA.
-
Incubation: The plates are incubated for a specified period.
-
Data Analysis: The diameters of the fungal colonies are measured. The effective concentration required to inhibit 50% of the fungal growth (EC50) is calculated using regression analysis.
Antibacterial Inhibition Assay
This protocol is based on the method used to evaluate the inhibitory effect of PCA against Acidovorax citrulli.
-
Bacterial Culture: The target bacterium, Acidovorax citrulli, is grown in Luria-Bertani (LB) medium to the late-log phase.
-
Preparation of Plates: LB agar plates are prepared containing various final concentrations of PCA (e.g., 0, 2, 4, 8, 16, or 32 μg/mL).
-
Inoculation: A small volume (e.g., 2 μL) of diluted bacterial suspension is spotted onto the PCA-containing LB plates.
-
Incubation: The plates are incubated at 28°C for 3 days.
-
Observation: The growth of the bacterial colonies is examined and compared to the control plates.
Reactive Oxygen Species (ROS) Accumulation Assay
This protocol is derived from studies investigating the mode of action of PCA.
-
Cell Preparation: Fungal protoplasts or bacterial cells are prepared and treated with different concentrations of PCA for a specified time.
-
Fluorescent Probe: The cell-permeable substrate 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is added to the cell suspension. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Incubation: The cells are incubated with DCFH-DA in the dark.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates a higher level of intracellular ROS.
Capillary Zone Electrophoresis (CZE) for PCA Quantification
This protocol is based on a validated method for the rapid quantitative analysis of PCA.
-
Sample Preparation: Fermentation culture samples are centrifuged and filtered to remove bacterial cells and debris. The supernatant is then appropriately diluted.
-
Electrophoresis Conditions:
-
Buffer: 10mM phosphate buffer at pH 7.3.
-
Capillary: Fused-silica capillary (e.g., 49 cm total length, 40 cm effective length, 75 µm I.D.).
-
Voltage: 25 kV.
-
Injection: Pressure injection (e.g., 13 mbar for 10s).
-
Temperature: 25°C.
-
Detection: UV detector at a specified wavelength.
-
-
Data Analysis: The concentration of PCA in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of PCA.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways and experimental processes related to this compound bioassays.
Caption: Proposed mechanism of antifungal action of this compound (PCA).
Caption: Experimental workflow for the detection of intracellular ROS using DCFH-DA.
Caption: Workflow for the quantification of PCA using Capillary Zone Electrophoresis.
References
- 1. The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivities of Phenazine-1-carboxylic acid derivatives based on the modification of PCA carboxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenazine-1-Carboxylic Acid (PCA), Produced for the First Time as an Antifungal Metabolite by Truncatella angustata, a Causal Agent of Grapevine Trunk Diseases (GTDs) in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-Phenazinecarboxylic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 1-Phenazinecarboxylic acid is paramount. This guide provides immediate, essential safety protocols and logistical information to minimize risk and ensure operational efficiency.
Personal Protective Equipment (PPE) Requirements
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Must comply with EN166 or NIOSH standards.[1] |
| Skin Protection | Chemical-resistant, impervious gloves. Protective, disposable gown or lab coat. | Nitrile or butyl rubber gloves are recommended.[2] Gowns should be low-permeability with a solid front and tight-fitting cuffs.[3] |
| Respiratory Protection | NIOSH-approved respirator. | Required when ventilation is inadequate or when handling the powder form, which can generate dust.[1][4] A fit-tested N95 or higher respirator is suitable for dust, while a full face-piece respirator with appropriate cartridges is necessary for vapors or splashes. |
| Hand Protection | Double gloving is recommended. | One glove should be under the gown cuff and the second over it to ensure no skin is exposed. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will mitigate risks of exposure and contamination.
1. Preparation:
-
Designate a specific area for handling, preferably in a chemical fume hood or a well-ventilated space.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE and handling equipment before starting.
-
Verify that all containers are properly labeled and inspected for damage.
2. Handling:
-
Avoid direct contact with the substance.
-
Do not eat, drink, or smoke in the handling area.
-
Avoid generating dust when working with the solid form.
-
Use appropriate tools (e.g., spatulas, scoops) for transferring the chemical.
-
Keep containers tightly sealed when not in use.
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all work surfaces and equipment.
-
Remove and properly dispose of contaminated PPE.
-
Launder any contaminated reusable clothing separately before reuse.
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
1. Eye Contact:
-
Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
2. Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected skin area thoroughly with soap and running water.
-
Seek medical attention if irritation develops or persists.
3. Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide respiratory support.
-
Seek medical attention.
4. Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
5. Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
For wet spills, absorb with an inert material and place in a sealed, labeled container for disposal.
-
Wash the spill area with soap and water.
-
Prevent spilled material from entering drains or waterways.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Chemical:
-
Dispose of the chemical in accordance with all applicable federal, state, and local regulations.
-
The substance should be treated as hazardous waste.
-
Consult with a licensed professional waste disposal service.
2. Contaminated Packaging:
-
Empty containers may retain product residue and should be treated as hazardous.
-
Do not reuse empty containers.
-
Puncture and dispose of containers at an authorized landfill, or consult the supplier for recycling options.
By adhering to these safety and logistical guidelines, professionals can handle this compound with the necessary precautions, ensuring a safe laboratory environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. leelinework.com [leelinework.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
